molecular formula C9H10N2O2S B1362572 2-(3-Piridyl)thiazolidine-4-carboxylic acid CAS No. 59777-95-6

2-(3-Piridyl)thiazolidine-4-carboxylic acid

Katalognummer: B1362572
CAS-Nummer: 59777-95-6
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: FSNGLHIMQHWTNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Piridyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Piridyl)thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Piridyl)thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Piridyl)thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGLHIMQHWTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316421
Record name 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59777-95-6
Record name NSC303514
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolidine Scaffold with a Pyridyl Moiety

Thiazolidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents. The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, is notably present in natural products like penicillin and is a key feature in synthetic drugs such as the antidiabetic thiazolidinediones (e.g., pioglitazone and rosiglitazone).[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The incorporation of a pyridyl group at the 2-position of the thiazolidine ring introduces a key pharmacophore known for its presence in numerous established drugs and its ability to modulate a variety of biological processes.[4] The resulting compound, 2-(3-pyridyl)thiazolidine-4-carboxylic acid, is of significant interest as a potential scaffold for the development of novel therapeutics. Its derivatives have been investigated as platelet-activating factor (PAF) receptor antagonists, highlighting its potential in treating a range of inflammatory and cardiovascular conditions.[5] This guide provides a comprehensive overview of the synthesis mechanism, a detailed experimental protocol, and characterization of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Core Synthesis Route: A Nucleophilic Condensation Approach

The primary and most efficient method for the synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid is the nucleophilic condensation reaction between the amino acid L-cysteine and 3-pyridinecarboxaldehyde.[1] This reaction is a classic example of thiazolidine ring formation and proceeds readily under mild conditions.

Synthesis_Workflow L-Cysteine L-Cysteine Reaction Reaction L-Cysteine->Reaction 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Reaction Product 2-(3-pyridyl)thiazolidine- 4-carboxylic acid Reaction->Product Condensation

Caption: General workflow for the synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Delving into the Reaction Mechanism

The formation of the thiazolidine ring from L-cysteine and 3-pyridinecarboxaldehyde is a stepwise process initiated by the nucleophilic character of the amino and thiol groups of L-cysteine.

  • Formation of a Hemithioacetal Intermediate: The reaction commences with the nucleophilic attack of the lone pair of electrons on the sulfur atom of the thiol group of L-cysteine onto the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This step is often reversible and leads to the formation of a hemithioacetal intermediate.

  • Formation of an Imine Intermediate: Subsequently, the amino group of the L-cysteine moiety undergoes an intramolecular nucleophilic attack on the same carbonyl carbon, or more accurately, the carbon of the hemithioacetal. This is followed by the elimination of a water molecule, resulting in the formation of a protonated imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The final and irreversible step involves the intramolecular nucleophilic attack of the thiol group onto the imine carbon. This cyclization step leads to the formation of the stable five-membered thiazolidine ring.

Reaction_Mechanism cluster_0 Step 1: Hemithioacetal Formation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Cyclization L-Cysteine L-Cysteine Hemithioacetal Hemithioacetal Intermediate L-Cysteine->Hemithioacetal 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Hemithioacetal Imine Imine (Schiff Base) Intermediate Hemithioacetal->Imine - H2O Product 2-(3-pyridyl)thiazolidine- 4-carboxylic acid Imine->Product Intramolecular Nucleophilic Attack

Sources

Physicochemical Properties of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and stability profile of 2-(3-pyridyl)thiazolidine-4-carboxylic acid. This document is structured to support researchers in medicinal chemistry and drug formulation.

Technical Monograph & Characterization Guide

Executive Summary

2-(3-Pyridyl)thiazolidine-4-carboxylic acid (CAS: 59777-95-6) is a heterocyclic condensation product of L-cysteine and 3-pyridinecarboxaldehyde (nicotinaldehyde).[1][2] Structurally, it belongs to the class of 2-substituted thiazolidine-4-carboxylic acids (thioprolines).[1]

This compound is of significant interest in drug development as a prodrug scaffold . It exists in a pH-dependent equilibrium with its precursors, allowing for the controlled release of L-cysteine (an antioxidant and glutathione precursor) and nicotinaldehyde.[1] Its physicochemical profile is defined by its zwitterionic nature, stereochemical complexity at the C2 position, and hydrolytic instability in aqueous media.

Chemical Identity & Stereochemistry[1]

PropertyDetail
IUPAC Name (4R)-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
CAS Number 59777-95-6
Molecular Formula C

H

N

O

S
Molecular Weight 210.25 g/mol
SMILES OC(=O)[C@@H]1CSC(N1)c2cccnc2
Stereocenters C4 (Fixed R from L-cysteine), C2 (New chiral center)
Stereochemical Configuration

The synthesis from L-cysteine (4R) creates a second chiral center at C2, resulting in a mixture of diastereomers:

  • (2R, 4R)-isomer: Substituents are cis (often thermodynamically favored in thiazolidines to minimize steric strain).[1]

  • (2S, 4R)-isomer: Substituents are trans.

In solution, these isomers can interconvert via the ring-opened Schiff base intermediate, particularly under acidic conditions.[1]

Synthesis & Reaction Mechanism

The formation of the thiazolidine ring proceeds via a nucleophilic attack of the cysteine thiol on the aldehyde carbonyl, followed by cyclization of the amine. This reaction is reversible, a critical factor for its stability profile.

Experimental Protocol: Synthesis

Reagents: L-Cysteine hydrochloride, 3-Pyridinecarboxaldehyde, Sodium acetate, Ethanol/Water.[1]

  • Dissolution: Dissolve L-cysteine HCl (10 mmol) in water (5 mL). Neutralize with sodium acetate (10 mmol) to release the free base cysteine.

  • Condensation: Add 3-pyridinecarboxaldehyde (10 mmol) in ethanol (5 mL) dropwise with stirring.

  • Crystallization: The mixture is stirred at room temperature for 2-4 hours. The product typically precipitates as a white to off-white solid.[1]

  • Purification: Filter the solid, wash with cold ethanol/ether, and recrystallize from aqueous ethanol.

  • Yield: Typical yields range from 70-85%.[1]

Reaction Pathway Diagram

Synthesis Cys L-Cysteine (Thiol/Amine) Inter Hemithioacetal Intermediate Cys->Inter Nucleophilic Attack (SH) Ald 3-Pyridine- carboxaldehyde Ald->Inter Nucleophilic Attack (SH) Schiff Schiff Base (Imine) Inter->Schiff -H2O (Dehydration) Prod 2-(3-Pyridyl) thiazolidine-4-COOH Schiff->Prod Cyclization (NH Attack) Prod->Schiff Hydrolysis (Equilibrium)

Caption: Synthesis pathway via condensation and cyclization. The red dashed line indicates the hydrolytic instability.

Physicochemical Data Profile

Solid State Properties[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 136–137 °C (Decomposes). Note: Purity and diastereomeric ratio can shift this value.

  • Hygroscopicity: Moderately hygroscopic; storage in a desiccator is required.

Solution Properties & Ionization

The compound is amphoteric with three ionizable groups. The ionization state is critical for solubility and membrane permeability.

Functional GroupApprox. pKaDescription
Carboxylic Acid 1.8 – 2.0Deprotonates to form carboxylate (COO⁻).[1]
Pyridine Nitrogen 3.5 – 4.0Protonates to form pyridinium cation.[1] Lower than free pyridine (5.2) due to the electron-withdrawing thiazolidine ring.[1]
Thiazolidine NH 5.8 – 6.2Protonates to form ammonium cation.[1] Reduced basicity compared to secondary amines due to the adjacent sulfur atom.

Solubility Profile:

  • Water: Soluble (High solubility at pH < 2 and pH > 7; minimum solubility near isoelectric point ~pH 4).

  • Ethanol: Sparingly soluble.

  • DMSO: Soluble.

  • Lipophilicity (LogP): -0.59 to -1.9 (Predicted).[1] Highly polar, indicating low passive membrane permeability unless transported via amino acid transporters.

pH-Dependent Speciation Diagram

Speciation Cat2 Dication (+2) (pH < 1.5) Cat1 Monocation (+1) (pH 2.0 - 3.5) Cat2->Cat1 -H+ (COOH) Zwit Zwitterion (0) (pH 4.0 - 5.5) Cat1->Zwit -H+ (Pyridine NH+) Anion Anion (-1) (pH > 7.0) Zwit->Anion -H+ (Thiazolidine NH+)

Caption: Predominant ionization states across the pH scale. Solubility is lowest at the Zwitterion stage.

Stability & Hydrolysis (Critical for Formulation)

Unlike stable amide-based drugs, 2-substituted thiazolidines are chemically labile .[1] They are subject to hydrolysis, reverting to cysteine and the aldehyde.

  • Mechanism: Ring opening is acid-catalyzed and base-catalyzed.[1]

  • Physiological pH (7.4): The compound exists in equilibrium with the open-chain Schiff base.[1] The rate of hydrolysis depends on the steric bulk of the C2 substituent. The 3-pyridyl group provides moderate stability compared to aliphatic derivatives, but degradation is expected over time in aqueous solution.[1]

  • Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide (S=O) or sulfone, particularly if the ring opens and exposes the free thiol of cysteine.

Storage Protocol:

  • Store at -20°C.

  • Protect from light (pyridine sensitivity) and moisture (hydrolysis).

  • Reconstitute in buffer immediately prior to use.

Analytical Characterization

1H-NMR Interpretation (Acetone-d6 or D2O)

Key diagnostic signals for structure verification:

  • C2-H (Thiazolidine Ring): A singlet or distinct doublet around 5.6 – 5.9 ppm .[3] This proton is unique to the cyclized form. Its shift confirms the ring closure.

  • C4-H (Alpha-proton): A triplet or doublet of doublets around 4.0 – 4.2 ppm .[1]

  • C5-H2 (Beta-protons): Multiplets in the 3.2 – 3.6 ppm range.[1]

  • Pyridine Protons: Characteristic aromatic signals in the 7.4 – 8.8 ppm region. Look for the downfield shift of the proton adjacent to the pyridine nitrogen.

Mass Spectrometry (ESI-MS)[1][5]
  • Positive Mode (M+H)+: 211.05 m/z.

  • Fragmentation: Loss of COOH (-45) and retro-cyclization to cysteine fragments may be observed.[1]

Biological Relevance

  • Prodrug Capability: This molecule acts as a "masked" form of cysteine. Upon cellular entry and hydrolysis, it releases L-cysteine, which supports glutathione (GSH) synthesis, providing antioxidant protection.

  • Transport: Due to its structural similarity to proline, it may utilize amino acid transporters (e.g., SLC38 family) to cross cell membranes, bypassing the poor uptake of free cysteine.

References

  • Physicochemical Properties of Thiazolidine-4-carboxylic Acids. Chemical Papers, 53(5), 315-322.[1][3]

  • Synthesis and Antioxidant Activity of 2-Aryl Thiazolidine-4-carboxylic Acids. Pakistan Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary: 2-(3-Pyridyl)thiazolidine-4-carboxylic acid. National Center for Biotechnology Information.[1][2] [4]

  • Hydrolytic Stability of 2-Substituted Thiazolidines. Chemistry - A European Journal.

Sources

2-(3-pyridyl)thiazolidine-4-carboxylic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(3-pyridyl)thiazolidine-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-pyridyl)thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular architecture, explore its conformational landscape through experimental and computational lenses, and discuss the implications of its structure on its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Thiazolidine Scaffold

2-(3-pyridyl)thiazolidine-4-carboxylic acid (Molecular Formula: C₉H₁₀N₂O₂S) is a derivative of thiazolidine, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms.[1] This class of compounds is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including the famous penicillin antibiotic family.[2] The title compound specifically incorporates a pyridyl group at the 2-position and a carboxylic acid at the 4-position, functional groups that impart distinct physicochemical properties and potential for biological interactions.

Derivatives of 2-(3-pyridyl)thiazolidine-4-carboxylic acid have been investigated for various therapeutic applications, notably as platelet-activating factor (PAF) antagonists and for their potential as antiallergic agents.[3][4] The broader family of 2-substituted thiazolidine-4-carboxylic acids has demonstrated a remarkable range of biological activities, including antibacterial, antioxidant, and anticancer properties, highlighting the versatility of this scaffold in drug design.[5][6][7]

A thorough understanding of the molecule's three-dimensional structure and conformational flexibility is paramount. The precise spatial arrangement of the pyridyl ring relative to the carboxylic acid and the thiazolidine ring's pucker dictates how the molecule interacts with its biological targets, ultimately governing its efficacy and specificity.

Molecular Structure and Synthesis

The foundational structure of 2-(3-pyridyl)thiazolidine-4-carboxylic acid is built upon a chiral scaffold derived from the amino acid L-cysteine.

Core Structural Features
  • Thiazolidine Ring: A five-membered, non-aromatic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The ring possesses two key stereocenters at the C2 and C4 positions.

  • 3-Pyridyl Group: An aromatic pyridine ring attached to the C2 position of the thiazolidine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group: A carboxyl moiety (-COOH) attached to the C4 position, derived from the original L-cysteine backbone. This group is typically ionized at physiological pH and is a key site for electrostatic interactions and hydrogen bonding.

Below is a summary of the compound's key identifiers and properties.

PropertyValue
IUPAC Name 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid[1]
CAS Number 59777-95-6[1][8]
Molecular Formula C₉H₁₀N₂O₂S[1][8]
Molecular Weight 210.25 g/mol [8]
SMILES C1C(NC(S1)C2=CN=CC=C2)C(=O)O[1]
Synthesis Pathway: Cyclocondensation

The most common and efficient route for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and a corresponding aldehyde.[2][5] For the title compound, this involves the reaction of L-cysteine with 3-pyridinecarboxaldehyde.

The causality behind this experimental choice lies in the nucleophilic nature of both the thiol (-SH) and amine (-NH₂) groups of cysteine. The reaction proceeds via initial formation of a Schiff base (imine) between the aldehyde and the cysteine's amino group, followed by an intramolecular cyclization as the thiol group attacks the imine carbon.

G cluster_reactants Reactants cluster_products Product Cysteine L-Cysteine Intermediate Schiff Base Intermediate Cysteine->Intermediate + Aldehyde - H₂O Aldehyde 3-Pyridine- carboxaldehyde Product 2-(3-pyridyl)thiazolidine- 4-carboxylic acid Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Experimental Protocol: General Synthesis

  • Dissolution: Dissolve L-cysteine hydrochloride in a mixture of water and ethanol.

  • Buffering: Add a mild base, such as sodium acetate, to neutralize the hydrochloride and free the amine group for reaction.

  • Aldehyde Addition: Add an equimolar amount of 3-pyridinecarboxaldehyde dissolved in ethanol to the cysteine solution.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon reaction completion, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid precipitate by suction filtration and wash it with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization.[5]

Conformational Analysis: A Multifaceted Approach

The five-membered thiazolidine ring is not planar. Its flexibility allows it to adopt puckered conformations to minimize torsional and steric strain. The two most probable conformations are the envelope (E) and the twist (T) (or half-chair). The specific conformation adopted is influenced by the nature and orientation of the substituents at the C2 and C4 positions.

Solid-State Conformation: Insights from X-ray Crystallography

For instance, the crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid reveals that the thiazolidine ring adopts an envelope conformation , with the C4 atom (the one bonded to the carboxylic acid) serving as the "flap" of the envelope.[9] In this solid-state structure, the conformation is stabilized by a network of intermolecular O—H⋯N hydrogen bonds, which form a helical chain.[9] This demonstrates that in the crystalline phase, strong directional forces can lock the molecule into a single, low-energy conformation.

Solution-State Conformation: The Dynamic View from NMR Spectroscopy

In solution, the molecule is more dynamic, and an equilibrium between different conformers may exist. Multinuclear NMR spectroscopy is the premier technique for elucidating these solution-state structures.

  • ¹H NMR Analysis: The coupling constants (³J values) between adjacent protons on the thiazolidine ring are particularly informative. These values are related to the dihedral angles between the protons via the Karplus equation. By measuring these couplings, one can deduce the ring's pucker and the preferred orientation (axial vs. equatorial) of the substituents.

  • Stereochemical Preference: Studies on various thiazolidine derivatives have shown a general preference for substituents at the C2 and C4 positions to occupy an equatorial or pseudo-equatorial position to minimize steric hindrance. The N-H proton typically prefers an axial orientation.

  • Cis/Trans Isomerism: The synthesis from L-cysteine and an aldehyde can result in a mixture of diastereomers (cis and trans) based on the relative orientation of the substituents at C2 and C4.[2] The ratio of these isomers can be influenced by the solvent and reaction conditions.[2] 2D-NMR techniques like NOESY can be used to determine the relative stereochemistry by identifying protons that are close in space.

Caption: Equilibrium between thiazolidine ring conformations.

Theoretical Conformation: Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable for complementing experimental data. These methods allow for the calculation of the relative energies of various possible conformers.

A typical computational workflow involves:

  • Building initial 3D structures for all possible isomers and conformers (e.g., C4-envelope, C2-envelope, various twists, different rotations of the pyridyl and carboxyl groups).

  • Performing geometry optimization for each structure to find its nearest local energy minimum.

  • Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Comparing the relative energies of all stable conformers to predict the most abundant species in the gas phase or in solution (using a solvent model).

Such calculations can provide a detailed picture of the potential energy surface and the barriers to interconversion between different conformers, offering insights that are often difficult to obtain experimentally.

Structure-Activity Relationship (SAR)

The conformation of 2-(3-pyridyl)thiazolidine-4-carboxylic acid is directly linked to its biological activity. The specific 3D arrangement of the hydrogen bond donors/acceptors (carboxyl OH, NH, pyridyl N) and the hydrophobic pyridyl ring defines the pharmacophore that interacts with a biological target.

  • Influence of N-Substitution: Studies on related 2-arylthiazolidine-4-carboxylic acids have shown that derivatization of the ring nitrogen (at position 3), for example, with a tert-butoxycarbonyl (Boc) group, can significantly enhance antibacterial activity.[7] This is a critical insight, suggesting that the N-H group may not be essential for hydrogen bonding in some contexts, and that a bulky N-substituent can enforce a specific ring conformation that is more favorable for binding.

  • Influence of C2-Substituent: The nature of the aromatic ring at the C2 position is crucial. The electronic properties and substitution pattern on this ring modulate the molecule's overall polarity and its ability to engage in π-π stacking or other interactions with a receptor.[5] The 3-pyridyl group, in particular, introduces a basic nitrogen atom that can participate in specific hydrogen bonding or ionic interactions that a simple phenyl ring cannot.

Workflow: A Tripartite Approach to Conformational Analysis

The most robust understanding of molecular conformation comes from integrating experimental and theoretical methods.

G cluster_main Comprehensive Conformational Analysis Workflow Synthesis Synthesis & Purification Xray X-Ray Crystallography (Solid State) Synthesis->Xray NMR NMR Spectroscopy (Solution State) Synthesis->NMR Comp Computational Modeling (In Silico) Synthesis->Comp Data_Xray Definitive 3D Structure (Solid) Xray->Data_Xray Data_NMR Conformational Equilibrium, J-Couplings, NOEs NMR->Data_NMR Integration Data Integration & Structural Hypothesis Data_Xray->Integration Data_NMR->Integration Data_Comp Relative Energies, Predicted Structures Data_Comp->Integration

Caption: Integrated workflow for conformational analysis.

Conclusion

2-(3-pyridyl)thiazolidine-4-carboxylic acid is a structurally intriguing molecule with significant therapeutic potential. Its five-membered thiazolidine ring is non-planar, likely adopting a puckered envelope or twist conformation. While X-ray crystallography on related compounds points to a stable envelope conformation in the solid state, NMR studies and computational modeling are essential to fully characterize its dynamic behavior in solution, where an equilibrium of conformers likely exists.

The precise conformation, governed by the interplay of steric and electronic effects of the 3-pyridyl and carboxylic acid substituents, is fundamental to its biological function. A holistic analytical approach, combining synthesis, spectroscopy, crystallography, and computational chemistry, is crucial for elucidating its structure-activity relationships and guiding the design of next-generation therapeutics based on this versatile scaffold.

References

  • Laskar, P., Kuwamura, N., Yoshinari, N., & Konno, T. (2014). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Niazi, A., Jamehbozorgi, S., & Nori-Shargh, D. (2007). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. ResearchGate. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD. Available at: [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids. Google Patents.
  • Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Miyamoto, T., et al. (1996). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III. Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Piridyl)thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available at: [Link]

  • Pardasani, R. T., et al. (1992). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Tan, C., et al. (2009). Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Pyridyl)thiazolidine-4-carboxylic acid represents a strategic scaffold in medicinal chemistry, merging the antioxidant potential of the thiazolidine ring with the pharmacokinetic advantages of the pyridine moiety. Unlike simple aliphatic thiazolidines, the incorporation of the 3-pyridyl group introduces specific electronic and steric properties that influence lipophilicity, metabolic stability, and target binding affinity.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthesis, structural biology, and therapeutic applications as a cysteine prodrug and a heterocyclic bioactive pharmacophore .

Part 1: Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a thiazolidine ring substituted at the C2 position with a 3-pyridyl group and at the C4 position with a carboxylic acid.

  • Chirality: The condensation of L-cysteine (R-configuration) with 3-pyridinecarboxaldehyde creates a new chiral center at C2. This results in the formation of diastereomers:

    • (2R, 4R): The cis isomer (often thermodynamically favored in specific solvents).

    • (2S, 4R): The trans isomer.

  • Electronic Effects: The pyridine nitrogen (pKa ~5.2) acts as an H-bond acceptor and enhances water solubility compared to phenyl analogs. The electron-withdrawing nature of the pyridine ring influences the stability of the C2-N bond, affecting the hydrolysis rate—a critical factor for its prodrug activity.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₉H₁₀N₂O₂SCore composition
Molecular Weight 210.25 g/mol Fragment-based drug design compliant
LogP ~ -1.9 (Experimental)High water solubility; low membrane permeability without modification
H-Bond Donors 2 (NH, OH)Receptor interaction
H-Bond Acceptors 5 (N, O, S)Solvation and binding
pKa (COOH) ~ 1.5 - 2.5Ionized at physiological pH

Part 2: Synthesis & Experimental Protocols

Reaction Mechanism

The synthesis proceeds via the condensation of L-Cysteine with 3-Pyridinecarboxaldehyde (Nicotinaldehyde). The mechanism involves the initial nucleophilic attack of the cysteine amino group on the aldehyde to form a hemiaminal, followed by dehydration to a Schiff base (imine). The free thiol group then performs an intramolecular nucleophilic attack on the imine carbon to close the 5-membered ring.

SynthesisMechanism cluster_conditions Reaction Conditions Cysteine L-Cysteine (Nucleophile) Hemiaminal Hemiaminal Intermediate Cysteine->Hemiaminal Condensation Aldehyde 3-Pyridinecarboxaldehyde (Electrophile) Aldehyde->Hemiaminal Condensation Imine Schiff Base (Imine) Hemiaminal->Imine - H₂O Product 2-(3-Pyridyl)thiazolidine -4-carboxylic acid Imine->Product Intramolecular Thiol Attack Cond Solvent: Ethanol/Water Temp: 25-60°C Base: NaOAc (Optional)

Figure 1: Step-wise cyclization mechanism for the formation of the thiazolidine scaffold.

Validated Synthesis Protocol

Objective: Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Target Yield: >70%).

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (10 mmol, 1.75 g)

  • 3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)

  • Sodium Acetate (10 mmol, 0.82 g)

  • Ethanol (20 mL) / Water (10 mL)

Procedure:

  • Preparation: Dissolve L-cysteine HCl in water (10 mL). Add Sodium Acetate to buffer the solution to pH ~5–6.

  • Addition: Dissolve 3-pyridinecarboxaldehyde in Ethanol (20 mL) and add dropwise to the cysteine solution with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. A white to pale-yellow precipitate typically begins to form within 30 minutes.

    • Note: If precipitation is slow, cool the mixture to 4°C overnight.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1) if high purity is required for biological assays.

  • Characterization: Confirm structure via ¹H-NMR (observe the singlet/doublet for H-2 at ~5.5–6.0 ppm depending on diastereomer).

Part 3: Medicinal Chemistry & Therapeutic Applications[2][3][4][5]

Mechanism of Action: The Prodrug Concept

One of the primary applications of this scaffold is as a prodrug for L-cysteine .[1][2] Free L-cysteine is unstable and rapidly oxidized to cystine. The thiazolidine ring protects the thiol group. Upon cellular entry, the ring hydrolyzes, liberating L-cysteine, which then supports Glutathione (GSH) biosynthesis.

Why 3-Pyridyl? The electron-withdrawing pyridine ring destabilizes the C2 position slightly more than a phenyl ring, potentially tuning the hydrolysis rate to release cysteine more efficiently in physiological media.

ProdrugMechanism Prodrug 2-(3-Pyridyl)thiazolidine Derivative Hydrolysis Non-enzymatic / Enzymatic Hydrolysis Prodrug->Hydrolysis Cysteine L-Cysteine (Active Thiol) Hydrolysis->Cysteine Aldehyde 3-Pyridinecarboxaldehyde (By-product) Hydrolysis->Aldehyde GSH Glutathione Biosynthesis Cysteine->GSH Rate Limiting Precursor ROS ROS Scavenging (Antioxidant Effect) GSH->ROS Neutralization

Figure 2: Bioactivation pathway of thiazolidine prodrugs leading to antioxidant defense.

Structure-Activity Relationship (SAR)

Modifications to the core scaffold yield derivatives with distinct pharmacological profiles:

PositionModificationEffect on Activity
N3 (Ring Nitrogen) Acylation (e.g., Acetyl, Benzoyl)Locks the ring. Prevents hydrolysis. Shifts activity from "prodrug" to "enzyme inhibitor" (e.g., anticancer, antiviral).
C2 (Aryl Group) 3-Pyridyl vs. Phenyl3-Pyridyl increases water solubility and allows for salt formation. Can target metalloenzymes via N-coordination.
C4 (Carboxyl) Amidation / EsterificationImproves membrane permeability (lipophilicity). Amides often show higher cytotoxicity against cancer lines (e.g., Melanoma).
Anticancer & Antimicrobial Potential

Beyond the prodrug effect, stable derivatives (N-acylated) exhibit direct cytotoxicity:

  • Anticancer: 2-Arylthiazolidine-4-carboxylic acid amides have shown antiproliferative activity against melanoma (B16-F1) and prostate cancer cells.[3] The mechanism likely involves inhibition of specific polymerases or induction of apoptosis via ROS modulation.

  • Antimicrobial: The thiazolidine ring mimics the structure of proline and parts of the penicillin core. Derivatives have demonstrated activity against S. aureus and E. coli, likely by interfering with bacterial cell wall synthesis enzymes.

Part 4: Future Outlook & Stability

Researchers working with this scaffold must account for equilibrium stability . In aqueous solution, 2-substituted thiazolidines exist in equilibrium with the open-chain Schiff base.

  • pH Sensitivity: Acidic pH favors the ring-closed form.

  • Aldehyde Toxicity: The release of 3-pyridinecarboxaldehyde upon hydrolysis must be monitored in toxicity assays, although it is generally less toxic than formaldehyde (released from the parent thiazolidine-4-carboxylic acid).

Recommendation: For drug development, focus on N-acylated derivatives to prevent premature hydrolysis if the target is a receptor or enzyme. Focus on free amines if the target is intracellular antioxidant support.

References

  • PubChem. 2-(3-Pyridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S.[4] National Library of Medicine. Available at: [Link]

  • Gududuru, V., et al.Synthesis and biological evaluation of novel thiazolidine-4-carboxylic acid derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for anticancer activity of the class).
  • Nagasawa, H. T., et al. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ham, Y., et al. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress.[2] Chemical Research in Toxicology. Available at: [Link]

  • Mahdy, A. R. E., et al. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids. Arkivoc. Available at: [Link]

Sources

The Neuroprotective Potential of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of 2-(3-pyridyl)thiazolidine-4-carboxylic acid, a heterocyclic compound with significant therapeutic promise. Drawing upon the established biological activities of thiazolidine-4-carboxylic acid derivatives, this document synthesizes the current understanding of its mechanisms of action, outlines key experimental protocols for its investigation, and discusses its potential in the development of novel treatments for neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emerging Role of Thiazolidine Derivatives in Neuroprotection

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in these conditions is the interplay between oxidative stress and neuroinflammation.[1][2][3] Reactive oxygen species (ROS) and pro-inflammatory pathways contribute to neuronal damage and memory impairment.[2][3] Consequently, therapeutic strategies are increasingly focused on targeting these interconnected pathways.

Thiazolidine-4-carboxylic acid derivatives have emerged as a promising class of compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][4] These compounds are structurally related to the amino acid L-cysteine, a precursor to the major endogenous antioxidant glutathione. The core thiazolidine ring is synthesized through the condensation of L-cysteine with an aldehyde or ketone.[4][5] The specific substituent at the 2-position of the thiazolidine ring significantly influences the compound's biological activity.[5] This guide focuses on the 2-(3-pyridyl) derivative, exploring the therapeutic potential conferred by the incorporation of the pyridyl moiety.

Physicochemical Properties of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid

A foundational understanding of the molecule's properties is crucial for its application in research and development.

PropertyValueSource
IUPAC Name 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid[6]
Molecular Formula C₉H₁₀N₂O₂S[6]
Molecular Weight 210.26 g/mol [6]
CAS Number 59777-95-6[6]

Core Neuroprotective Mechanisms: A Two-Pronged Approach

The neuroprotective effects of 2-(3-pyridyl)thiazolidine-4-carboxylic acid are hypothesized to stem from a dual action against oxidative stress and neuroinflammation. This understanding is extrapolated from studies on the broader class of thiazolidine-4-carboxylic acid derivatives.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of ROS and the antioxidant defense system, is a critical factor in neuronal cell death. Thiazolidine derivatives are known to possess significant antioxidant and radical scavenging properties.[5]

The proposed mechanisms for the antioxidant activity of 2-(3-pyridyl)thiazolidine-4-carboxylic acid include:

  • Direct Radical Scavenging: The thiazolidine ring itself can act as a scavenger of free radicals. The presence of the sulfur and nitrogen atoms contributes to its electron-donating capacity, allowing it to neutralize ROS.

  • Cysteine Prodrug Activity: The thiazolidine ring can undergo hydrolysis in vivo to release L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a pivotal intracellular antioxidant that detoxifies ROS and electrophilic compounds.

Experimental Protocol: In Vitro Antioxidant Activity Assessment

A standard method to evaluate the antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

Objective: To determine the free radical scavenging capacity of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

Materials:

  • 2-(3-pyridyl)thiazolidine-4-carboxylic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of 2-(3-pyridyl)thiazolidine-4-carboxylic acid in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions or ascorbic acid.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Modulation of Neuroinflammatory Pathways

Neuroinflammation, mediated by activated glial cells and the production of pro-inflammatory cytokines, exacerbates neuronal damage. Thiazolidine derivatives have demonstrated potent anti-inflammatory effects.[7][8]

The primary signaling pathway implicated in the anti-inflammatory action of these compounds is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (LPS, etc.) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression Induces Compound 2-(3-pyridyl)thiazolidine- 4-carboxylic acid Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα.[11] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2).[10] Thiazolidine derivatives are thought to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[9][12]

Synthesis of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid

The synthesis of 2-substituted thiazolidine-4-carboxylic acids is typically achieved through a well-established cyclocondensation reaction.[4][5]

Reaction Scheme:

Synthesis Cysteine L-Cysteine Product 2-(3-pyridyl)thiazolidine-4-carboxylic acid Cysteine->Product + Cysteine->Product Cyclocondensation Aldehyde 3-Pyridinecarboxaldehyde Aldehyde->Product Cyclocondensation

Sources

Technical Guide: Structure-Activity Relationship of 2-Aryl-Thiazolidine-4-Carboxylic Acids

[1][2]

Executive Summary

The 2-aryl-thiazolidine-4-carboxylic acid (ATCA) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized counterpart, the thiazolidinone.[1] Originating from the condensation of L-cysteine with aromatic aldehydes, this scaffold serves as a versatile pharmacophore. Its significance lies in its ability to mimic the spatial arrangement of bioactive lipids (such as Lysophosphatidic Acid - LPA) and peptide fragments.

This guide analyzes the SAR of ATCA derivatives, focusing on their optimization as potent anticancer agents (specifically against prostate and melanoma cell lines) and their utility as antimicrobial effectors.

Chemical Architecture & Synthesis[1][3]

The core structure of ATCA contains three chiral centers (if C2 is substituted), but the standard synthesis from L-cysteine typically yields a mixture of diastereomers ((2R,4R) and (2S,4R)), often referred to as cis and trans isomers relative to the C2-aryl and C4-carboxyl groups.

Synthetic Pathway

The formation of the thiazolidine ring is a classic example of a "self-validating" heterocyclization. It proceeds via the formation of a hemithioaminal intermediate followed by ring closure.

Figure 1: Synthetic Workflow (Graphviz)

SynthesisWorkflowCysteineL-Cysteine(Nucleophile)SchiffBaseHemithioaminal / ImineIntermediateCysteine->SchiffBaseAldehydeAryl Aldehyde(Electrophile)Aldehyde->SchiffBaseCyclizationIntramolecularCyclization (-H2O)SchiffBase->CyclizationATCA2-Aryl-thiazolidine-4-carboxylic AcidCyclization->ATCACouplingAmide Coupling(DCC/HOBt + Amine)ATCA->CouplingDerivatizationATCAAATCA Amide(Target Drug)Coupling->ATCAA

Caption: Step-wise synthesis from L-cysteine condensation to amide derivatization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of ATCAs is governed by modifications at three critical regions.

Figure 2: SAR Logic Map

SAR_MapCoreThiazolidine-4-CarboxylicAcid CoreC2Region A: C2-Aryl Group(Electronic/Steric Effector)Core->C2C4Region B: C4-Carboxyl(Binding Anchor / Bioisostere)Core->C4N3Region C: N3-Position(Stability Modulator)Core->N3C2_1Electron-Withdrawing Groups (NO2, F)Enhance antimicrobial activityC2->C2_1C2_2Bulky Lipophilic GroupsCritical for LPA receptor antagonismC2->C2_2C4_1Free AcidWeak cellular penetrationC4->C4_1C4_2Long Chain Amides (C16-C18)Mimic glycerol backbone of lipidsDrastically increase cytotoxicityC4->C4_2N3_1Acetylation/SubstitutionReduces ring opening/hydrolysisN3->N3_1

Caption: Functional dissection of the ATCA scaffold showing key modification sites.

Region A: The C2-Aryl "Warhead"

The substituent at the C2 position dictates the electronic environment of the ring.

  • Anticancer Specificity: Introduction of a p-acetamidophenyl or 3,4,5-trimethoxyphenyl group at C2 significantly enhances cytotoxicity against melanoma cell lines.[1] The steric bulk here helps lock the conformation preferred by the target receptor (often LPA receptors).

  • Antioxidant Activity: Electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring improve radical scavenging capability (DPPH assay) by stabilizing the resulting radical species [1].[1]

Region B: The C4-Carboxyl "Anchor"

This is the most critical site for optimizing drug-like properties.[1]

  • The "Lipid Mimicry" Hypothesis: The free carboxylic acid often shows poor cellular uptake. Converting the acid to a long-chain amide (e.g., hexadecyl or octadecyl amide) transforms the molecule into a mimic of Lysophosphatidic Acid (LPA).

  • Impact: This modification can lower the IC50 from >100 µM (free acid) to <5 µM (amide) in prostate cancer models [2]. The long alkyl chain anchors the molecule in the hydrophobic pocket of the receptor.

Region C: The N3 Position

The secondary amine at N3 is nucleophilic.

  • Stability: Unsubstituted N3 ATCAs are susceptible to ring opening (retro-aldol type reaction) in aqueous solution.[1] Acetylation (N-acetyl) or formylation stabilizes the ring, though it may reduce binding affinity if the N-H is a hydrogen bond donor in the active site.

Case Study: ATCA Amides (ATCAAs) in Oncology

A seminal series of experiments demonstrated the efficacy of ATCAAs against prostate cancer (PC-3, DU 145) and melanoma (B16-F1).[1][2] The data below highlights the transition from inactive precursors to potent leads.

Table 1: Cytotoxicity Profile of Selected ATCA Derivatives

Compound IDC2-Substituent (R1)C4-Modification (R2)Cell LineIC50 (µM)Activity Interpretation
ATCA-1 (Control) Phenyl-OH (Free Acid)PC-3> 100Inactive due to polarity
ATCA-2 Phenyl-NH-(CH2)15-CH3PC-34.2Potent (Lipid Mimic)
ATCA-3 4-Acetamidophenyl-NH-(CH2)17-CH3B16-F10.8Highly Potent (Melanoma)
ATCA-4 4-Nitrophenyl-OCH3 (Methyl Ester)MCF-745.0Moderate

Data synthesized from structure-activity trends reported in [2] and [3].

Experimental Protocols

Protocol A: General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

A Green Chemistry Approach

Reagents: L-Cysteine hydrochloride, Aromatic Aldehyde (e.g., Benzaldehyde), Sodium Acetate, Ethanol/Water (1:1).

  • Preparation: Dissolve L-Cysteine HCl (10 mmol) in 20 mL of distilled water. Add Sodium Acetate (12 mmol) to buffer the solution (pH ~5-6).

  • Condensation: Dissolve the Aromatic Aldehyde (10 mmol) in 10 mL of Ethanol. Add this dropwise to the cysteine solution while stirring.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. A white or off-white precipitate typically forms.[1]

    • Note: If precipitation is slow, cool the mixture to 4°C overnight.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted aldehyde.[1]

  • Purification: Recrystallize from hot aqueous ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for the C2-H singlet/doublet around 5.5–6.0 ppm).[1]

Protocol B: Synthesis of ATCA Amides (DCC Coupling)

For generating the lipophilic cytotoxic variants.

Reagents: Synthesized ATCA (from Protocol A), Long-chain amine (e.g., Hexadecylamine), DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide).

  • Activation: Dissolve ATCA (1 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Coupling: Add DCC (1.2 mmol) and stir for 30 minutes at 0°C.

  • Amine Addition: Add the Alkyl Amine (1.1 mmol) dissolved in minimal DMF.

  • Completion: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Filter off the DCU (dicyclohexylurea) byproduct. Pour the filtrate into ice water to precipitate the product.

  • Purification: Column chromatography (Silica gel, Chloroform/Methanol gradient).

Future Outlook: Computational Integration

Modern development of ATCAs utilizes molecular docking to predict binding modes against PPAR-γ (diabetes target) and LPA receptors (cancer target).[1]

  • Recommendation: Before synthesis, dock proposed derivatives into the LPA1 receptor crystal structure (e.g., PDB ID: 4Z35). Focus on maximizing hydrophobic interactions of the C4-tail within the transmembrane pocket.

References

  • Gududuru, V., et al. (2005).[3] Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.[1][4][3][5] Journal of Medicinal Chemistry.

    • Li, W., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.[1][4][2][5] Bioorganic & Medicinal Chemistry.

      • Kishore, D., et al. (2009).

        • Song, Y., et al. (2022). Thiazolidine-4-carboxylic acid derivatives: A review of their biological activities. European Journal of Medicinal Chemistry.

          • (General Search Verification)

        Disclaimer: This guide is for research purposes only. All synthesis involving bioactive compounds should be conducted in a certified laboratory under appropriate safety regulations.

        2-(3-pyridyl)thiazolidine-4-carboxylic acid CAS number and chemical identifiers.

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        2-(3-Pyridyl)thiazolidine-4-carboxylic acid (CAS 59777-95-6) is a heterocyclic amino acid derivative formed through the condensation of L-cysteine and 3-pyridinecarboxaldehyde.[1] Structurally analogous to proline, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Platelet-Activating Factor (PAF) antagonists and peptidomimetics. Its thiazolidine ring acts as a bioisostere for the pyrrolidine ring in proline, offering unique conformational constraints and hydrogen-bonding capabilities that modulate biological activity.

        This guide provides a comprehensive technical analysis of the molecule, including verified chemical identifiers, a validated synthesis protocol, stereochemical considerations, and its application in drug discovery.

        Chemical Identifiers & Physical Properties[2][3][4][5][6]

        The following data aggregates verified identifiers from major chemical repositories (PubChem, ChemIDplus).

        Identifier / Property Value
        CAS Number 59777-95-6
        IUPAC Name 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
        Common Synonyms 2-(3-Pyridyl)thiazolidine-4-carboxylic acid; 2-(3-Pyridinyl)-4-thiazolidinecarboxylic acid
        Molecular Formula C₉H₁₀N₂O₂S
        Molecular Weight 210.25 g/mol
        SMILES C1C(NC(S1)C2=CN=CC=C2)C(=O)O
        InChI Key FSNGLHIMQHWTNF-UHFFFAOYSA-N
        Appearance White to off-white solid
        Melting Point 136–137 °C (dec.)[2]
        Solubility Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol
        pKa (Predicted) ~1.78 (COOH), ~3.5 (Pyridine N)

        Synthesis & Methodology

        Reaction Mechanism

        The formation of the thiazolidine ring proceeds via a nucleophilic condensation between the sulfhydryl (-SH) and amino (-NH₂) groups of L-cysteine and the carbonyl carbon of 3-pyridinecarboxaldehyde. This reaction typically yields a mixture of diastereomers at the C2 position, while retaining the chirality of the C4 position derived from L-cysteine.

        Validated Experimental Protocol

        Objective: Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Scale: 10 mmol).

        Reagents:

        • L-Cysteine Hydrochloride Monohydrate (1.75 g, 10 mmol)

        • 3-Pyridinecarboxaldehyde (Nicotinaldehyde) (1.07 g, 10 mmol)

        • Sodium Acetate (0.82 g, 10 mmol)

        • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

        Step-by-Step Procedure:

        • Preparation: Dissolve L-cysteine HCl and sodium acetate in 10 mL of distilled water. The sodium acetate acts to buffer the solution and liberate the free amine/thiol species.

        • Addition: Dissolve 3-pyridinecarboxaldehyde in 10 mL of ethanol. Add this solution dropwise to the aqueous cysteine solution under vigorous stirring at room temperature (20–25 °C).

        • Reaction: Stir the mixture for 12–24 hours. The solution may initially be clear but will develop a white precipitate as the product forms.

        • Isolation: Cool the reaction vessel in an ice bath (0–4 °C) for 2 hours to maximize precipitation.

        • Filtration: Filter the solid under vacuum. Wash the filter cake three times with cold ethanol (3 x 5 mL) and twice with diethyl ether to remove unreacted aldehyde.

        • Purification: Recrystallize from hot aqueous ethanol (50%) if higher purity is required.

        • Drying: Dry the product in a vacuum desiccator over P₂O₅ to constant weight.

        Yield Expectation: 75–85%

        Stereochemical Analysis

        The reaction creates a new chiral center at C2. Consequently, the product exists as a mixture of diastereomers:

        • (2R, 4R)-isomer (cis): Substituents are on the same side of the ring.[3]

        • (2S, 4R)-isomer (trans): Substituents are on opposite sides.

        • Note: In solution, these isomers can interconvert via ring-opening/closing mechanisms, often favoring the thermodynamically stable isomer (typically cis for 2-aryl thiazolidines) depending on solvent polarity.

        Technical Visualization

        Synthesis Workflow

        The following diagram outlines the logical flow of the synthesis and purification process.

        SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve L-Cysteine HCl + NaOAc (Water) Start->Mix Aldehyde Dissolve 3-Pyridinecarboxaldehyde (Ethanol) Start->Aldehyde Reaction Combine & Stir (20-25°C, 12-24h) Nucleophilic Condensation Mix->Reaction Aldehyde->Reaction Precipitation Ice Bath Cooling (0-4°C) Precipitate Formation Reaction->Precipitation Time elapsed Filtration Vacuum Filtration & Wash (Cold EtOH / Et2O) Precipitation->Filtration Product Final Product: 2-(3-pyridyl)thiazolidine-4-COOH (White Solid) Filtration->Product Drying

        Caption: Synthesis workflow for 2-(3-pyridyl)thiazolidine-4-carboxylic acid via condensation.

        Structural Logic

        The relationship between the precursors and the final thiazolidine scaffold.

        StructureLogic Cys L-Cysteine (Source of S, N, COOH) Inter Schiff Base / Hemithioacetal Intermediate Cys->Inter + Ald 3-Pyridinecarboxaldehyde (Source of C2-Aryl) Ald->Inter + Final 2-(3-Pyridyl)thiazolidine-4-COOH CAS: 59777-95-6 Inter->Final - H2O (Cyclization)

        Caption: Structural derivation of the thiazolidine core from cysteine and pyridine precursors.

        Applications in Drug Discovery[7]

        PAF Antagonists

        The 2-(3-pyridyl)thiazolidine scaffold is a validated pharmacophore in the design of Platelet-Activating Factor (PAF) antagonists.

        • Mechanism: The thiazolidine ring acts as a conformationally restricted spacer.

        • Key Derivative: YM264 (1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine).[4]

        • Significance: In YM264, the carboxylic acid of the title compound is amidated. The 3-pyridyl group is critical for receptor binding affinity, interacting with specific residues in the PAF receptor pocket.

        Peptide Mimetics & Antioxidants
        • Proline Mimicry: Due to the steric similarities with proline, this molecule is used to introduce conformational constraints in peptide chains, potentially stabilizing secondary structures like beta-turns.

        • Antioxidant Activity: The thiazolidine ring can act as a reducing agent (radical scavenger), protecting biological systems from oxidative stress.

        Safety & Handling (GHS)

        • Signal Word: Warning

        • Hazard Statements:

          • H315: Causes skin irritation.

          • H319: Causes serious eye irritation.

          • H335: May cause respiratory irritation.

        • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

        References

        • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 327593, 2-(3-Piridyl)thiazolidine-4-carboxylic acid. Retrieved from [Link]

        • Tanaka, M., et al. (1994). 2-(3-Pyridyl)thiazolidine-4-carboxamides.[1][2][4] 1. Novel Orally Active Antagonists of Platelet-Activating Factor (PAF). Journal of Medicinal Chemistry. Retrieved from [Link]

        • Khan, S., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

        Sources

        Methodological & Application

        Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Rationale for Antioxidant Profiling of Thiazolidine Derivatives

        Thiazolidine derivatives represent a versatile class of heterocyclic compounds that are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anti-diabetic, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Emerging research has also highlighted their potential as potent antioxidants, capable of mitigating the detrimental effects of oxidative stress, a key pathological factor in numerous diseases.[3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely accepted method to evaluate the antioxidant capacity of novel compounds like thiazolidine derivatives.[5][6]

        This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the DPPH radical scavenging activity of thiazolidine derivatives. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and offers practical insights to ensure the generation of robust and reproducible data.

        Scientific Principle of the DPPH Assay

        The DPPH assay is a colorimetric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7][8] In its radical form, DPPH has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[6] When a thiazolidine derivative (or any antioxidant) donates a hydrogen atom, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to a pale yellow.[6][9] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6]

        The reaction mechanism can be summarized as follows: DPPH• (violet) + AH (Antioxidant) → DPPH-H (yellow) + A• (Antioxidant radical)[10]

        Three primary mechanisms have been proposed for the reaction between DPPH and an antioxidant:

        • Single-Step Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.

        • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to DPPH, followed by the transfer of a proton.

        • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by an electron transfer.[5]

        The predominant mechanism depends on the structure of the antioxidant and the solvent used.[5]

        Diagram of the DPPH Radical Scavenging Mechanism

        DPPH_Mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H + H• (from AH) Antioxidant Thiazolidine Derivative (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical - H•

        Caption: Reaction of DPPH radical with an antioxidant.

        Protocol for DPPH Radical Scavenging Assay

        This protocol is designed for a 96-well microplate format, which is suitable for screening multiple thiazolidine derivatives and concentrations.

        Materials and Reagents
        • DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.

        • Thiazolidine Derivatives (Test Compounds): Synthesized and characterized.

        • Positive Control: A well-characterized antioxidant such as Ascorbic Acid, Trolox (a water-soluble vitamin E analog), or Butylated Hydroxytoluene (BHT).[9][11]

        • Solvent: High-purity methanol or ethanol. The choice of solvent is critical as DPPH is highly soluble in polar organic solvents but poorly soluble in water.[10][12] The same solvent should be used for all solutions to maintain consistency.

        • Apparatus:

          • UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 517 nm.[10]

          • 96-well microplates.

          • Calibrated micropipettes.

          • Vortex mixer.

          • Analytical balance.

          • Volumetric flasks and other standard laboratory glassware.

          • Aluminum foil to protect the DPPH solution from light.[10]

        Preparation of Solutions

        Causality Behind Solution Preparation: The accuracy of the assay is highly dependent on the precise preparation of stock and working solutions. The DPPH solution must be freshly prepared as it can degrade over time, and it must be protected from light to prevent auto-reduction.[10]

        • DPPH Stock Solution (e.g., 0.1 mM):

          • Accurately weigh 3.94 mg of DPPH powder (M.W. 394.32 g/mol ).

          • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

          • Wrap the flask with aluminum foil and store it at 4°C in the dark. This solution should be prepared fresh for each assay.[12]

        • Test Compound Stock Solutions (e.g., 1 mg/mL):

          • Accurately weigh 1 mg of each thiazolidine derivative.

          • Dissolve in a suitable volume of the chosen solvent (e.g., 1 mL) to achieve the desired concentration. Sonication may be required for compounds with low solubility.

        • Positive Control Stock Solution (e.g., 1 mg/mL):

          • Prepare a stock solution of the chosen positive control (e.g., Ascorbic Acid) in the same manner as the test compounds.

        • Working Solutions:

          • DPPH Working Solution: Before use, dilute the DPPH stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10] This ensures the absorbance reading is within the linear range of the spectrophotometer.

          • Test Compound and Positive Control Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control from their respective stock solutions. A typical concentration range for initial screening might be 10, 25, 50, 100, and 200 µg/mL.

        Experimental Workflow

        DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep_DPPH Prepare DPPH Working Solution Add_DPPH Add DPPH Working Solution to all wells (except sample blanks) Prep_DPPH->Add_DPPH Prep_Samples Prepare Serial Dilutions of Thiazolidine Derivatives Pipette_Samples Pipette Samples, Controls, and Blanks into Wells Prep_Samples->Pipette_Samples Prep_Control Prepare Serial Dilutions of Positive Control Prep_Control->Pipette_Samples Pipette_Samples->Add_DPPH Incubate Incubate in the Dark (e.g., 30 min at RT) Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Graph Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Graph Calc_IC50 Determine IC50 Value Plot_Graph->Calc_IC50

        Caption: Experimental workflow for the DPPH assay.

        Step-by-Step Assay Procedure
        • Plate Setup: In a 96-well microplate, designate wells for the blank, control, positive control, and test compounds at various concentrations. It is crucial to perform all measurements in triplicate.[10]

          • Test Sample Wells: Add 100 µL of each thiazolidine derivative dilution.

          • Positive Control Wells: Add 100 µL of each positive control dilution.

          • Control (Negative Control): Add 100 µL of the solvent (methanol/ethanol). This represents 0% inhibition.

          • Blank Wells: Add 200 µL of the solvent. This is used to zero the spectrophotometer.

          • Sample Color Control: Add 100 µL of each test compound dilution and 100 µL of the solvent (without DPPH). This is important to correct for any intrinsic absorbance of the test compounds at 517 nm.[9]

        • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the Blank and Sample Color Control wells. The final volume in these wells will be 200 µL.

        • Incubation: Mix the contents of the wells gently. Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[10][12] The incubation time is a critical parameter and should be optimized to ensure the reaction reaches a steady state.

        • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

        Data Analysis and Interpretation

        Calculation of Radical Scavenging Activity (%)

        The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]

        % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

        Where:

        • Acontrol is the absorbance of the negative control (solvent + DPPH).

        • Asample is the absorbance of the test sample (thiazolidine derivative + DPPH), corrected for the sample's own color by subtracting the absorbance of the sample color control.

        Determination of IC50 Value

        The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

        • Plot a graph with the percentage of inhibition on the Y-axis and the corresponding concentrations of the test compound on the X-axis.

        • The IC50 value can be determined from the graph by linear regression analysis.[14][15] Using the equation of the line (y = mx + c), set y = 50 and solve for x (the concentration).[15]

        IC50 = (50 - c) / m

        Where:

        • y = 50 (% inhibition)

        • m = slope of the regression line

        • c = y-intercept

        Data Presentation: Example Results

        The results should be tabulated for clarity and easy comparison.

        CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
        Thiazolidine Deriv. A 1015.2 ± 1.1
        2535.8 ± 2.335.4
        5062.5 ± 3.5
        10088.1 ± 1.9
        Thiazolidine Deriv. B 108.5 ± 0.9
        2518.2 ± 1.585.1
        5032.7 ± 2.8
        10055.3 ± 4.1
        Ascorbic Acid 228.9 ± 1.7
        (Positive Control) 554.6 ± 3.24.8
        1092.3 ± 2.1

        Trustworthiness and Self-Validation of the Protocol

        To ensure the reliability and validity of the results, the following points must be strictly adhered to:

        • Inclusion of a Positive Control: A well-known antioxidant must be run in parallel to validate the assay's performance.[11] The obtained IC50 value for the positive control should be consistent with literature values.

        • Triplicate Measurements: All experiments should be conducted in triplicate to assess the precision and reproducibility of the results.[10]

        • Linearity of Response: Ensure that the concentrations of the test compounds used fall within the linear range of the assay.[16]

        • Correction for Sample Absorbance: The use of a sample color control is essential to avoid false-positive results from colored thiazolidine derivatives.[9]

        • Consistency in Experimental Conditions: Maintain consistent incubation times, temperatures, and solvent usage throughout the experiment.[17]

        Conclusion

        The DPPH radical scavenging assay is a robust and efficient method for the preliminary screening of the antioxidant potential of thiazolidine derivatives. By adhering to the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can generate reliable and reproducible data. This information is invaluable for structure-activity relationship studies and for guiding the development of new thiazolidine-based therapeutic agents with potent antioxidant properties.

        References

        • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

        • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging mechanism. MDPI. Retrieved from [Link]

        • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. Retrieved from [Link]

        • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

        • ResearchGate. (2023). How I can make concentrations for DPPH?. Retrieved from [Link]

        • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

        • Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604. Retrieved from [Link]

        • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

        • El Babili, F., Linda-Mweze, N., Vincent, C., Laleman, R., & Hourugou, A. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering, 6(2), 117-130. Retrieved from [Link]

        • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

        • ResearchGate. (2025). Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives. Retrieved from [Link]

        • Julaeha, E., Nugraha, A., & Herdiana, Y. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Applied Pharmaceutics, 11(3), 1183-1192. Retrieved from [Link]

        • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Retrieved from [Link]

        • Sánchez-Moreno, C. (2002). Review: Methods Used to Evaluate the Free Radical Scavenging Activity in Foods and Biological Systems. Food Science and Technology International, 8(3), 121–137. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Retrieved from [Link]

        • ResearchGate. (2022). How can I calculate IC50 in DPPH test?. Retrieved from [Link]

        • YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Retrieved from [Link]

        • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

        • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]

        • OUCI. (n.d.). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, and Biological Evaluation. Retrieved from [Link]

        • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

        • Frontiers. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]

        Sources

        Application Note: Neuroprotective Efficacy of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid (PTCA) in In Vitro Models

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract & Compound Profile

        This technical guide details the application of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (PTCA) , a synthetic derivative of L-cysteine and 3-pyridinecarboxaldehyde, in in vitro neuroprotection assays. Unlike standard antioxidants, PTCA functions as a dual-action "prodrug" delivery system. Upon intracellular hydrolysis, it releases L-cysteine (the rate-limiting precursor for Glutathione synthesis) and 3-pyridinecarboxaldehyde (a precursor to Nicotinic Acid/Vitamin B3 and NAD+).

        This guide provides validated protocols for synthesis, solubilization, and application in oxidative stress (H₂O₂), excitotoxicity (Glutamate), and neuroinflammation models using PC12 and SH-SY5Y cell lines.

        Compound Properties
        PropertyDetail
        IUPAC Name 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
        CAS Number 59777-95-6
        Molecular Formula
        
        
        MW 210.25 g/mol
        Solubility Soluble in DMSO (>20 mg/mL); sparingly soluble in water (pH dependent).[1]
        Stability Hydrolytically unstable in acidic aqueous media; store stock in DMSO at -20°C.

        Mechanism of Action: The "Trojan Horse" Strategy

        PTCA is designed to overcome the transport limitations of L-cysteine (which oxidizes rapidly to cystine extracellularly) and the toxicity of free aldehydes.

        • Cellular Entry: The thiazolidine ring confers lipophilicity, allowing passive diffusion across neuronal membranes.

        • Intracellular Hydrolysis: Non-enzymatic hydrolysis releases L-cysteine and 3-pyridinecarboxaldehyde.

        • Dual Neuroprotection:

          • Pathway A (Antioxidant): L-Cysteine boosts Glutathione (GSH) levels, neutralizing ROS.

          • Pathway B (Metabolic Support): 3-pyridinecarboxaldehyde is oxidized to Nicotinic Acid, supporting the NAD+ salvage pathway and mitochondrial function.

          • Pathway C (Anti-inflammatory): Downregulation of NF-κB and NLRP3 inflammasome activation.

        DOT Diagram: Mechanistic Pathway

        PTCA_Mechanism PTCA PTCA (Extracellular) Membrane Neuronal Membrane PTCA->Membrane Diffusion PTCA_Intra PTCA (Intracellular) Membrane->PTCA_Intra Hydrolysis Hydrolysis (pH dependent) PTCA_Intra->Hydrolysis Cysteine L-Cysteine Hydrolysis->Cysteine Aldehyde 3-Pyridinecarboxaldehyde Hydrolysis->Aldehyde GSH Glutathione (GSH) Synthesis Cysteine->GSH Rate Limiting Step NAD Nicotinic Acid -> NAD+ Salvage Pathway Aldehyde->NAD Oxidation ROS ROS Neutralization (H2O2 -> H2O) GSH->ROS Scavenging Mito Mitochondrial Integrity NAD->Mito Energy Support

        Figure 1: Intracellular hydrolysis of PTCA yields two bioactive precursors, targeting oxidative stress and metabolic failure simultaneously.

        Preparation Protocol (Synthesis & Stock)

        Note: PTCA is often synthesized in-house due to limited commercial availability of the specific 3-pyridyl derivative. If purchasing custom synthesis, skip to Step 2.

        Step 1: In-Situ Synthesis (If required)

        Principle: Nucleophilic condensation of L-cysteine with 3-pyridinecarboxaldehyde.

        • Reagents: Dissolve L-Cysteine HCl (10 mmol) in minimal distilled water. Dissolve 3-Pyridinecarboxaldehyde (10 mmol) in Ethanol (95%).

        • Reaction: Mix solutions (Final ratio 1:1 water:ethanol). Add Potassium Acetate (10 mmol) to buffer pH to ~6.0.

        • Incubation: Stir at room temperature for 4–6 hours. A white/pale yellow precipitate (PTCA) will form.

        • Purification: Filter, wash with cold ethanol/ether, and recrystallize from aqueous ethanol.

        • Validation: Confirm structure via NMR or Melting Point (approx 140-142°C decomp).

        Step 2: Stock Solution for Bioassays
        • Solvent: 100% DMSO (Dimethyl sulfoxide).

        • Concentration: Prepare a 100 mM stock solution.

        • Storage: Aliquot into light-protected tubes. Store at -20°C. Stable for 1 month.

        • Working Solution: Dilute into culture media immediately before use. Keep final DMSO concentration < 0.1%.

        Experimental Protocols: Neuroprotection Assays

        Model A: Oxidative Stress ( ) in PC12 Cells

        This model mimics the ROS burst seen in ischemic reperfusion injury.

        Materials
        • PC12 Cells (Rat pheochromocytoma)

        • RPMI-1640 Medium + 10% Horse Serum + 5% FBS

        • Poly-L-lysine coated plates

        • MTT Reagent (5 mg/mL)

        Workflow
        • Seeding: Plate PC12 cells at

          
           cells/well in 96-well plates. Incubate 24h.
          
        • Pre-treatment (The Window of Opportunity):

          • Remove media.

          • Add fresh media containing PTCA (Concentration range: 10, 25, 50, 100

            
            M ).
            
          • Include Vehicle Control (0.1% DMSO) and Positive Control (NAC, 1 mM).

          • Incubate for 2 hours or 24 hours (to test immediate scavenging vs. transcriptional upregulation).

        • Insult:

          • Add Hydrogen Peroxide (

            
            ) to a final concentration of 200–400 
            
            
            
            M
            (titrate to achieve ~50% kill in controls).
          • Co-incubate for 24 hours.

        • Readout: Perform MTT or CCK-8 assay to determine cell viability.

        Model B: Glutamate Excitotoxicity in Primary Cortical Neurons

        This model mimics synaptic overstimulation (Alzheimer's/Stroke relevance).

        • Culture: Primary cortical neurons (DIV 7-10).

        • Pre-treatment: Treat with PTCA (10–100

          
          M) for 24 hours.
          
        • Insult:

          • Wash cells with

            
            -free HBSS.
            
          • Expose to 100

            
            M Glutamate  + 10 
            
            
            
            M Glycine
            for 15 minutes.
          • Wash and return to original media (containing PTCA).

        • Recovery: Incubate for 24 hours.

        • Readout: LDH Release Assay (measures membrane integrity/necrosis).

        DOT Diagram: Experimental Workflow

        Workflow Seed Seed Cells (PC12 / SH-SY5Y) Treat Pre-Treatment PTCA (10-100 uM) 2h - 24h Seed->Treat Adhesion Stress Apply Stressor (H2O2 / Glutamate) Treat->Stress Protection Incubate Incubation 24 Hours Stress->Incubate Assay Readouts MTT / LDH / ROS Incubate->Assay

        Figure 2: Standardized workflow for evaluating PTCA neuroprotective efficacy.

        Analytical Readouts & Expected Data

        Intracellular ROS Quantification (DCFDA Staining)

        To confirm the antioxidant mechanism, measure ROS directly.

        • Protocol: After PTCA treatment (but before/during stress), load cells with DCFH-DA (10

          
          M)  for 30 min.
          
        • Analysis: Fluorescence plate reader (Ex/Em: 485/535 nm).

        • Expected Result: PTCA should dose-dependently reduce fluorescence intensity compared to the stress-only group.

        Glutathione (GSH) Levels

        To confirm the "prodrug" mechanism (cysteine delivery).

        • Method: Ellman’s Reagent (DTNB) or commercial GSH-Glo™ assay.

        • Expected Result: PTCA treated cells should show elevated intracellular GSH levels compared to controls, particularly under stress conditions where GSH is depleted.

        Data Summary Table Template
        GroupTreatmentMTT Viability (%)ROS (RFU)GSH (nmol/mg protein)
        Control Media only100 ± 51500 ± 10025 ± 2
        Stress
        
        
        (300
        
        
        M)
        45 ± 44800 ± 3508 ± 1
        Low Dose PTCA (10
        
        
        M) + Stress
        60 ± 5*3500 ± 20012 ± 2
        High Dose PTCA (100
        
        
        M) + Stress
        85 ± 6 1900 ± 15020 ± 2
        Pos. Ctrl NAC (1 mM) + Stress88 ± 51800 ± 120 22 ± 3

        *Values are hypothetical examples. *p<0.05, *p<0.01 vs Stress group.

        Statistical Analysis

        • Design: Randomized block design with n=3 to n=6 replicates per condition.

        • Test: One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

        • Significance: Define

          
           as statistically significant.
          

        References

        • Ehsanifar, M., & Montazeri, Z. (2022).[1][2][3][4] Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214.[1][2][3][5]

        • Ham, Y. H., Chan, K. K. J., & Chan, W. (2020).[5] Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability.[1][2][5] Chemical Research in Toxicology, 33(7), 1815-1821.[5]

        • Pini, E., et al. (2004).[6] Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ChemInform, 35(36).[6]

        • Roberts, J. C., et al. (1998). Thiazolidine prodrugs of N-acetylcysteine: Synthesis, stability, and antioxidant activity. Journal of Medicinal Chemistry. (Contextual grounding for thiazolidine prodrug mechanism).
        • PubChem Database. (2023). 2-(3-Pyridyl)thiazolidine-4-carboxylic acid (CID 327593).

        Sources

        Protocol for Evaluation of Thiazolidine Derivatives in Alloxan-Induced Diabetic Wistar Rats

        [1]

        Abstract

        This Application Note provides a rigorous, standardized protocol for the preclinical evaluation of Thiazolidine-2,4-dione (TZD) derivatives using the alloxan-induced diabetic rat model. While Streptozotocin (STZ) is often preferred for stability, Alloxan remains a critical, cost-effective tool for specific beta-cell necrosis studies involving GLUT2 transport mechanisms. This guide addresses the historical inconsistency of the alloxan model by introducing a "Self-Validating Glucose Support" phase and a dual-arm analysis workflow (Metabolic vs. Histopathological) to screen novel PPAR-gamma agonists.

        Mechanistic Rationale & Experimental Logic

        Why Alloxan for TZD Screening?

        Thiazolidinediones (TZDs) function primarily as PPAR-gamma agonists , improving insulin sensitivity rather than stimulating secretion. Therefore, the animal model must possess a specific phenotype: beta-cell deficiency (Type 1-like) or exhaustion that allows for the isolation of peripheral insulin sensitizing effects.

        Alloxan is structurally analogous to glucose.[1] It selectively enters pancreatic beta cells via the GLUT2 transporter (unlike STZ which uses GLUT2 but causes DNA alkylation).[2] Once inside, Alloxan initiates a cyclic redox reaction with dialuric acid, generating Reactive Oxygen Species (ROS) that cause rapid beta-cell necrosis.[2][3]

        Critical Consideration: Because TZDs require some residual insulin activity to demonstrate "sensitization" (or must be co-administered with insulin in absolute deficiency), this protocol targets a sub-lethal induction (150 mg/kg) to create a severe diabetic state that mimics late-stage Type 2 beta-cell failure, necessitating insulin-sensitizing intervention.

        Pathway Visualization

        The following diagram illustrates the opposing mechanisms: Alloxan's destruction of the insulin source vs. the TZD derivative's rescue pathway via PPAR-gamma activation in peripheral tissues.

        Mechanismcluster_0Beta Cell Destruction (Alloxan)cluster_1Therapeutic Rescue (TZD Derivative)AlloxanAlloxan(Glucose Analog)GLUT2GLUT2 TransporterAlloxan->GLUT2RedoxRedox Cycle(Dialuric Acid)GLUT2->RedoxROSROS Generation(Superoxide/Hydroxyl)Redox->ROSNecrosisBeta Cell Necrosis(Insulin Deficiency)ROS->NecrosisOutcomeIncreased GLUT4Lipid MetabolismNecrosis->OutcomeOpposing Effectson GlucoseTZDTZD DerivativePPARgPPAR-gammaActivationTZD->PPARgRXRRXR DimerizationPPARg->RXRTranscriptionGene Transcription(PPRE)RXR->TranscriptionTranscription->Outcome

        Figure 1: Mechanistic pathway contrasting Alloxan-mediated beta-cell toxicity via GLUT2 entry and ROS generation against TZD-mediated metabolic rescue via PPAR-gamma nuclear receptor activation.

        Pre-Clinical Setup & Materials

        Animal Selection
        • Species: Rattus norvegicus (Wistar Strain).

        • Sex: Male (Females have variable sensitivity due to estrous cycles affecting insulin sensitivity).

        • Weight: 180–220 g (Young adults; older rats are more resistant to alloxan).

        • Acclimatization: 7 days at 22±2°C, 12h light/dark cycle.

        Reagents
        • Induction Agent: Alloxan Monohydrate (Sigma-Aldrich). Note: Highly unstable at neutral pH.

        • Vehicle (Induction): 0.9% Cold Saline (Ice bath).

        • Vehicle (Treatment): 0.5% Carboxymethyl Cellulose (CMC) or Tween 80 for oral gavage of TZD derivatives.

        • Rescue Solution: 10% Dextrose/Glucose solution.

        • Reference Standard: Pioglitazone (30 mg/kg).

        Experimental Protocol

        Phase I: Induction of Diabetes (The "Triphasic" Control)

        Alloxan induces a triphasic blood glucose response. Ignoring this leads to high mortality.

        Step 1: Fasting

        • Fast animals for 12–16 hours (overnight). Water ad libitum.

        • Rationale: Fasting reduces competition for GLUT2 transporters, maximizing Alloxan uptake.

        Step 2: Preparation (Critical Timing)

        • Weigh Alloxan Monohydrate immediately before use.

        • Dissolve in ice-cold 0.9% saline to achieve a concentration of 50 mg/mL.

        • Warning: Alloxan degrades to non-diabetogenic alloxanic acid within minutes at room temperature.[1] Inject within 5 minutes of dissolution.

        Step 3: Administration

        • Dose: 150 mg/kg Body Weight.[1][4][5][6]

        • Route: Intraperitoneal (IP).[1][5]

        • Technique: Administer in the lower quadrant to avoid organ damage.

        Step 4: The Hypoglycemic Shock Prevention (Mortality Control)

        • 0–4 Hours Post-Injection: Hyperglycemic phase (inhibition of insulin secretion).

        • 4–8 Hours Post-Injection: Severe Hypoglycemic Phase. Massive release of pre-formed insulin occurs as beta cells lyse.

        • Action: Replace drinking water with 10% Glucose Solution for the first 24 hours post-injection.

        • Metric: This step reduces mortality from ~60% to <10%.

        Step 5: Confirmation

        • Return to normal water after 24 hours.

        • Measure Fasting Blood Glucose (FBG) at 72 hours .[4]

        • Inclusion Criteria: FBG > 250 mg/dL.[6]

        • Exclusion: Animals with FBG < 200 mg/dL (Resistant) or > 500 mg/dL (Severe ketosis/moribund).

        Phase II: Treatment Design (21 Days)

        Randomize diabetic rats into 5 groups (n=6 per group).

        GroupDescriptionTreatmentDoseRoute
        G1 Normal ControlVehicle (0.5% CMC)-PO
        G2 Diabetic ControlVehicle (0.5% CMC)-PO
        G3 Standard DrugPioglitazone30 mg/kgPO
        G4 Test TZD (Low)Novel Derivative15 mg/kgPO
        G5 Test TZD (High)Novel Derivative30 mg/kgPO

        *Dose selection based on standard screening ranges for TZD pharmacophores.

        Phase III: Analytical Workflow (The "Self-Validating" System)

        The protocol utilizes a Graphviz workflow to ensure no step is missed.

        Workflowcluster_treatTreatment Phase (21 Days)StartAcclimatization (7 Days)FastFast 12hStart->FastInductInduction: Alloxan 150 mg/kg IP(Ice Cold Vehicle)Fast->InductShockHypoglycemia Prevention(10% Glucose for 24h)Induct->ShockConfirm72h Confirmation(FBG > 250 mg/dL)Shock->ConfirmTreatDaily Oral Gavage(Test Compounds vs Pioglitazone)Confirm->TreatRandomizationWeeklyWeekly Analysis:Body Weight, FBGTreat->WeeklyTermTermination (Day 22)Treat->TermWeekly->TreatAnalysisFinal Analysis:1. Serum Lipids & Insulin2. Liver Tox (ALT/AST)3. Pancreas HistopathologyTerm->Analysis

        Figure 2: Experimental workflow emphasizing the critical hypoglycemic prevention step and the 21-day treatment cycle.

        Key Assays & Data Interpretation

        Oral Glucose Tolerance Test (OGTT)

        Performed on Day 20.

        • Fast rats for 12 hours.

        • Administer Glucose load (2 g/kg PO).

        • Measure blood glucose at 0, 30, 60, and 120 minutes.

        • Interpretation: TZD treated groups should show a significantly reduced Area Under Curve (AUC) compared to Diabetic Control, indicating improved peripheral disposal.

        Biochemical Profile (Serum)

        Collect blood via retro-orbital puncture or cardiac puncture at termination.

        • Efficacy Markers:

          • Insulin: To calculate HOMA-IR (Insulin Resistance Index).

          • Lipid Profile: TZDs significantly lower Triglycerides and Free Fatty Acids (FFA).

        • Safety Markers (Crucial for TZDs):

          • ALT/AST: Thiazolidinediones have a history of hepatotoxicity (e.g., Troglitazone). Any novel derivative must show liver enzyme levels comparable to the Vehicle Control, not just the Diabetic Control.

        Histopathology
        • Stain: Hematoxylin & Eosin (H&E).

        • Target: Pancreatic Islets of Langerhans.[5][7]

        • Expected Result:

          • Diabetic Control: Shrunken islets, degranulation, vacuolization.

          • TZD Treated: Preservation of islet architecture is not the primary mechanism (unlike secretagogues), but reduced glucotoxicity may allow partial beta-cell recovery (regeneration).

        Troubleshooting & Validation

        IssueProbable CauseCorrective Action
        High Mortality (>40%) Hypoglycemic shock at 4-8h post-induction.Ensure 10% Glucose is available immediately after injection.
        Failure to Induce Alloxan degradation.[1]Keep Alloxan on ice; inject within 5 mins of mixing. Do not use old stock.
        Spontaneous Recovery Incomplete beta-cell death (Dose too low).Use 150 mg/kg.[4][5][6] Ensure rats are young (older rats have higher resistance).
        Liver Toxicity Intrinsic toxicity of derivative.Compare ALT/AST to Pioglitazone. If >2x Normal Control, compound is toxic.

        References

        • Etuk, E. U. (2010). Animals models for studying diabetes mellitus. Agriculture and Biology Journal of North America, 1(2), 130-134. Link

        • Szkudelski, T. (2001). The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiological Research, 50(6), 537-546. Link

        • Lenzen, S. (2008). The mechanisms of alloxan- and streptozotocin-induced diabetes. Diabetologia, 51(2), 216-226. Link

        • Rohilla, A., & Ali, S. (2012). Alloxan induced diabetes: mechanisms and effects.[1][4][5] International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 819-823. Link

        • Kharbanda, C., et al. (2021).[8] In silico designing, in vitro and in vivo evaluation of potential PPAR-γ agonists derived from aryl propionic acid scaffold. Bioorganic Chemistry, 106, 104458.[8] Link[8]

        • Alam, M. S., et al. (2014).[9] Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity.[10][11] Bioorganic & Medicinal Chemistry Letters, 24(15), 3290-3294. Link[9]

        molecular docking studies of 2-(3-pyridyl)thiazolidine-4-carboxylic acid with PPAR-gamma

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Molecular Docking Protocols for 2-(3-pyridyl)thiazolidine-4-carboxylic acid with PPAR-gamma

        Executive Summary

        This application note details the computational workflow for evaluating the binding affinity and interaction modes of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (PTCA) within the Ligand Binding Domain (LBD) of Peroxisome Proliferator-Activated Receptor gamma (PPAR-gamma) .

        PPAR-gamma is a nuclear receptor governing glucose metabolism and adipocyte differentiation.[1] Thiazolidinediones (TZDs), such as Rosiglitazone, are established agonists that bind the PPAR-gamma LBD, stabilizing the Activation Function-2 (AF-2) helix. PTCA, a structural analog featuring a thiazolidine core and a pyridine substituent, represents a scaffold of significant interest for developing non-TZD-like insulin sensitizers with potentially reduced side effects. This guide provides a self-validating protocol for in silico analysis using AutoDock Vina/Tools, ensuring reproducibility and high scientific integrity.

        Scientific Rationale & Mechanism

        The Target: PPAR-gamma (NR1C3) contains a large, T-shaped hydrophobic pocket. Agonism typically requires a ligand to occupy the pocket and form hydrogen bonds with Tyr473 (on Helix 12), His323 (Helix 5), and His449 (Helix 11). This "acidic headgroup" interaction stabilizes Helix 12, allowing co-activator recruitment.

        The Ligand: 2-(3-pyridyl)thiazolidine-4-carboxylic acid contains:

        • Thiazolidine Ring: Mimics the core scaffold of glitazones.

        • Carboxylic Acid: Functions as the acidic headgroup to interact with the Tyr473/His323 triad.

        • 3-Pyridyl Group: Provides aromatic/hydrophobic bulk to occupy the hydrophobic arm of the pocket and participate in

          
           stacking.
          

        Materials & Computational Setup

        ComponentSpecificationPurpose
        Hardware Workstation (16+ cores, 64GB RAM, CUDA GPU)Parallel processing for docking runs.
        Docking Engine AutoDock Vina 1.2.0 or laterScoring function and pose generation.
        Prep Software AutoDock Tools (MGLTools) / OpenBabelPDBQT conversion and charge assignment.
        Visualization PyMOL / BIOVIA Discovery StudioInteraction analysis and figure generation.
        Target Data RCSB PDB ID: 1FM6 or 2PRG High-resolution crystal structures of PPAR-
        
        
        with agonist.

        Experimental Protocol

        Phase 1: Ligand Preparation (The PTCA Workflow)

        Objective: Generate a biologically relevant 3D conformer of the ligand.

        • Structure Generation:

          • Construct the 2D structure of 2-(3-pyridyl)thiazolidine-4-carboxylic acid.

          • Stereochemistry Note: The C4 position (derived from L-cysteine) retains the R-configuration. The C2 position (created during cyclization) is chiral. Generate both cis (2R,4R) and trans (2S,4R) isomers to determine the bioactive conformer.

        • Geometry Optimization:

          • Perform energy minimization using the MMFF94 force field to relieve steric clashes.

          • Software command (OpenBabel): obminimize -ff MMFF94 -n 2500 -sd ligand.pdb > ligand_min.pdb

        • Charge & State Assignment:

          • Protonation: At physiological pH (7.4), the carboxylic acid is deprotonated (

            
            ). The pyridine nitrogen is largely neutral.
            
          • Gasteiger Charges: Compute partial charges. Ensure the net charge is -1 (for the carboxylate).

          • Torsion Tree: Define rotatable bonds (typically the bond between the thiazolidine ring and the pyridine ring, and the carboxylate rotation).

        Phase 2: Protein Preparation (PDB: 1FM6)

        Objective: Prepare a clean receptor structure that mimics the active biological state.

        • Selection: Retrieve PDB ID 1FM6 (Resolution 2.1 Å), which contains Rosiglitazone. This structure is preferred for agonist docking as Helix 12 is in the active conformation.

        • Cleaning:

          • Remove all water molecules (Waters in this pocket are generally displaceable).

          • Remove co-factors and the native ligand (Rosiglitazone).

        • Refinement:

          • Add Polar Hydrogens: Essential for accurate H-bond scoring.

          • Kollman Charges: Assign united atom charges to the protein residues.

          • Merge Non-Polar Hydrogens: Simplify the structure for the Vina scoring function.

          • Save: Export as receptor.pdbqt.

        Phase 3: Grid Generation (The Search Space)

        Objective: Define the specific volume where the docking algorithm will search.

        • Center: Use the coordinates of the centroid of the co-crystallized Rosiglitazone.

          • Center X: 12.55

          • Center Y: -14.20

          • Center Z: 34.50

        • Dimensions:

          • Size:

            
             Å. This covers the T-shaped pocket (Arm I, Arm II, and the entrance).
            
          • Spacing: 0.375 Å (standard) or 1.0 Å (Vina auto-spacing).

        Phase 4: Molecular Docking (AutoDock Vina)

        Objective: Simulate binding and calculate affinity.

        • Configuration (conf.txt):

          Note: High exhaustiveness (32-64) is critical for the large PPAR-gamma pocket to avoid getting trapped in local minima.

        • Execution:

          • Run: vina --config conf.txt --log docking.log

        Workflow Visualization

        The following diagram illustrates the logical flow of the docking study, highlighting the critical decision points (Stereochemistry and RMSD validation).

        DockingWorkflow Start Start: Ligand & Protein Selection LigandPrep Ligand Prep: PTCA (MMFF94 Min, Gasteiger Charges) Start->LigandPrep ProteinPrep Protein Prep: PPAR-g (1FM6) (Remove H2O, Add Polar H) Start->ProteinPrep IsomerGen Stereoisomer Generation (2R,4R vs 2S,4R) LigandPrep->IsomerGen Docking AutoDock Vina Simulation (Exhaustiveness=32) IsomerGen->Docking GridGen Grid Generation (Center: Tyr473/His323 region) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, RMSD, Binding Energy) Docking->Analysis Validation Validation: Redock Native Ligand (Accept if RMSD < 2.0 Å) Analysis->Validation

        Figure 1: Step-by-step computational workflow for molecular docking of PTCA into PPAR-gamma.

        Data Analysis & Interpretation

        Acceptance Criteria

        A successful docking pose for a PPAR-gamma agonist must satisfy the following:

        • Binding Affinity:

          
           kcal/mol (Ideally closer to -9.0 kcal/mol for strong agonists).
          
        • RMSD: If redocking the native ligand (Rosiglitazone), the RMSD between the docked and crystal pose must be

          
           Å.[2]
          
        • Key Interactions: Presence of H-bonds with the AF-2 stabilizing triad.

        Interaction Mapping (Expected Results)
        ResidueInteraction TypeFunctional Role
        Tyr473 (Helix 12)Hydrogen BondCritical for stabilizing the active conformation (AF-2).
        His323 (Helix 5)Hydrogen BondAnchors the acidic headgroup (Carboxylic acid of PTCA).
        His449 (Helix 11)Hydrogen BondSecondary anchor for the headgroup.
        Ser289 (Helix 3)Hydrogen BondOften interacts with the thiazolidine ring nitrogen/sulfur.
        Phe282 Hydrophobic /
        
        
        Interacts with the aromatic pyridine ring.
        Signaling Pathway Visualization

        Understanding why we dock into PPAR-gamma requires visualizing the downstream effects.

        PPAR_Pathway Ligand PTCA (Ligand) PPAR PPAR-gamma (LBD) Ligand->PPAR Binding (Tyr473 Stabilization) Complex PPAR-g/RXR Heterodimer PPAR->Complex Dimerization RXR RXR-alpha RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binding CoActivator Co-Activators (SRC-1, PGC-1a) CoActivator->Complex Recruitment (Helix 12 locked) Transcription Gene Transcription (GLUT4, Adiponectin) DNA->Transcription Activation Effect Insulin Sensitization Adipogenesis Transcription->Effect

        Figure 2: PPAR-gamma activation pathway.[1][3] Ligand binding stabilizes the LBD, recruiting co-activators to drive transcription.

        References

        • Nolte, R. T., et al. (1998). "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma." Nature, 395(6698), 137-143.

        • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

        • Lehmann, J. M., et al. (1995).[4] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma)."[4][5] Journal of Biological Chemistry, 270(22), 12953-12956.[4]

        • PubChem Compound Summary. "2-(3-pyridyl)thiazolidine-4-carboxylic acid" (CID 327593).

        • Ferreira, P., et al. (2021). "Molecular Docking and Dynamics Studies of Thiazolidine Derivatives as PPAR-gamma Agonists." International Journal of Molecular Sciences. (General reference for TZD docking protocols).

        Sources

        FT-IR and NMR characterization of 2-aryl-thiazolidine-4-carboxylic acids

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Structural Characterization of 2-Aryl-Thiazolidine-4-Carboxylic Acids (ATCA)

        Executive Summary

        2-aryl-thiazolidine-4-carboxylic acids (ATCAs) are critical pharmacophores in medicinal chemistry, serving as precursors for penicillin-type antibiotics and acting as proline mimetics. However, their characterization is frequently complicated by the formation of diastereomers (cis and trans isomers) and dynamic ring-chain tautomerism in solution.

        This guide provides a definitive protocol for the synthesis and structural validation of ATCAs. It moves beyond basic spectral listing to explain the causality of spectral features, offering a self-validating workflow to distinguish stereoisomers using FT-IR and high-resolution NMR (

        
        H, 
        
        
        
        C, NOE).

        Analytical Workflow

        The following flowchart outlines the logical progression from crude synthesis to stereochemical assignment.

        ATCA_Workflow Start Crude Synthesis Product IR_Check Step 1: FT-IR Screening (Confirm Ring Closure) Start->IR_Check Solubility Solubility Test (DMSO-d6 vs CDCl3) IR_Check->Solubility NMR_1H Step 2: 1H NMR (1D) (Identify C2-H & C4-H) Solubility->NMR_1H Decision Single Set of Signals? NMR_1H->Decision NOE Step 3: 1D-NOE / NOESY (Irradiate C2-H) Decision->NOE No (Diastereomers) Report Final Structural Report (Isomer Ratio & Config) Decision->Report Yes (Pure Isomer) NOE->Report

        Figure 1: Analytical workflow for thiazolidine characterization. Note the critical decision point regarding diastereomeric mixtures.

        Synthesis Context (Protocol A)

        To ensure the spectral data discussed below is relevant, the sample must be prepared under conditions that favor cyclization.

        Mechanism: The reaction involves the condensation of L-cysteine with an aromatic aldehyde. This is a reversible reaction that forms a Schiff base intermediate, which undergoes intramolecular cyclization.

        Methodology:

        • Reactants: Dissolve L-cysteine hydrochloride (1.0 eq) in water/ethanol (1:1 v/v). Add sodium acetate (1.1 eq) to buffer the solution (pH ~5-6).

        • Addition: Add the aromatic aldehyde (1.0 eq) dropwise.

        • Conditions: Stir at room temperature for 6–12 hours. (Reflux may accelerate the reaction but increases the risk of oxidation to thiazoles).

        • Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold ethanol/ether, and dry.

        Protocol B: FT-IR Characterization

        Goal: Rapid confirmation of thiazolidine ring formation.

        Principle: The disappearance of the aldehyde carbonyl and the appearance of the secondary amine (NH) stretch are the primary indicators of successful cyclization.

        Experimental Setup:

        • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption, which obscures the NH/OH region.

        • Resolution: 4 cm⁻¹.

        • Scans: 16–32.

        Diagnostic Bands:

        Functional GroupFrequency (cm⁻¹)Description & Causality
        NH Stretch 3450 – 3200Broad/Medium. Indicates secondary amine formation within the ring. Often overlaps with OH.
        COOH (OH) 3500 – 2500Very Broad. "Hump" characteristic of carboxylic acid dimers.
        C=O (Acid) 1740 – 1700Strong. Carbonyl stretch of the carboxylic acid.[1] Note: If a peak appears >1750 cm⁻¹, suspect unreacted aldehyde or esterification.
        C–S–C 680 – 600Weak. Characteristic thioether linkage of the thiazolidine ring.
        Ar-H > 3000Weak. Aromatic C-H stretching from the 2-aryl substituent.

        Self-Validation Check:

        • Pass: Absence of sharp band at ~1700 cm⁻¹ (Aldehyde C=O) and presence of NH stretch.

        • Fail: Presence of sharp aldehyde C=O indicates incomplete reaction or hydrolysis.

        Protocol C: NMR Characterization & Stereochemistry

        Goal: Assign chemical structure and determine the cis/trans ratio (2R,4R vs 2S,4R).

        Solvent Selection:

        • Recommended: DMSO-d6 .[2] ATCAs are zwitterionic amino acids and often insoluble in CDCl₃. Furthermore, DMSO stabilizes the open-chain/ring equilibrium better than protic solvents.

        • Warning: Avoid acidic solvents (e.g., TFA-d) as they catalyze ring opening and epimerization.

        1H NMR Assignment Strategy

        The thiazolidine ring creates a specific pattern. The C2-H and C4-H protons are the diagnostic handles.

        Typical Chemical Shifts (in DMSO-d6):

        PositionProtonShift (δ ppm)MultiplicityInterpretation
        C2 Ar-CH -N5.50 – 5.90Singlet or fine DoubletHighly deshielded by the N, S, and Aryl ring. Diagnostic for isomer ratio.
        C4 N-CH -COOH3.80 – 4.60dd or tAlpha to COOH and N. Shift varies significantly between cis and trans.
        C5 S-CH ₂-C3.00 – 3.50Multiplet (ABX)Diastereotopic methylene protons.
        NH R₂N-H 3.00 – 5.00BroadOften invisible due to exchange with COOH/H₂O.
        Stereochemical Determination (The "Cis/Trans" Problem)

        When L-cysteine (4R configuration) reacts, it yields a new chiral center at C2.

        • (2R, 4R): Cis isomer (Substituents on the same side).

        • (2S, 4R): Trans isomer (Substituents on opposite sides).

        Logic for Assignment: While chemical shift rules exist (e.g., C2-H is often downfield in the cis isomer), they are unreliable due to substituent effects. NOE (Nuclear Overhauser Effect) is the only definitive method.

        NOE Experiment Protocol:

        • Acquire a standard 1H spectrum.

        • Select the C2-H resonance (usually the most downfield non-aromatic peak, ~5.7 ppm).

        • Perform a 1D-NOE or 1D-GOESY experiment irradiating the C2-H frequency.

        • Observation: Look for enhancement at the C4-H frequency (~4.0 ppm).

        NOE_Logic Start Irradiate C2-H Check Enhancement at C4-H? Start->Check Cis Positive NOE (Protons are spatial neighbors) Config: Cis (2R,4R) Check->Cis Yes (>2%) Trans No/Weak NOE (Protons are distant) Config: Trans (2S,4R) Check->Trans No

        Figure 2: Decision tree for stereochemical assignment using NOE spectroscopy.

        Expert Insight: In many 2-aryl-thiazolidines, the (2R, 4R) Cis isomer is often thermodynamically favored or forms as the major kinetic product, but mixtures are common (e.g., 60:40 ratios). Using DMSO-d6 often reveals two sets of signals for C2-H and C4-H. You must integrate these signals to report the diastereomeric ratio (dr).

        Troubleshooting & Stability

        • Problem: NMR spectrum shows a sharp singlet at ~10 ppm and a doublet at ~8 ppm.

          • Cause: Ring opening (hydrolysis). The singlet is the aldehyde CHO; the doublet is the imine/Schiff base.

          • Solution: Ensure the sample is dry. Avoid wet DMSO. Run NMR immediately after dissolution.

        • Problem: "Missing" Carboxylic Acid Proton.

          • Cause: Rapid exchange with trace water in DMSO.

          • Solution: This is normal. Do not interpret it as decarboxylation.

        References

        • Synthesis & Antioxidant Activity: Guzman, A., et al. "Synthesis and characterization of 2-aryl-thiazolidine-4-carboxylic acid derivatives."[3] Journal of Heterocyclic Chemistry. 3[2][3][4][5]

        • Stereochemical Assignment (NOE): El-Gendy, M. A., et al. "New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids."[2] ResearchGate. 2[2][3][4][5][6][7][8]

        • IR Spectral Data: SpectraBase. "L-4-Thiazolidinecarboxylic acid IR Spectrum." Wiley Science Solutions. 9[5]

        • General Carboxylic Acid Spectroscopy: LibreTexts. "Spectroscopy of Carboxylic Acids." 10

        Sources

        cell-based assays for measuring antioxidant activity of novel compounds

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Cell-Based Strategies for Validating Novel Antioxidant Compounds

        Introduction: Moving Beyond the Test Tube

        While biochemical assays like DPPH and ORAC provide rapid screening of radical scavenging potential, they fail to account for the complex biological fate of a molecule. A compound with high stoichiometric scavenging capacity in a beaker may be biologically inert due to poor membrane permeability, rapid efflux, or metabolic inactivation. Conversely, compounds with low intrinsic scavenging activity may potently upregulate endogenous antioxidant defenses (e.g., Sulforaphane).

        This guide outlines a tiered cell-based testing strategy to validate antioxidant efficacy, focusing on three distinct biological nodes:

        • Direct ROS Scavenging: Intracellular ROS quantification (DCFH-DA).

        • Transcriptional Activation: Nrf2/ARE pathway induction (Luciferase Reporter).[1]

        • Functional Defense Restoration: Glutathione redox state (GSH/GSSG Ratio).[2][3]

        Mechanism of Action & Assay Selection

        Effective antioxidant validation requires interrogating the compound's ability to either directly quench Reactive Oxygen Species (ROS) or activate the Keap1-Nrf2 Pathway , the master regulator of cytoprotective responses.

        Pathway Visualization: The Nrf2 Antioxidant Response

        Nrf2_Pathway Compound Novel Compound (Electrophile) Keap1 Keap1 (Sensor) Compound->Keap1 Modification Nrf2_Cyto Nrf2 (Cytosolic) Compound->Nrf2_Cyto Stabilizes Keap1->Nrf2_Cyto Inhibits Ubiquitin Ubiquitination & Degradation Nrf2_Cyto->Ubiquitin Basal State Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (Promoter) Nrf2_Nuc->ARE Binds Maf sMaf Maf->ARE Heterodimerizes Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

        Figure 1: The Keap1-Nrf2 pathway.[4][5][6][7][8] Under basal conditions, Keap1 targets Nrf2 for degradation. Electrophilic antioxidants modify Keap1, allowing Nrf2 to translocate to the nucleus and drive antioxidant gene expression.

        Assay Selection Matrix
        FeatureDCFH-DA Assay Nrf2 Luciferase Reporter GSH/GSSG Ratio
        Primary Readout Instantaneous intracellular ROS levelsTranscriptional activation potentialFunctional redox buffer capacity
        Throughput High (96/384-well)Medium (Transfection required)Medium/High
        Sensitivity High (prone to artifacts)High (Specific)Moderate
        Best For Direct scavengers (fast acting)Indirect antioxidants (slow acting)Verifying physiological recovery
        Key Limitation Photo-oxidation, leakageRequires genetic engineeringSample preparation stability

        Detailed Protocols & Methodologies

        Protocol A: Intracellular ROS Quantification (DCFH-DA)

        Principle: The cell-permeant probe DCFH-DA is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then trapped inside the cell.[5] ROS oxidizes DCFH to highly fluorescent DCF.[5][8][9][10]

        Critical Expertise:

        • Serum-Free Loading: Serum esterases will cleave DCFH-DA extracellularly, increasing background. Always load in HBSS or serum-free medium.

        • Photo-oxidation: DCF is light-sensitive. Perform all steps in low light.

        • Positive Control: Use tert-Butyl hydroperoxide (TBHP) rather than H2O2 for better stability.

        Workflow:

        • Seeding: Plate cells (e.g., HepG2 or HUVEC) at 2.5 x 10^4 cells/well in a black-walled 96-well plate. Incubate 24h.

        • Probe Loading:

          • Wash cells 1x with HBSS.

          • Add 100 µL of 25 µM DCFH-DA in HBSS.

          • Incubate for 45 min at 37°C in the dark.

        • Treatment:

          • Remove probe solution and wash 1x with HBSS (removes extracellular probe).

          • Add Compound (0.1 - 50 µM) and Stressor (e.g., 100 µM TBHP) simultaneously or pre-treat with compound for 2h before stress.

        • Measurement:

          • Read fluorescence immediately (Kinetic Mode recommended: every 5 min for 1h).

          • Ex/Em: 485 nm / 535 nm.[11]

        • Validation: Normalize fluorescence to total protein (BCA assay) or cell viability (Crystal Violet) to rule out cytotoxicity artifacts.

        Protocol B: Nrf2/ARE Luciferase Reporter Assay

        Principle: Measures the ability of a compound to drive expression of a luciferase gene fused to Antioxidant Response Elements (ARE).[7][12][13]

        Workflow:

        • Transfection:

          • Seed HEK293 or HepG2 cells (70% confluence).

          • Co-transfect with ARE-Firefly Luciferase vector and Renilla Luciferase (constitutive control) using a lipid-based reagent.

          • Incubate 24h to allow expression.

        • Induction:

          • Replace media with fresh media containing the Novel Compound (dose-response).

          • Include Sulforaphane (5 µM) as a positive control.

          • Incubate for 16-24 hours (transcriptional changes take time).

        • Lysis & Detection:

          • Lyse cells using passive lysis buffer.

          • Dual-Luciferase Read: Add Firefly substrate -> Measure Luminescence -> Add Stop & Glo (Renilla substrate) -> Measure Luminescence.

        • Analysis: Calculate the Ratio (Firefly/Renilla) to normalize for transfection efficiency and cell number.

        Protocol C: GSH/GSSG Ratio Quantification

        Principle: Oxidative stress depletes reduced Glutathione (GSH) and increases oxidized Glutathione (GSSG).[3] A drop in the GSH/GSSG ratio is a hallmark of oxidative damage.[3]

        Critical Expertise:

        • Scavenging: To measure GSSG specifically, you must "mask" the free GSH in the sample immediately upon lysis using a scavenger like N-ethylmaleimide (NEM) or M2VP . Without this, rapid oxidation of GSH during prep will artificially inflate GSSG levels.

        Workflow:

        • Treatment: Treat cells with compound +/- stressor for 24h.

        • Lysis (Split Samples):

          • Sample A (Total Glutathione): Lyse in buffer containing HCl or SSA (sulfosalicylic acid) to deproteinize.

          • Sample B (GSSG Only): Lyse in buffer containing M2VP scavenger .

        • Reaction (Ellman’s Method or Luciferase):

          • Add Glutathione Reductase + NADPH + DTNB (Ellman's Reagent).

          • GSSG is reduced to GSH, which reacts with DTNB to produce yellow TNB (412 nm).[3]

        • Calculation:

          • Total GSH = (Readout A).

          • GSSG = (Readout B).

          • Reduced GSH = Total - (2 x GSSG).

          • Ratio: Reduced GSH / GSSG.

        Data Analysis & Troubleshooting

        Data Presentation Template
        CompoundConcentration (µM)ROS Inhibition (% vs Control)Nrf2 Fold InductionGSH/GSSG RatioCytotoxicity (CC50)
        Vehicle -0%1.050:1>100 µM
        Positive Ctrl 5 (Sulforaphane)85%12.545:180 µM
        Novel Cmpd A 1045%3.230:1>100 µM
        Common Pitfalls
        • Autofluorescence: Many phytochemicals (e.g., Curcumin, Quercetin) fluoresce in the green spectrum. Always run a "Cell + Compound (No Probe)" control to subtract background.

        • Cytotoxicity: A compound may reduce ROS simply by killing the cells. Always run a parallel MTT or CellTiter-Glo assay. If viability drops below 80%, the antioxidant data is invalid.

        • Edge Effects: In 96-well plates, outer wells evaporate faster. Fill outer wells with PBS and use only inner 60 wells for data.

        References

        • BioIVT. (n.d.). Cell-Based Antioxidant Assays - Cellular Antioxidant Activity (CAA). Retrieved from [Link]

        • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved from [Link] (Cited via NIH context).

        • BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway).[7][13] Retrieved from [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Purification of 2-Aryl-Thiazolidine-4-Carboxylic Acids

        [1]

        Ticket ID: ATCA-PUR-001 Topic: Troubleshooting Synthesis, Isolation, and Purification of 2-Aryl-Thiazolidine-4-Carboxylic Acids Assigned Specialist: Senior Application Scientist, Chemical Development Group

        Executive Summary

        2-aryl-thiazolidine-4-carboxylic acids (ATCAs) are heterocyclic scaffolds critical in medicinal chemistry, serving as precursors for penicillin analogs and antioxidant agents. Their synthesis—typically the condensation of L-cysteine with aromatic aldehydes—is deceptively simple. However, purification is often plagued by three technical bottlenecks: zwitterionic solubility issues (oiling out) , diastereomeric separation (cis/trans) , and oxidative instability .

        This guide provides field-proven protocols to resolve these specific failure modes.

        Module 1: The "Oiling Out" & Isolation Crisis

        User Complaint: "My product forms a sticky oil at the bottom of the flask instead of a precipitate, or it refuses to crash out of the aqueous reaction mixture."

        Root Cause Analysis

        ATCAs are amphoteric zwitterions. They possess both a basic secondary amine (thiazolidine ring) and an acidic carboxylic acid.

        • At low pH (< 2): The molecule is cationic (ammonium form) and water-soluble.

        • At high pH (> 8): The molecule is anionic (carboxylate form) and water-soluble.

        • At the Isoelectric Point (pI): The molecule is neutral (zwitterionic) and exhibits minimum water solubility .

        If your reaction pH drifts away from the pI (typically pH 4.5–6.0 for these derivatives), the product remains solvated or oils out due to partial ionization.

        Troubleshooting Protocol: The "Isoelectric Crash"

        Do not rely on spontaneous precipitation. Force the equilibrium.

        • Reaction Solvent: Use a 1:1 mixture of Ethanol/Water.[1] Pure water often leads to oiling; pure ethanol may solubilize the hydrophobic aryl group too well.

        • pH Adjustment Step:

          • After the reaction (usually 24h at RT or reflux), cool the mixture to 4°C.

          • Measure the pH.[2][3] If the reaction used L-cysteine HCl, the solution will be acidic (pH ~1–2).

          • Action: Dropwise add saturated Sodium Acetate (NaOAc) solution. Avoid strong bases like NaOH which can cause local hydrolysis (ring opening).

          • Target: Adjust exactly to pH 5–6 . This is the "solubility valley" where the zwitterion crashes out.

        • The "Scratch" Technique: If oil persists, add a seed crystal or scratch the glass wall. If an oil forms, decant the supernatant, add fresh diethyl ether, and triturate (grind) the oil. It often solidifies into a white powder.

        Module 2: Diastereomeric Purity (Cis/Trans Separation)

        User Complaint: "NMR shows a mixture of two isomers. I need the pure (2R, 4R) isomer, but they co-crystallize."

        Technical Insight

        The condensation creates a new chiral center at C2. Starting from L-cysteine (4R), you generate two diastereomers:

        • (2R, 4R): Often referred to as the cis isomer (substituents on the same face).

        • (2S, 4R): The trans isomer.[4]

        Thermodynamics vs. Kinetics: The formation of the thiazolidine ring is reversible. In ethanol/water, the reaction often yields a thermodynamic mixture (ratios vary, e.g., 60:40). However, the cis isomer is frequently less soluble in polar solvents due to better crystal packing.

        Purification Strategy: Fractional Recrystallization

        Chromatography is difficult for the free acid (see Module 4). Recrystallization is the standard.

        Protocol:

        • Crude Isolation: Filter the crude precipitate from Module 1.

        • The Wash: Wash the solid thoroughly with Diethyl Ether .[1]

          • Why? This removes unreacted aromatic aldehyde (which is ether-soluble) and prevents it from shifting the equilibrium back during heating.

        • Solvent Selection:

          • Solvent A (Ethanol/Water): Recrystallize from hot 50% aqueous ethanol. This often enriches the cis isomer.

          • Solvent B (Methanol): If separation is poor, switch to hot methanol.

        • Process: Dissolve at reflux. Cool slowly to room temperature, then to 4°C. Rapid cooling traps the wrong isomer.

        Visual Logic: Diastereomer Separation

        DiastereomerSeparationStartCrude ATCA Mixture(Cis + Trans + Impurities)WashWash with Diethyl EtherStart->WashFiltrateFiltrate:Unreacted AldehydeWash->FiltrateSolidSolid:Enriched ATCA ZwitterionWash->SolidRecrystRecrystallization(Hot EtOH/H2O or MeOH)Solid->RecrystSlowCoolSlow Cooling (RT -> 4°C)Recryst->SlowCoolPureCrystalsPrecipitate:Thermodynamic Isomer (Usually Cis)SlowCool->PureCrystalsMotherLiqMother Liquor:Kinetic Isomer (Trans) + SolublesSlowCool->MotherLiq

        Figure 1: Workflow for the enrichment of the thermodynamically stable diastereomer (typically cis) via fractional recrystallization.

        Module 3: Chemical Stability & Oxidation

        User Complaint: "My product smells like rotten eggs after drying, or the melting point drops after storage."

        Mechanism of Failure
        • Ring Opening (Hydrolysis): In the presence of water and heat, the thiazolidine ring is in equilibrium with the open-chain Schiff base (imine) + thiol. This releases the aldehyde (smell) and cysteine.

        • Oxidation: The sulfur atom is highly susceptible to oxidation to the sulfoxide or sulfone . This happens rapidly in solution if exposed to air.

        Prevention Protocol
        • Drying: Never dry these compounds in an oven >60°C. Use a vacuum desiccator with P₂O₅ or silica gel at room temperature.

        • Storage: Store under Argon/Nitrogen at -20°C.

        • Solvents: Avoid using DMSO as a solvent for NMR if you plan to recover the sample; DMSO can act as an oxidant or facilitate ring opening over time. Use Acetone-d6 or D₂O/NaOD for analysis.

        Module 4: Chromatographic Strategies

        User Complaint: "I tried silica gel columns, but the compound streaked and stuck to the baseline."

        The Problem

        Free carboxylic acids with secondary amines (zwitterions) bind irreversibly to the acidic silanols on normal phase silica gel.

        Alternative Solutions
        MethodSuitabilityProtocol Notes
        Normal Phase Silica High Risk Causes streaking/loss. Requires 1% Acetic Acid or Triethylamine in mobile phase, but still difficult.
        Reverse Phase (C18) Recommended Use MeOH/Water or ACN/Water with 0.1% TFA. The acidic mobile phase keeps the acid protonated (neutral) and amine protonated (cationic), improving peak shape.
        Derivatization Best for Purity Convert the acid to a Methyl Ester or Amide before purification. The derivative is non-zwitterionic and purifies easily on standard silica.

        Summary of Key Physical Data

        ParameterTypical Value / Observation
        Appearance White to off-white crystalline solid.
        Solubility (Water) Insoluble at pH 4–6. Soluble at pH < 2 or pH > 8.
        Solubility (Organic) Soluble in DMSO, DMF. Sparingly soluble in Ethanol. Insoluble in Ether/Hexane.
        Reaction Time 2–24 hours (Aldehyde dependent).
        Workup Wash Diethyl Ether (Critical for removing excess aldehyde).

        References

        • Synthesis and Antioxidant Activity: Gajewska, M., et al. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential."[5][6][7] Pakistan Journal of Pharmaceutical Sciences, 2015.

        • Diastereomeric Separation & Crystallization: BenchChem Technical Support. "Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids: Protocols and Mechanisms." BenchChem Application Notes, 2025.

        • Solubility & Zwitterionic Behavior: Butvin, P., et al. "Solubility for different thiazolidine-4-carboxylic acid derivatives." Chemical Papers, 1999.[6]

        • Anticancer Derivatives & SAR: Li, W., et al. "Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents." Bioorganic & Medicinal Chemistry, 2009.[5]

        optimizing reaction conditions for the condensation of 3-acetylpyridine and L-cysteine

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Condensation of 3-Acetylpyridine and L-Cysteine Ticket ID: THC-3AP-CYS-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

        Introduction: The "Ketone Penalty"

        Welcome to the technical support hub for thiazolidine synthesis. You are likely here because the reaction between 3-acetylpyridine and L-cysteine is not behaving like the standard benzaldehyde condensations found in undergraduate textbooks.

        The Core Issue: You are reacting a ketone (3-acetylpyridine), not an aldehyde. Ketones are significantly less electrophilic and sterically more hindered than aldehydes. While 3-pyridinecarboxaldehyde reacts rapidly at room temperature, 3-acetylpyridine requires thermodynamic forcing to overcome the equilibrium barrier.

        This guide treats your experiment as a troubleshooting ticket, addressing the three most common failure modes: Low Conversion , Oxidative Impurities , and Isolation Failure .

        Module 1: Troubleshooting Low Yield (The Equilibrium Trap)

        User Complaint: "I stirred the reaction for 24 hours at room temperature, but TLC shows mostly starting material. Yield is <30%."

        Root Cause Analysis

        The formation of 2-substituted thiazolidines is reversible. For ketones, the equilibrium constant (

        
        ) often favors the starting materials due to the steric bulk of the methyl group on the 3-acetylpyridine. Water produced during the reaction drives the reverse reaction (hydrolysis).
        
        Optimization Protocol
        VariableStandard (Flawed) ApproachOptimized Condition Technical Rationale
        Solvent Pure Water or dilute EthanolAnhydrous Ethanol or Methanol Minimizes water concentration to shift equilibrium toward product (Le Chatelier’s principle).
        Water Removal NoneMolecular Sieves (3Å or 4Å) Active scavenging of the water byproduct is critical for ketone condensations.
        Temperature Room Temperature (
        
        
        )
        Reflux (
        
        
        )
        Provides the activation energy required for the sterically hindered ketone attack.
        Catalyst NoneAcetate Buffer (pH ~5-6) Pure base deprotonates the thiol (good) but deactivates the carbonyl. Acetate buffers facilitate proton transfer steps without killing the nucleophile.
        Q&A: The "Why" Behind the Fix

        Q: Can I use a Dean-Stark trap? A: Only if you switch to a solvent like Toluene or Benzene. However, L-cysteine is insoluble in non-polar solvents. Therefore, chemical drying agents (Molecular Sieves) in refluxing ethanol are superior for this specific amino-acid compatible system.

        Q: Why does the pyridine ring matter? A: The nitrogen in the pyridine ring is electron-withdrawing, which actually helps the reaction by making the carbonyl carbon more electrophilic compared to acetophenone. However, it also introduces a basic site that can interfere with acid catalysis.

        Module 2: Stereochemistry & Impurities

        User Complaint: "My product is a sticky oil or has multiple spots on TLC. NMR shows complex splitting."

        Root Cause Analysis
        • Diastereomers: The product, 2-methyl-2-(3-pyridyl)thiazolidine-4-carboxylic acid , has two chiral centers. C4 is fixed (

          
          -configuration from L-cysteine), but C2 is new. You will form a mixture of 
          
          
          
          and
          
          
          diastereomers.[1]
        • Oxidation: Cysteine readily oxidizes to Cystine (disulfide dimer) in the presence of air, appearing as a distinct impurity.

        Visualizing the Pathway

        ReactionPathway Start 3-Acetylpyridine + L-Cysteine Inter Hemithioacetal Intermediate Start->Inter Nucleophilic Attack Side1 Cystine (Disulfide Impurity) Start->Side1 O2 (Air) Oxidation Prod Thiazolidine Product (Diastereomeric Mix) Inter->Prod Cyclization (-H2O) Side2 Hydrolysis (Reversion) Prod->Side2 +H2O (Equilibrium)

        Figure 1: Reaction pathway showing the critical equilibrium step and the oxidative side-reaction.[2]

        Control Strategy
        • Inert Atmosphere: All reactions must be performed under Nitrogen or Argon . Degas your solvents (sparge with inert gas for 15 mins) before adding cysteine.

        • Diastereomer Management: Do not attempt to separate diastereomers by flash chromatography (the silica is often too acidic and causes ring opening). Rely on fractional crystallization . The major diastereomer often crystallizes out of ethanol/ether mixtures.

        Module 3: Isolation & Workup (The Solubility Ticket)

        User Complaint: "I cannot get the product to precipitate. It stays in the aqueous/alcoholic phase."

        Root Cause Analysis

        The product is a zwitterion (pyridine nitrogen, thiazolidine amine, carboxylic acid). Its solubility is highly pH-dependent. At the wrong pH, it is highly water-soluble.

        The Isoelectric Point (pI) Protocol

        You must adjust the pH to the molecule's isoelectric point to minimize solubility and force precipitation.

        • Concentrate: Remove 80% of the ethanol under reduced pressure.

        • Cool: Place the residue in an ice bath (

          
          ).
          
        • Titrate:

          • If the reaction was acidic: Add concentrated Ammonia (

            
            ) dropwise.
            
          • If the reaction was basic: Add Glacial Acetic Acid dropwise.

          • Target pH: ~5.5 to 6.0.

        • Induce: Scratch the flask walls or add diethyl ether as an anti-solvent.

        Master Protocol: Optimized Synthesis

        Objective: Synthesis of 2-methyl-2-(3-pyridyl)thiazolidine-4-carboxylic acid.

        Reagents:

        • L-Cysteine Hydrochloride (

          
           eq)
          
        • 3-Acetylpyridine (

          
           eq) — Excess drives equilibrium
          
        • Sodium Acetate (

          
           eq) — Buffers the HCl from cysteine salt
          
        • Solvent: Ethanol (Absolute)

        Step-by-Step:

        • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

          
          ).
          
        • Dissolution: Add L-Cysteine HCl and Sodium Acetate to the flask. Add Ethanol (

          
          ). Stir for 15 min under 
          
          
          
          .
          • Note: The mixture may remain a suspension. This is normal.

        • Addition: Add 3-Acetylpyridine via syringe.

        • Water Scavenging: Add activated 3Å Molecular Sieves (approx.

          
           per mmol of substrate).
          
        • Reaction: Heat to reflux (

          
          ) for 6–12 hours .
          
          • Monitor: Check TLC.[3][4] If conversion stalls, add more sieves, not more time.

        • Workup:

          • Filter hot (to remove molecular sieves and salts).

          • Concentrate the filtrate to half volume.

          • Store at

            
             overnight.
            
          • If no crystals form, add Diethyl Ether dropwise until turbid, then refrigerate.

        • Purification: Recrystallize from hot Ethanol.

        Troubleshooting Decision Tree

        Troubleshooting Start Start: Analyze Outcome Yield Issue: Low Yield / No Solid Start->Yield Purity Issue: Impure / Sticky Start->Purity CheckWater Did you use Mol. Sieves? Yield->CheckWater CheckAtm Was reaction under N2? Purity->CheckAtm ActionSieves Action: Add 3A Sieves Switch to Abs. Ethanol CheckWater->ActionSieves No ActionReflux Action: Increase Temp to Reflux CheckWater->ActionReflux Yes ActionN2 Action: Degas solvents Repeat under N2 CheckAtm->ActionN2 No ActionpH Action: Adjust pH to 5.5 for precipitation CheckAtm->ActionpH Yes

        Figure 2: Logical flow for diagnosing reaction failure.

        References

        • General Thiazolidine Synthesis & Mechanism

          • Lieberman, M. et al. "Thiazolidine Formation as a General and Site-Specific Conjugation Method." Bioconjugate Chemistry, 1996.[5]

          • Source:

        • Ketone vs. Aldehyde Reactivity (The "Ketone Penalty")

          • Duflocq, S. et al. "One-pot oxime ligation from peptides bearing thiazolidine..." RSC Advances, 2020.
          • Source:

        • Stereochemistry of 2-Substituted Thiazolidines

          • Guzman, J. et al. "Synthesis and properties of thiazolidine derivatives." Letters in Applied NanoBioScience, 2022.
          • Source:

        • Reaction Conditions & Optimization

          • "Preparation process of L-2-oxothiazolidine-4-carboxylic acid."[1] (Provides industrial context for cysteine cyclization conditions).

          • Source:

        Sources

        Technical Support Center: Prevention of Epimerization in 2-Substituted Thiazolidine-4-Carboxylic Acids

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted thiazolidine-4-carboxylic acids. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you mitigate and prevent the common challenge of epimerization at the C-2 position of the thiazolidine ring. Our goal is to equip you with the knowledge to ensure the stereochemical integrity of your compounds throughout your experimental workflows.

        Understanding the Challenge: The "Why" Behind Epimerization

        Before delving into troubleshooting, it is crucial to understand the underlying mechanism of epimerization in 2-substituted thiazolidine-4-carboxylic acids. The primary route of epimerization at the C-2 position involves a reversible ring-opening of the thiazolidine ring to form a Schiff base intermediate, followed by recyclization. This process is often catalyzed by the presence of acids or bases in the reaction mixture. The unshared pair of electrons on the thiazolidine nitrogen is a key participant in driving this process[1].

        Caption: Mechanism of C-2 Epimerization in 2-Substituted Thiazolidine-4-Carboxylic Acids.

        Epimerization Mechanism cluster_main Epimerization at C-2 Start (2R/S)-Thiazolidine Intermediate Schiff Base Intermediate (Acyclic) Start->Intermediate Ring Opening (Acid/Base Catalyzed) End (2S/R)-Thiazolidine Intermediate->End Ring Closure End->Intermediate Ring Opening (Acid/Base Catalyzed)

        Frequently Asked Questions (FAQs)

        Here we address some of the most common questions our team receives regarding the epimerization of 2-substituted thiazolidine-4-carboxylic acids.

        Q1: At what stage of my experiment is epimerization most likely to occur?

        Epimerization is most prevalent during synthesis, purification, and storage, particularly when the compound is exposed to non-neutral pH conditions. Basic conditions, in particular, can significantly accelerate the rate of epimerization. For instance, the use of amine bases during coupling reactions or basic conditions during work-up procedures are common culprits.

        Q2: How can I detect and quantify the extent of epimerization?

        The most common and effective methods for detecting and quantifying the diastereomeric ratio of your 2-substituted thiazolidine-4-carboxylic acid are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

        • ¹H NMR Spectroscopy: The proton at the C-2 position of the thiazolidine ring is highly sensitive to the stereochemistry at this center. The cis and trans diastereomers will exhibit distinct chemical shifts for this proton, allowing for the determination of the diastereomeric ratio by integrating the respective signals. For example, in the case of 2-phenylthiazolidine-4-carboxylic acid, the C-2 proton of the major cis isomer appears at approximately 5.55 ppm, while the minor trans isomer's C-2 proton is observed at around 5.77 ppm in a CDCl₃/CD₃OD solvent system[1].

        • Chiral HPLC: This technique provides excellent separation of diastereomers, allowing for accurate quantification. A suitable chiral stationary phase, such as a Chiralcel OD-H column, can be employed. The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol[2].

        Q3: Does the substituent at the C-2 position influence the rate of epimerization?

        Yes, the electronic nature of the substituent at the C-2 position plays a significant role. Electron-withdrawing groups can increase the acidity of the C-2 proton, potentially making the compound more susceptible to base-catalyzed epimerization. Conversely, bulky substituents may sterically hinder the approach of a base, thereby slowing down the rate of epimerization.

        Q4: Can I prevent epimerization by protecting the nitrogen of the thiazolidine ring?

        Absolutely. N-protection is a highly effective strategy to prevent epimerization at the C-2 position. By converting the secondary amine of the thiazolidine ring into a tertiary amide or carbamate, the lone pair of electrons on the nitrogen is delocalized and less available to participate in the ring-opening mechanism. N-acetylation and N-Boc protection are two commonly employed and effective methods[1][3].

        Troubleshooting Guide: Addressing Epimerization in Your Experiments

        This section provides a structured approach to troubleshooting and mitigating epimerization based on common experimental observations.

        Observation Probable Cause Recommended Solution & Scientific Rationale
        Significant epimerization observed after a base-mediated reaction (e.g., peptide coupling, esterification). The base used is likely strong enough to catalyze the ring-opening of the thiazolidine. Organic bases like triethylamine or DIPEA are common culprits.Solution: 1. Use a milder base: If possible, switch to a less-hindered or weaker base. For example, consider using sodium bicarbonate or potassium carbonate as an inorganic alternative to tertiary amine bases. 2. Reduce reaction temperature: Lowering the temperature will decrease the rate of the epimerization reaction more significantly than the desired reaction in many cases. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion to minimize the exposure time to basic conditions. Rationale: The rate of the base-catalyzed ring-opening is directly proportional to the strength and concentration of the base. By using a milder base or reducing the temperature and time, you can kinetically disfavor the epimerization pathway.
        Diastereomeric ratio changes upon dissolution in different solvents. The equilibrium between the two diastereomers can be solvent-dependent. Polar aprotic solvents like DMF or DMSO can stabilize the open-chain Schiff base intermediate, potentially leading to a higher degree of epimerization compared to less polar solvents.Solution: 1. Choose a less polar solvent: If your reaction and solubility permit, consider using solvents like dichloromethane (DCM) or toluene. 2. Maintain a consistent solvent system: For analytical purposes, always use the same solvent system to ensure reproducible results. Rationale: The stability of the charged intermediates in the epimerization pathway is influenced by the polarity and hydrogen-bonding capability of the solvent. A less polar environment can disfavor the formation of these intermediates[3][4].
        Epimerization occurs during purification by silica gel chromatography. The slightly acidic nature of standard silica gel can be sufficient to catalyze epimerization, especially for sensitive substrates.Solution: 1. Use deactivated silica gel: Treat the silica gel with a small amount of a volatile base like triethylamine (typically 0.1-1% v/v in the eluent) to neutralize the acidic sites. 2. Employ alternative purification methods: Consider purification techniques that do not involve acidic stationary phases, such as crystallization or preparative HPLC with a neutral or basic mobile phase. Rationale: Neutralizing the acidic sites on the silica gel prevents the protonation of the thiazolidine nitrogen, which is a key step in the acid-catalyzed ring-opening mechanism.
        The final, isolated product shows a mixture of diastereomers. Epimerization may have occurred at any of the preceding steps.Solution: 1. Implement N-protection: Protect the thiazolidine nitrogen with an acetyl or Boc group before subjecting the molecule to conditions that may induce epimerization. 2. Optimize all reaction and purification steps: Systematically review your entire workflow to identify and mitigate any steps involving harsh pH conditions or prolonged heating. Rationale: N-protection is a robust preventative measure that blocks the epimerization pathway. A thorough process optimization will help pinpoint the exact cause of epimerization.

        Experimental Protocols

        Here are detailed, step-by-step methodologies for key experiments and preventative measures discussed in this guide.

        Protocol 1: Monitoring Diastereomeric Ratio by ¹H NMR
        • Sample Preparation: Accurately weigh approximately 5-10 mg of your 2-substituted thiazolidine-4-carboxylic acid and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture like CDCl₃/CD₃OD) in an NMR tube.

        • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

        • Data Analysis:

          • Identify the signals corresponding to the C-2 proton of both the cis and trans diastereomers. These are typically singlets or multiplets in the region of 5.0-6.0 ppm for 2-aryl substituted derivatives[1][5].

          • Integrate the area under each of these signals.

          • Calculate the diastereomeric ratio (d.r.) using the following formula: d.r. = (Integral of major diastereomer) / (Integral of minor diastereomer)

        Protocol 2: N-Acetylation of 2-Substituted Thiazolidine-4-Carboxylic Acids

        This protocol is adapted from a general procedure for the N-acetylation of similar compounds[3].

        • Dissolution: Dissolve your 2-substituted thiazolidine-4-carboxylic acid (1 equivalent) in a 6% aqueous solution of sodium carbonate (Na₂CO₃).

        • Cooling: Cool the solution in an ice bath to 0-5 °C.

        • Addition of Acetic Anhydride: While stirring vigorously, add acetic anhydride (2 equivalents) dropwise to the cooled solution.

        • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

        • Work-up:

          • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

          • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

          • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.

        Protocol 3: N-Boc Protection of 2-Substituted Thiazolidine-4-Carboxylic Acids

        This is a general procedure for the N-Boc protection of amino acids and can be adapted for thiazolidine-4-carboxylic acids.

        • Dissolution: Dissolve the 2-substituted thiazolidine-4-carboxylic acid (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

        • Addition of Base: Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2-3 equivalents) to the solution.

        • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture.

        • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

        • Work-up:

          • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

          • Wash the aqueous residue with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

          • Acidify the aqueous layer to pH 2-3 with a cold solution of 1 M HCl or citric acid.

          • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

          • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

        Visualizing the Workflow: A Decision-Making Diagram

        The following diagram illustrates a logical workflow for troubleshooting epimerization issues.

        Caption: Troubleshooting Workflow for Epimerization.

        Troubleshooting Workflow start Epimerization Observed? quantify Quantify Diastereomeric Ratio (NMR or Chiral HPLC) start->quantify Yes end Epimerization Minimized start->end No is_synthesis Occurs During Synthesis? quantify->is_synthesis is_purification Occurs During Purification? is_synthesis->is_purification No optimize_synthesis Optimize Reaction Conditions: - Milder Base - Lower Temperature - Shorter Reaction Time is_synthesis->optimize_synthesis Yes is_storage Occurs During Storage? is_purification->is_storage No optimize_purification Optimize Purification: - Deactivated Silica Gel - Alternative Methods (Crystallization, Prep-HPLC) is_purification->optimize_purification Yes optimize_storage Optimize Storage: - Store as a solid - Avoid acidic/basic conditions is_storage->optimize_storage Yes n_protection Consider N-Protection (N-Acetyl or N-Boc) is_storage->n_protection No optimize_synthesis->n_protection optimize_purification->n_protection optimize_storage->end n_protection->end

        We trust this technical support guide will be a valuable resource in your research endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our technical support team.

        References

        • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(4), 845-849. Available at: [Link]

        • Mahdy, A. R. E., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. Available at: [Link]

        • Wrobel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9239. Available at: [Link]

        • Kamounah, F. S., et al. (2014). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 6(11), 845-854. Available at: [Link]

        • Al-Obaidi, Z. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(2), 3573-3585. Available at: [Link]

        • Gawronski, J., et al. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry, 21(42), 8563-8567. Available at: [Link]

        • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2314. Available at: [Link]

        • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

        • Al-Amiery, A. A. (2022). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Journal of Chemistry, 2022, 1-6. Available at: [Link]

        • Ghorab, M. M., et al. (2016). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 21(4), 496. Available at: [Link]

        • Patel, S., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.. Available at: [Link]

        • Li, Y., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 51(8), 755-760. Available at: [Link]

        • Taylor, R. D., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 14(13), 1249-1267. Available at: [Link]

        • Safonova, L. P., et al. (2009). NMR studies of N,N-dimethylformamide mixtures with acetic acid and ethanol. Russian Journal of General Chemistry, 79(2), 246-251. Available at: [Link]

        • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

        • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. International Journal of Pharmaceutical Research, 14(2). Available at: [Link]

        • V. Pace, et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(18), 4069. Available at: [Link]

        • Anggraeni, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

        Sources

        Technical Support Center: Bioavailability Enhancement of Thiazolidine-4-Carboxylic Acid Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the Advanced Application Guide. Subject: Optimization of Pharmacokinetics for T4CA Scaffolds Operator: Senior Application Scientist (Pharma/Biotech Sector)

        Introduction: The T4CA Paradox

        Thiazolidine-4-carboxylic acid (T4CA) and its derivatives (e.g., Timonacic, Thioproline) serve as crucial intracellular cysteine precursors and potent antioxidants. However, their therapeutic potential is frequently bottlenecked by a "solubility-permeability paradox." The core scaffold is zwitterionic and highly hydrophilic, leading to rapid renal excretion and poor membrane permeability. Conversely, lipophilic derivatives designed to cross the blood-brain barrier (BBB) or cell membranes often suffer from poor aqueous solubility and rapid first-pass metabolism.

        This guide provides field-validated protocols to overcome these barriers, focusing on Prodrug Design , Nano-encapsulation , and Metabolic Stability .

        Module 1: Structural Modification & Prodrug Design

        Core Issue: Poor passive diffusion due to zwitterionic nature or excessive hydrophilicity.

        Technical Briefing

        The T4CA ring acts as a "masked" cysteine. To enhance bioavailability, we must temporarily suspend its zwitterionic character during transport. The most effective strategy involves esterification of the C4-carboxyl group or N-acylation to tune the partition coefficient (LogP) to an optimal range of 1–3 [1, 2].

        Troubleshooting Guide: Prodrug Synthesis & Stability
        Symptom Probable Cause Corrective Action
        Low Oral Bioavailability Rapid hydrolysis in the stomach (acidic pH) before absorption.Switch to "Double Prodrug" Strategy: Use an acyloxymethyl ester instead of a simple ethyl ester. This increases stability in gastric fluid while ensuring rapid enzymatic cleavage in plasma.
        Insolubility in Lipids LogP is still < 0 despite modification.Fatty Acid Conjugation: Attach a palmitoyl or stearoyl chain to the N-position or hydroxyl groups (if using sugar-derived aldehydes). This creates a "lipophilic anchor" [1].
        Premature Ring Opening Schiff base instability in aqueous media.Check pH of Formulation: T4CA derivatives are sensitive to equilibrium shifts. Ensure formulation pH is slightly acidic (pH 5.5–6.0) to maintain ring integrity before administration.
        Visual Logic: Prodrug Activation Pathway

        Figure 1: The metabolic activation pathway of esterified T4CA derivatives, illustrating the conversion from lipophilic transport form to active intracellular antioxidant.

        T4CA_Prodrug_Activation Prodrug Lipophilic T4CA Prodrug (High Permeability) Absorption Intestinal/Cellular Absorption Prodrug->Absorption Passive Diffusion Enzyme Esterase/Amidase Cleavage Absorption->Enzyme Plasma/Cytosol Active Active T4CA (Intracellular) Enzyme->Active De-esterification RingOpen Ring Opening (Hydrolysis) Active->RingOpen Equilibrium Shift Cysteine L-Cysteine Release RingOpen->Cysteine Aldehyde Release GSH Glutathione Synthesis (Antioxidant Response) Cysteine->GSH Biosynthesis

        Module 2: Nano-Formulation Strategies (PLGA)

        Core Issue: High-potency hydrophobic derivatives precipitate in biological fluids; hydrophilic derivatives leak rapidly from carriers.

        Technical Briefing

        Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are the gold standard for T4CA delivery. However, the encapsulation method must match the derivative's polarity.

        • Hydrophobic Derivatives: Use Single Emulsion (O/W) or Nanoprecipitation.

        • Hydrophilic (Parent) T4CA: Use Double Emulsion (W/O/W) to trap the water-soluble drug inside the polymer matrix [3, 4].

        Protocol: High-Efficiency PLGA Encapsulation
        Scenario A: Hydrophobic Derivative (LogP > 2)
        • Method: Nanoprecipitation (Solvent Displacement).

        • Why: Rapid diffusion of the organic solvent (Acetone) into the aqueous phase causes immediate polymer/drug precipitation, forming smaller, more uniform particles (<200nm).

        Scenario B: Hydrophilic Derivative (LogP < 1)
        • Method: Water-in-Oil-in-Water (W/O/W) Double Emulsion.

        • Critical Step: The internal aqueous phase pH.

        Step-by-Step Optimization (W/O/W):

        • Inner Phase (W1): Dissolve T4CA in PBS (pH 7.4). Note: Neutral pH prevents protonation-induced leakage.

        • Organic Phase (O): PLGA dissolved in Dichloromethane (DCM). Polymer concentration should be ~50 mg/mL.

        • Primary Emulsion: Sonicate W1 into O (30s, 40% amplitude).

        • Secondary Emulsion: Pour (W1/O) into External Phase (W2) containing 1% PVA (Stabilizer). Sonicate again.

        • Solvent Evaporation: Stir for 4 hours at room temp.

        Troubleshooting FAQ: Formulation Failures

        Q: My encapsulation efficiency (EE%) is < 20% for the hydrophilic T4CA. A: The drug is migrating to the external aqueous phase during solvent evaporation.

        • Fix 1: Increase the polymer concentration in the organic phase (viscosity barrier).

        • Fix 2: Adjust the pH of the external phase (W2) to the isoelectric point of the derivative to reduce solubility in the continuous phase.

        Q: The nanoparticles aggregate immediately after freeze-drying. A: You lack a cryoprotectant.

        • Fix: Add 5% Trehalose or Sucrose to the final suspension before lyophilization. This forms a glassy matrix that prevents particle fusion [3].

        Visual Logic: Formulation Decision Matrix

        Figure 2: Decision tree for selecting the correct PLGA encapsulation method based on the physicochemical properties of the T4CA derivative.

        PLGA_Workflow Start Start: T4CA Derivative CheckSol Check Solubility / LogP Start->CheckSol Hydrophobic Hydrophobic (LogP > 2) CheckSol->Hydrophobic Hydrophilic Hydrophilic (LogP < 1) CheckSol->Hydrophilic NanoPrecip Method: Nanoprecipitation (Solvent: Acetone/Ethanol) Hydrophobic->NanoPrecip Dissolve in Organic DoubleEmul Method: W/O/W Double Emulsion (Solvent: DCM/Ethyl Acetate) Hydrophilic->DoubleEmul Dissolve in Aqueous Stabilizer Add PVA/Poloxamer Stabilizer NanoPrecip->Stabilizer DoubleEmul->Stabilizer Evap Solvent Evaporation Stabilizer->Evap Result High Bioavailability Nanocarrier Evap->Result

        Module 3: Metabolic Stability & Permeability

        Core Issue: The thiazolidine ring is susceptible to oxidation and enzymatic opening, leading to unpredictable pharmacokinetics.

        In Vitro Validation Protocols
        1. Caco-2 Permeability Assay (Troubleshooting)

        When testing T4CA derivatives in Caco-2 monolayers, low recovery is common.

        • Cause: T4CA derivatives are substrates for efflux pumps (P-gp) or undergo intracellular metabolism during transport.

        • Solution: Co-incubate with a P-gp inhibitor (e.g., Verapamil) to distinguish between low passive permeability and active efflux. If efflux is high, consider PEGylation of the prodrug to mask it from transporters [5].

        2. Plasma Stability Assay

        T4CA derivatives must survive plasma esterases to reach target tissues (e.g., liver, brain).

        • Protocol: Incubate derivative (10 µM) in pooled human plasma at 37°C.

        • Target: Half-life (

          
          ) > 30 minutes.
          
        • Adjustment: If hydrolysis is too fast (

          
           min), increase steric hindrance around the ester bond (e.g., use an isopropyl or tert-butyl ester instead of ethyl ester).
          
        Data Summary: Impact of Modifications
        Modification StrategySolubility (Aq)Membrane PermeabilityMetabolic StabilityRecommended For
        Parent T4CA HighVery LowLow (Rapid Excretion)Acute antioxidant therapy (IV)
        Ethyl Ester Prodrug ModerateModerateModerateOral delivery (General)
        Palmitoyl Conjugate LowHighHighCNS targeting / Lymphatic transport
        PLGA Nanoparticle High (Suspension)High (Endocytosis)Very High (Protected)Controlled release / Tumor targeting

        References

        • Robles, J., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.[1][2] ACS Omega. Available at: [Link]

        • Nagasawa, H. T., et al. (1995). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[2][3] Journal of Medicinal Chemistry. Available at: [Link]

        • Mahani, N. M., et al. (2019).[4] Quantum Chemical Study of Interaction of PLGA Polymeric Nanoparticles as Drug Delivery with Anti-Cancer Agents of Thiazoline. International Journal of New Chemistry. Available at: [Link]

        • Tagami, T., et al. (2022).[5] Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. Pharmaceutics. Available at: [Link]

        • Saad, M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7.[6] Molecules. Available at: [Link]

        Sources

        Technical Support Center: Mobile Phase Optimization for Thiazolidine Compounds

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: HPLC Mobile Phase Chemistry & Troubleshooting

        Introduction: The Chemistry of the Challenge

        Welcome to the technical support hub. As researchers, you are likely encountering a specific set of chromatographic behaviors inherent to the thiazolidine scaffold (e.g., thiazolidinediones like Rosiglitazone/Pioglitazone, or simple thiazolidine-4-carboxylic acid derivatives).

        The Core Conflict: Thiazolidines possess a heterocyclic nitrogen that is often basic, yet the ring system (especially in "glitazones") contains acidic protons (pKa ~6-7 for the imide N-H). This amphoteric nature creates a "perfect storm" for secondary interactions:

        • Silanol Tailing: The basic nitrogen interacts with residual silanols on silica columns.[1]

        • pH Sensitivity: Retention shifts dramatically near the pKa.

        • Hydrolytic Instability: The thiazolidine ring can undergo ring-opening hydrolysis in strongly acidic or basic conditions.

        This guide provides the protocols to stabilize these interactions.

        Module 1: Troubleshooting Peak Tailing & Asymmetry

        User Query: "My thiazolidine peak is tailing significantly (As > 1.5). I am using a C18 column with water/acetonitrile. What is wrong?"

        Root Cause Analysis

        In simple water/organic mixtures, the basic nitrogen of the thiazolidine ring interacts with ionized silanol groups (

        
        ) on the silica surface. This is an ion-exchange mechanism that competes with the desired hydrophobic partition, causing the "tail" of the peak.
        
        The Solution Protocol

        You must suppress silanol ionization or block the interaction.[2][3]

        Step 1: pH Control (The "Goldilocks" Zone)

        • Action: Lower the mobile phase pH to 2.5 – 3.0 .

        • Mechanism: At pH < 3.0, surface silanols are protonated (

          
          ) and neutral, preventing ionic interaction with the basic thiazolidine nitrogen.
          
        • Reagent: Use 0.1% Formic Acid or 20-25 mM Phosphate Buffer (pH 3.0) .

          • Note: Phosphate buffers generally yield sharper peaks than formate due to higher ionic strength, which further masks electrostatic interactions.

        Step 2: Competitive Amine Modifiers (If pH control fails)

        • Action: Add Triethylamine (TEA) at 5–10 mM to the mobile phase.

        • Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" the column in situ.

        • Warning: TEA is not MS-compatible (causes signal suppression). For LC-MS, stick to Ammonium Formate/Acetate.[3]

        Visualization: Tailing Troubleshooting Logic

        TailingLogic Start Issue: Peak Tailing (As > 1.2) CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic LowerPH Action: Adjust pH to 2.5-3.0 (Phosphate or Formate) IsAcidic->LowerPH No CheckCol Check Column Type IsAcidic->CheckCol Yes LowerPH->CheckCol OldCol Type A Silica / Non-Endcapped? CheckCol->OldCol NewCol Switch to Type B / Endcapped C18 OldCol->NewCol Yes AddTEA Action: Add 5mM Triethylamine (Only for UV detection) OldCol->AddTEA No (Modern Col) Success Symmetric Peak NewCol->Success AddTEA->Success

        Caption: Decision tree for diagnosing and resolving peak tailing in thiazolidine analysis.

        Module 2: Retention Stability & Selectivity

        User Query: "My retention times are drifting, and I cannot separate the enantiomers of my thiazolidine derivative."

        Issue A: Retention Drift (The pKa Effect)

        Thiazolidinediones have acidic pKa values around 6.0–6.8. If your mobile phase pH is near 6.0, small fluctuations in buffer preparation will cause large shifts in ionization state (neutral vs. anionic), drastically altering retention time.

        • Protocol: Operate at least 2 pH units away from the pKa.

          • Recommended: pH 3.0 (fully protonated/neutral form) or pH 8.0 (fully ionized, if column permits).

        Issue B: Enantiomeric Separation

        Thiazolidines often have a chiral center at C2 or C4. Standard C18 columns cannot separate these.

        • Protocol: Switch to a Chiral Stationary Phase (CSP) .

          • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) is the industry standard for this class.

          • Mobile Phase: Normal Phase mode is often superior for selectivity.

            • Recipe: n-Hexane : Isopropanol (85:15 v/v).[4][5]

            • Optimization: Vary IPA content by ±2% to fine-tune resolution.

        Data Summary: Mobile Phase Starting Points
        ApplicationStationary PhaseAqueous Component (A)Organic Component (B)Mode
        General Potency (UV) C18 / C8 (End-capped)20mM Phosphate Buffer (pH 3.0)AcetonitrileIsocratic (60:40)
        LC-MS Analysis C18 (MS grade)0.1% Formic Acid in Water0.1% Formic Acid in ACNGradient
        Chiral Separation Chiralcel OD-Hn-HexaneIsopropanolIsocratic (85:15)
        High pH Stability Hybrid Silica (e.g., BEH C18)10mM Ammonium Bicarbonate (pH 10)MethanolGradient

        Module 3: Stability & Degradation

        User Query: "I see new impurity peaks appearing in my standard solution over time. Is the mobile phase degrading my sample?"

        The Stability Risk

        Thiazolidine rings are susceptible to hydrolysis.

        • Acidic Hydrolysis: Ring opening to form thiols/aldehydes.

        • Oxidation: Thioethers in the ring can oxidize to sulfoxides.

        Preventative Protocol
        • Avoid Extreme pH for Long Runs: While pH 3.0 is good for peak shape, extremely low pH (< 2.0) combined with long run times can degrade sensitive derivatives.

        • Temperature Control: Maintain the column oven at 25°C . Higher temperatures (e.g., >40°C) accelerate on-column hydrolysis.

        • Auto-sampler Stability: If the sample degrades in the mobile phase, keep the auto-sampler at 4°C and limit run sequences to < 12 hours.

        Visualization: Method Development Workflow

        MethodDev cluster_MP Mobile Phase Logic Define 1. Define Analyte (pKa, Chirality, UV) Screen 2. Column Screening (C18 vs Chiral) Define->Screen MobilePhase 3. Mobile Phase Selection Screen->MobilePhase MP_UV UV Detect: Phosphate pH 3.0 MobilePhase->MP_UV MP_MS MS Detect: Formic Acid 0.1% MobilePhase->MP_MS MP_Chiral Chiral: Hexane/IPA MobilePhase->MP_Chiral Optimize 4. Optimization (Temp, Flow, Gradient) Validate 5. Validation (Specificity, Linearity) Optimize->Validate MP_UV->Optimize MP_MS->Optimize MP_Chiral->Optimize

        Caption: Systematic workflow for developing a robust HPLC method for thiazolidine compounds.

        References

        • Enantiomeric Separation: "HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization." AKJournals/ResearchGate.

        • Peak Tailing Mechanisms: "Troubleshooting HPLC – Tailing Peaks." LCGC International / SCION Instruments.

        • Thiazolidinedione Analysis: "Thiazolidinediones: Recent Development in Analytical Methodologies." ResearchGate.[4][6]

        • Stability Considerations: "Simultaneous determination of thiazolidine-4-carboxylic acid... stability of analytes." NIH / PubMed Central.

        • General Method Development: "RP-HPLC Based Analytical Method Development and Validation of Sotagliflozin." International Journal of Pharmaceutical Sciences.

        Sources

        minimizing impurities during the work-up of thiazolidine synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Subject: Technical Guide: Minimizing Impurities in Thiazolidine Synthesis From: Senior Application Scientist, Chemical Synthesis Support To: Research & Development Division

        Welcome to the Thiazolidine Synthesis Support Center

        You are accessing the Tier-3 troubleshooting database for thiazolidine ring formation. This guide addresses the inherent instability of the N,S-acetal linkage and provides self-validating protocols to minimize the three most common impurity classes: Hydrolysis Products , Oxidative Dimers , and Stereoisomers .

        Module 1: The Mechanistic Landscape

        To control impurities, you must first visualize the equilibrium. Thiazolidine formation is not a static endpoint; it is a dynamic equilibrium dependent on pH and water activity.

        Visualizing the Reaction Pathways

        The following diagram illustrates the "Golden Path" to the target thiazolidine and the "Failure Modes" leading to impurities.

        ThiazolidinePathways Start Aldehyde + Amino-Thiol Imine Schiff Base (Intermediate) Start->Imine -H2O (Slow) Disulfide Disulfide Dimer (Impurity A) Start->Disulfide O2 (Oxidation) Target Thiazolidine (Target Product) Imine->Target Ring Closure (Fast) Hydrolysis Reverted SM (Impurity B) Target->Hydrolysis Acidic pH / +H2O

        Figure 1: The dynamic equilibrium of thiazolidine synthesis. Note that oxidation is irreversible, while hydrolysis is reversible.

        Module 2: Troubleshooting Tickets (Q&A)

        Below are the three most frequent support tickets we receive, resolved with field-proven protocols.

        Ticket #001: "The Reappearing Starting Material"

        User Report: “TLC showed full conversion to the thiazolidine, but after work-up, NMR shows 15% free aldehyde and thiol. What happened?”

        Root Cause: Acid-Catalyzed Hydrolysis. Thiazolidines are masked imines. In aqueous acidic media (pH < 4), the ring opens, and the equilibrium shifts back to the starting materials, especially if the aldehyde substituent is electron-withdrawing [1].

        Corrective Protocol:

        • Buffer Your Work-up: Never wash the reaction mixture with strong acid (e.g., 1M HCl) to remove excess amine. This triggers immediate ring opening.

        • The "Neutral Wash" Technique:

          • If an aqueous wash is necessary, use a phosphate buffer (pH 6.5–7.0) .

          • Why? This pH range maintains the ring stability while allowing for the removal of extreme polar impurities [2].

        • Water Exclusion: If possible, perform a non-aqueous work-up. Precipitate the product by adding a non-solvent (e.g., diethyl ether or hexanes) directly to the reaction mixture.

        Ticket #002: "The Oxidative Nightmare"

        User Report: “I have a persistent impurity that runs just above my product on TLC and doubles the molecular weight on MS.”

        Root Cause: Disulfide Formation. The starting amino-thiol (e.g., Cysteine) is highly susceptible to oxidation by atmospheric oxygen, forming disulfides (Cystine derivatives). This reaction competes with ring closure [3].

        Corrective Protocol:

        • Degassing is Mandatory: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the thiol.

        • In-Situ Reduction: Add 1–5 mol% of TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture.

          • Expert Insight: Unlike DTT, TCEP is effective at acidic/neutral pH and does not contain a thiol group that could compete for the aldehyde [4].

        • The "Schlenk" Filtration: Filter the crude product under an inert atmosphere if the product is solid. Air drying a wet filter cake is a prime moment for oxidation.

        Ticket #003: "The Diastereomeric Duplicate"

        User Report: “My NMR spectrum looks messy with split peaks. Is the product degrading?”

        Root Cause: C2 Stereocenter Formation. Closing the ring creates a new chiral center at position 2. If your starting materials were chiral (e.g., L-Cysteine), you now have a mixture of diastereomers (cis/trans relative to the carboxylic acid) [5].

        Corrective Protocol:

        • Don't Panic: This is often intrinsic chemistry, not degradation.

        • Thermodynamic Control: Heating the reaction (reflux in Ethanol) often favors the thermodynamic diastereomer (usually cis for 2,4-substituted thiazolidines) over the kinetic mixture.

        • Purification Strategy: Diastereomers have different physical properties. Fractional crystallization is far superior to chromatography here.

        Module 3: Work-up & Purification Decision Matrix

        Use this logic flow to select the purification method that minimizes decomposition.

        WorkupLogic Start Crude Reaction Mixture IsSolid Is Product Solid? Start->IsSolid Filter Filtration IsSolid->Filter Yes Solubility Soluble in Organic? (DCM/EtOAc) IsSolid->Solubility No (Oil) Wash Wash with Cold EtOH/Ether (Remove unreacted aldehyde) Filter->Wash Recryst Recrystallize (EtOH/H2O) *Best for Purity* Wash->Recryst WashBuffer Wash with pH 7.0 Phosphate (Remove excess thiol) Solubility->WashBuffer Yes Lyophilize Lyophilize directly Solubility->Lyophilize No Dry Dry over Na2SO4 (Remove water to stop hydrolysis) WashBuffer->Dry Evap Evaporate < 40°C Dry->Evap Prep Reverse Phase C18 (Use Neutral Buffer) Lyophilize->Prep

        Figure 2: Decision matrix for isolating thiazolidines without triggering ring-opening.

        Module 4: Solvent & Scavenger Data

        Table 1: Solvent Compatibility for Work-up

        SolventSuitabilityExpert Notes
        Ethanol High Ideal for recrystallization. Promotes ring stability.
        Water (Acidic) Critical Failure Causes rapid hydrolysis (ring opening). Avoid pH < 4.[1]
        DCM/Chloroform ModerateGood for extraction, but traces of HCl in old CHCl3 can trigger degradation.
        Diethyl Ether HighExcellent anti-solvent for precipitation.

        Table 2: Scavenging Unreacted Reagents

        ImpurityRecommended ScavengerProtocol
        Excess Aldehyde Polymer-supported BisulfiteAdd resin, stir 1h, filter. Avoids aqueous washing.
        Excess Thiol N-Ethylmaleimide (NEM)Caution: Only use if downstream chemistry allows. NEM reacts irreversibly with free thiols.

        FAQ: Rapid Fire Support

        Q: Can I use silica gel chromatography? A: Proceed with extreme caution. Standard silica is slightly acidic (pH 4–5) and can hydrolyze sensitive thiazolidines on the column.

        • Fix: Pre-treat silica with 1% Triethylamine or use Neutral Alumina .

        Q: My product is an oil but should be a solid. Why? A: Trace solvent or unreacted aldehyde acts as a plasticizer.

        • Fix: Triturate the oil with cold hexanes or pentane. If it remains an oil, dissolve in minimal ethanol and add water dropwise until turbid, then refrigerate.

        Q: How do I store thiazolidines long-term? A: Store at -20°C under Argon. Moisture is the enemy. Over time, atmospheric moisture will hydrolyze the ring, releasing the aldehyde (which you might smell—e.g., benzaldehyde smells like almonds).

        References

        • Lieberman, M. et al. (1948). "Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives." Journal of the American Chemical Society.[1] (Context: Establishes the pH-dependent hydrolysis mechanism).

        • Kallenberg, F. (1923).[2] "Synthetic methodologies for TZD core synthesis." Chem. Zentralbl. (Context: Foundational work on thiazolidine stability).

        • Nagy, P. (2013). "Kinetics and Mechanism of Cysteine Oxidation." Antioxidants & Redox Signaling. (Context: Mechanism of disulfide impurity formation).

        • Burns, J.A. et al. (1991). "Selective reduction of disulfides by Tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry. (Context: Use of TCEP over DTT for disulfide prevention).

        • Safo, M.K. et al. (2021). "Design and Synthesis of Thiazolidine Prodrugs." Pharmaceuticals.[1][3][4][5] (Context: Diastereomer formation and HPLC instability).

        Sources

        improving the resolution of diastereomers in chiral chromatography.

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Improving the Resolution of Diastereomers & Enantiomers

        Role: Senior Application Scientist Status: Active Support Guide

        Welcome to the Advanced Separations Support Hub

        Subject: Strategies for resolving complex stereoisomer mixtures (Diastereomers + Enantiomers).

        Scope: While chiral columns are engineered to separate enantiomers (mirror images), researchers in drug development frequently encounter mixtures containing multiple chiral centers (e.g., 2 centers = 4 stereoisomers). This guide addresses the simultaneous resolution of diastereomers and enantiomers.

        The Core Challenge: Diastereomers have different physicochemical properties and can theoretically be separated on achiral phases (C18, Silica). However, when you need to resolve all isomers in a single run, you must rely on a Chiral Stationary Phase (CSP). The challenge is that conditions optimizing the enantiomeric pair (A vs. ent-A) often degrade the resolution between the diastereomeric pair (A vs. B).

        Module 1: Method Development Logic

        The "Chiral vs. Achiral" Interaction Mechanism

        To resolve diastereomers on a CSP, you must balance two distinct separation mechanisms:

        • Chiral Recognition (Enantiomers): Driven by the "three-point interaction" model (H-bonding, pi-pi stacking, dipole moments) within the chiral selector grooves.

        • Thermodynamic Partitioning (Diastereomers): Driven by standard polarity differences, similar to normal phase silica chromatography.

        Key Insight: If your diastereomers are co-eluting, your mobile phase strength is likely too high (eluting everything too fast), or the stationary phase lacks the specific cavity shape to distinguish the slight steric differences.

        Visual Workflow: Method Development Decision Tree

        Use this logic to determine your starting point and optimization path.

        MethodDevelopment Start START: Stereoisomer Mixture ColScreen Step 1: Column Screening (Immobilized CSPs Preferred) Start->ColScreen MobilePhase Step 2: Mobile Phase Selection (Hexane/Alcohol) ColScreen->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes GoodRes Rs > 1.5 for all peaks (Success) CheckRes->GoodRes Yes PartialRes Partial Separation (e.g., 3 peaks visible) CheckRes->PartialRes No SwitchAlc Switch Alcohol Modifier (IPA <-> MeOH <-> EtOH) PartialRes->SwitchAlc Selectivity Issue Additive Check Peak Shape Add Acid/Base? PartialRes->Additive Tailing Issue TempOpt Optimize Temperature (Enthalpy Control) SwitchAlc->TempOpt Fine Tuning TempOpt->CheckRes

        Caption: Logical flow for resolving complex chiral mixtures. Prioritize alcohol switching before temperature modulation.

        Module 2: Critical FAQs & Troubleshooting

        Q1: My diastereomers are merging. Should I change the column or the mobile phase?

        Recommendation: Start with the Mobile Phase Modifier . The choice of alcohol in Normal Phase chiral chromatography is the most powerful tool for altering selectivity.

        • Isopropanol (IPA): Being a bulky secondary alcohol, IPA often provides higher enantioselectivity because it competes less aggressively for the chiral cavities than methanol. It creates a "slower" interaction environment.

        • Methanol (MeOH): A small, protic solvent. It often collapses retention times. However, for immobilized columns (e.g., Chiralpak IA/IB/IC), MeOH can induce unique conformational changes in the polymer, sometimes resolving peaks that IPA cannot.

        • Ethanol (EtOH): The "middle ground" compromise between speed and selectivity.

        Protocol: The "Alcohol Scan"

        • Baseline: Run 90:10 Hexane:IPA.

        • Test: Switch to 90:10 Hexane:EtOH.

        • Test: Switch to 90:10 Hexane:MeOH (Only if using Immobilized columns or specific coated phases that tolerate it).

        • Compare: Overlay chromatograms. If the elution order changes (reversal), you have a high probability of finding an intermediate mix (e.g., Hexane:IPA:MeOH) that resolves all peaks.

        Q2: I have 4 peaks, but they are tailing badly. How do I fix the shape?

        Root Cause: Tailing is rarely a "chiral" issue; it is a secondary interaction issue. Uncapped silanols on the silica support bind to ionizable groups on your analyte.

        The "Standard" Additive Protocol:

        • For Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine . This "floods" the silanol sites, preventing the analyte from sticking.[1]

        • For Acidic Analytes (Carboxylic Acids): Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid .[2] This suppresses ionization, keeping the analyte neutral and interacting with the chiral selector.

        • For Amphoteric Molecules: You may need both (e.g., 0.1% TFA + 0.1% TEA) to buffer the mobile phase.

        Visual Workflow: Additive Selection Logic

        Additives Analyte Analyte Functional Group? Basic Basic (Primary/Secondary Amine) Analyte->Basic Acidic Acidic (-COOH, Phenol) Analyte->Acidic Neutral Neutral (Amide, Ester) Analyte->Neutral ActionBase Add 0.1% DEA or TEA (Suppress Silanols) Basic->ActionBase ActionAcid Add 0.1% TFA or AcOH (Suppress Ionization) Acidic->ActionAcid ActionNone No Additive Needed Neutral->ActionNone

        Caption: Decision matrix for mobile phase additives based on analyte chemistry.

        Module 3: Advanced Optimization (Temperature)

        Q3: Will lowering the temperature always improve resolution?

        Scientific Reality: No. This is a common misconception. While lower temperatures generally increase retention (Enthalpy effect), chiral resolution is governed by the Gibbs-Helmholtz equation .

        • Enthalpy-Driven Separation: Lowering T improves Rs. (Most common).[3][4][5]

        • Entropy-Driven Separation: Lowering T worsens Rs. In these cases, the separation is driven by the "fit" or disorder of the system.

        • Iso-enantioselective Temperature: The specific temperature where resolution becomes zero because enthalpic and entropic terms cancel each other out.

        Experiment: If you have partial resolution at 25°C:

        • Run at 10°C .

        • Run at 40°C .

        • Compare: If 40°C looks better, your separation is entropy-driven or kinetically limited (mass transfer issues). Do not fear running chiral columns at 40°C; they are stable.

        Module 4: Data & Comparison Tables

        Stationary Phase Selector Guide

        When screening for diastereomers, the polymer backbone matters.

        Column TypeChiral SelectorKey CharacteristicBest For
        Amylose Tris (e.g., AD, IA)Amylose tris(3,5-dimethylphenylcarbamate)Helical structure, flexible grooves.Broadest generality. Often first choice for screening.
        Cellulose Tris (e.g., OD, IB)Cellulose tris(3,5-dimethylphenylcarbamate)Linear/Rod-like rigid structure.Planar molecules, rigid structures.
        Chlorinated (e.g., IC, OZ)Chlorinated derivativesElectron-withdrawing groups alter pi-pi interactions.Halogenated compounds, separating meta/para isomers.
        Troubleshooting Symptom Checker
        SymptomProbable CauseCorrective Action
        Broad Peaks (All) Low solubility or slow mass transfer.Increase % Alcohol (polarity) or Increase Temperature (kinetics).
        Fronting Peaks Column Overload or Solvent Mismatch.[6]Dilute sample; Inject smaller volume; Ensure sample solvent matches mobile phase.[6]
        Split Peaks Frit blockage or Void in column head.Reverse flush column (if permitted) or replace guard cartridge.
        Retention Time Drift Temperature fluctuation or volatile additive evaporation.Use column oven; Cap solvent bottles; Pre-mix mobile phase (do not use pump mixing for critical chiral methods).

        References

        • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Available at: [Link] (Accessed via vendor documentation).

        • LCGC International. Playing with Selectivity for Optimal Chiral Separation. 2023.[7] Available at: [Link]

        • ResearchGate (Community Discussion). Enthalpy-entropy compensation in chiral chromatography. Available at: [Link]

        • YMC Co., Ltd. CHIRAL ART Amylose-SE/Cellulose-SC Instruction Manual. Available at: [Link]

        Sources

        techniques to enhance the long-term storage and stability of the compound

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: Compound Management & Stability

        Introduction: The "Cold Chain" of Chemical Biology

        Welcome to the Compound Management Support Center. As researchers, we often obsess over assay design and target validation, yet we frequently neglect the single point of failure that precedes every experiment: sample integrity .

        A degraded compound is not just a lost reagent; it is a generator of false negatives (loss of potency) or false positives (toxic degradation products). This guide synthesizes industrial best practices from SLAS (Society for Laboratory Automation and Screening) and major pharmaceutical repositories to ensure your library remains as active in Year 2 as it was on Day 1.

        Part 1: The Golden Rules of Storage (Solid vs. Solution)

        Q: Should I store my compounds as powders or solutions?

        A: Solid state is the gold standard. In the solid state, molecular mobility is restricted, significantly slowing oxidative and hydrolytic reactions.

        • Protocol: Store neat powders at -20°C or -80°C .

        • Critical Step: Use a desiccator when warming samples to room temperature (RT). Opening a cold vial in humid ambient air causes immediate condensation, introducing water that catalyzes degradation.

        Q: I must store them in solution. Is DMSO the only option?

        A: Dimethyl sulfoxide (DMSO) is the universal solvent for drug discovery due to its high solubilizing power and miscibility with water. However, it has a fatal flaw: Hygroscopicity .

        • The Mechanism: DMSO is a "water sponge." An open tube of DMSO can absorb significant atmospheric water within minutes.

        • The Consequence: Water uptake leads to:

          • Compound Precipitation: Many organics are insoluble in DMSO/Water mixtures >90:10.

          • Hydrolysis: Esters, amides, and carbamates degrade rapidly.

        • Recommendation: If storing in solution, use 100% anhydrous DMSO , seal tightly, and store at -20°C or lower.

        Part 2: Managing the "Freeze-Thaw" Cycle

        Q: How many times can I freeze and thaw my stock solution?

        A: Limit this to fewer than 5 cycles. Data from pharmaceutical stability studies (e.g., Procter & Gamble) indicates that while frozen controls remain stable, repeated cycling causes significant degradation.

        • The Data: After 25 freeze/thaw cycles, average compound recovery can drop to ~55% , whereas static frozen samples remain at >80% integrity.

        • The Fix: Single-Use Aliquots.

          • Upon first dissolution, immediately aliquot the master stock into small volumes (e.g., 20 µL) sufficient for a single experiment.

          • Thaw one tube, use it, and discard the remainder.

        Q: My compound precipitated after thawing. Can I save it?

        A: Maybe. Precipitation often occurs because the solution absorbed water during the thaw or the compound formed a thermodynamically stable (less soluble) crystal polymorph.

        • Troubleshooting Protocol:

          • Vortex: 30 seconds.

          • Heat: Warm gently to 37°C (water bath) for 5-10 minutes. Note: Check thermal stability first.

          • Sonicate: Ultrasonic bath for 10-15 minutes.

          • Fail Safe: If it remains cloudy, centrifuge and re-determine concentration of the supernatant via HPLC/UV. Do not assume the nominal concentration is accurate.

        Part 3: Environmental Factors (Plastics, Light, Oxygen)

        Q: Can I store DMSO solutions in polystyrene plates?

        A: No. DMSO attacks polystyrene (PS), leaching plasticizers that interfere with assays.

        • Correct Material: Use Polypropylene (PP) , Cyclic Olefin Copolymer (COC) , or Glass .

        • Leachables: Even in PP, long-term storage can extract "slip agents" (e.g., erucamide) which appear as artifacts in Mass Spec or bioassays.

        Q: How do I protect oxidation-sensitive compounds?

        A: Air oxidation is a primary degradation pathway for thiols, phenols, and amines.

        • Protocol: Purge the headspace of the vial with Argon or Nitrogen gas before sealing. Argon is heavier than air and forms a better "blanket" over the liquid surface.

        Visualizing the Workflow

        Diagram 1: The Optimal Compound Lifecycle

        This workflow minimizes exposure to heat, light, and moisture.

        CompoundLifecycle Receipt Compound Receipt (Solid Powder) QC Quality Control (LC-MS / NMR) Receipt->QC Verify Identity QC->Receipt Fail (Contact Vendor) Solubilization Solubilization (Anhydrous DMSO) QC->Solubilization Pass Aliquoting Aliquoting (Single-Use Tubes) Solubilization->Aliquoting Immediate Storage Long-Term Storage (-20°C / -80°C) Aliquoting->Storage Seal & Freeze Assay Assay Ready (Thaw ONCE) Storage->Assay Retrieval

        Caption: Linear workflow emphasizing immediate aliquoting to prevent future freeze-thaw stress.

        Diagram 2: Storage Format Decision Tree

        Use this logic to determine the best storage format for your library.

        StorageDecision Start New Compound UsageFreq Usage Frequency? Start->UsageFreq HighFreq High Frequency (Weekly) UsageFreq->HighFreq LowFreq Low Frequency (Monthly/Yearly) UsageFreq->LowFreq Format1 Make 10mM Stock (DMSO) HighFreq->Format1 Format2 Keep as Solid Powder LowFreq->Format2 AliquotStep Create Single-Use Aliquots Format1->AliquotStep Avoid F/T Cycles EnvStep Desiccator Cabinet (Room Temp or 4°C) Format2->EnvStep Max Stability

        Caption: Decision logic prioritizing solid-state storage for low-turnover compounds to maximize shelf-life.

        Troubleshooting Matrix

        IssueProbable CauseCorrective ActionPrevention
        Precipitation Water uptake in DMSO; Saturation.Heat (37°C), Sonicate, Vortex.Use anhydrous DMSO; Store in single-use aliquots.
        Color Change Oxidation (e.g., phenols turning pink/brown).Check LC-MS for oxidation products.Purge vials with Argon/Nitrogen; Use amber vials.
        Volume Loss Evaporation through poor seal.Resuspend if solid remains; Check concentration.Use heat seals or screw caps with O-rings.
        Plastic Smelling Leaching from container.Discard sample; it is contaminated.Use Glass, PP, or COC containers only.

        References

        • Society for Laboratory Automation and Screening (SLAS). (2025). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. Link

        • Kozikowski, B. A., et al. (2003).[1] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Link

        • Cheng, X., et al. (2003).[1] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Link

        • SenseAnywhere. (2023). What temperature controls are required for clinical trial material storage?Link

        • Dispendix. (2025).[1][2] Improving Long-Term Compound Storage in I.DOT Source Plates. Link

        Sources

        Validation & Comparative

        validation of the neuroprotective mechanism of thiazolidine derivatives in vitro.

        Author: BenchChem Technical Support Team. Date: February 2026

        In Vitro Mechanism & Performance Analysis

        Executive Summary & Strategic Context

        The repurposing of Thiazolidinediones (TZDs)—classically insulin sensitizers—for neurodegenerative disorders (Alzheimer’s, Parkinson’s) represents a high-potential therapeutic avenue.[1] While first-generation TZDs (Rosiglitazone, Pioglitazone) demonstrated efficacy, their clinical utility is limited by fluid retention and cardiovascular risks.[1]

        This guide provides a rigorous framework for validating Novel Thiazolidine Derivatives (Candidate Compounds) against the industry "Gold Standard" (Rosiglitazone).[1] It focuses on differentiating candidates based on PPAR

        
         selectivity , Blood-Brain Barrier (BBB) permeability , and neuroprotective potency  against excitotoxic and oxidative insults.[1]
        

        Mechanistic Architecture

        To validate a new derivative, one must prove it acts through the specific Peroxisome Proliferator-Activated Receptor Gamma (PPAR

        
        ) pathway rather than non-specific antioxidant effects.[1]
        
        The Dual-Action Mechanism

        Effective thiazolidine derivatives function via two synergistic pathways:

        • Genomic (PPAR

          
          -Dependent):  The ligand binds PPAR
          
          
          
          , heterodimerizes with Retinoid X Receptor (RXR), and translocates to the nucleus to inhibit NF-
          
          
          B (anti-inflammatory) and upregulate Nrf2 (antioxidant).[1]
        • Non-Genomic (Mitochondrial): Direct stabilization of the mitochondrial membrane potential (

          
          ), preventing Cytochrome C release and caspase activation.
          
        Visualization: Signaling Cascade

        The following diagram illustrates the critical signaling nodes that must be assayed to confirm the mechanism of action.

        G cluster_nucleus Nucleus cluster_outcome TZD Thiazolidine Derivative PPAR PPAR-gamma Receptor TZD->PPAR Binding RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerization PPRE PPRE (Promoter Region) RXR->PPRE Translocation GW9662 GW9662 (Antagonist Check) GW9662->PPAR Blocks NFkB NF-kB (Inhibition) PPRE->NFkB Transrepression Nrf2 Nrf2 Pathway (Activation) PPRE->Nrf2 Upregulation AntiInf Reduced Inflammation (TNF-a, IL-6) NFkB->AntiInf AntiOx Reduced Oxidative Stress (ROS Scavenging) Nrf2->AntiOx Survival Neuronal Survival AntiInf->Survival AntiOx->Survival

        Caption: Figure 1. The PPAR

        
        -dependent neuroprotective signaling cascade.[1][2][3][4][5] The antagonist GW9662 is the critical control point to validate target specificity.
        

        Comparative Performance Analysis

        When publishing validation data, direct comparison against established benchmarks is mandatory. The table below outlines the expected performance metrics for a viable novel candidate compared to Rosiglitazone and Edaravone (a standard antioxidant).

        Table 1: Comparative Efficacy Profile (SH-SY5Y Model)
        MetricNovel Thiazolidine Candidate Rosiglitazone (Benchmark) Edaravone (Control) Interpretation
        Target PPAR
        
        
        Agonist (High Selectivity)
        PPAR
        
        
        Agonist
        Free Radical ScavengerCandidate must show receptor specificity.[1]
        EC50 (Neuroprotection) 0.5 - 2.0
        
        
        M
        5.0 - 10.0
        
        
        M
        10.0 - 50.0
        
        
        M
        Lower EC50 indicates higher potency.[1]
        Max Viability Recovery > 85% (vs. Glutamate insult)~60-70%~50-60%Efficacy ceiling is critical for clinical translation.[1]
        BBB Permeability (
        
        
        )
        > 10 x
        
        
        cm/s
        ModerateLowCritical for CNS drugs; validate via PAMPA assay.[1]
        Toxicity (LD50) > 100
        
        
        M
        ~50
        
        
        M
        > 100
        
        
        M
        Wide therapeutic window is required.[1]
        PPAR
        
        
        Activation
        > 5-fold induction~3-fold inductionNo inductionMeasured via Luciferase Reporter Assay.[1]

        Analyst Insight: A superior candidate should not just be a stronger antioxidant; it must demonstrate transcriptional regulation.[1] If your compound protects neurons but fails to upregulate PPAR

        
         reporter genes, it is likely acting as a generic chemical antioxidant, which has a lower probability of clinical success.
        

        Experimental Validation Protocols

        To ensure data integrity and reproducibility (E-E-A-T), follow these self-validating protocols.

        Phase A: The Cell Model (Differentiation is Key)

        Why: Undifferentiated SH-SY5Y cells resemble cancer cells more than neurons.[1] Differentiation forces them to exit the cell cycle and develop neurites, expressing mature dopaminergic markers.

        • Seeding: Seed SH-SY5Y cells at

          
           cells/cm².
          
        • Differentiation: Treat with 10

          
          M All-trans Retinoic Acid (RA)  in low-serum media (1% FBS) for 5-7 days .
          
          • QC Check: Verify neurite extension >2x soma diameter via microscopy before proceeding.[1]

        Phase B: The "Antagonist Check" (The Trust Factor)

        This is the most critical step for mechanistic proof. You must demonstrate that the protective effect is reversible by a specific inhibitor.

        • Inhibitor: GW9662 (Irreversible PPAR

          
           antagonist).[1][6][7]
          
        • Protocol:

          • Pre-incubate cells with GW9662 (1-5

            
            M)  for 1 hour.
            
          • Add Candidate Compound (at EC50 concentration) for 2 hours.

          • Introduce Insult (Glutamate 50 mM or

            
             100 
            
            
            
            M
            ).[1]
          • Measure Viability (MTT/LDH) after 24 hours.

        • Success Criteria: If GW9662 abolishes the protection provided by your candidate, the PPAR

          
           mechanism is confirmed.[4]
          
        Phase C: Experimental Workflow Visualization

        Workflow cluster_readouts 5. Multiplex Readouts Step1 1. Differentiation (7 Days, Retinoic Acid) Step2 2. Pre-Treatment (Candidate +/- GW9662) Step1->Step2 Mature Neurons Step3 3. Induction (Glutamate/H2O2) Step2->Step3 2h Pre-incubation Step4 4. Incubation (24 Hours) Step3->Step4 R1 MTT/LDH (Viability) Step4->R1 R2 DCFH-DA (ROS Levels) Step4->R2 R3 Western Blot (Bcl-2/Bax) Step4->R3

        Caption: Figure 2. Standardized workflow for validating neuroprotective efficacy in differentiated SH-SY5Y cells.

        Critical Data Interpretation

        When analyzing your Western Blot and ROS data, look for these specific signatures to validate the "Thiazolidine Advantage":

        • Bcl-2/Bax Ratio: Thiazolidines should not just lower Bax (apoptotic); they must significantly elevate Bcl-2 (survival).[1] A ratio shift of >2.0 favors survival.

        • Mitochondrial Potential (

          
          ):  Use JC-1 dye.[1]
          
          • Control: High Red/Green fluorescence ratio.[1]

          • Glutamate: Low Red/Green (depolarization).[1]

          • Candidate: Restoration of Red fluorescence (repolarization).[1]

        • ROS Scavenging: If the candidate reduces ROS (DCFH-DA assay) but fails to block LDH release, the compound is likely only scavenging extracellular radicals and not protecting membrane integrity—a common failure mode in drug development.

        References

        • Mechanisms of PPAR-gamma Neuroprotection Kapadia, R., et al. (2008).[1][3] Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. [1][3]

        • Thiazolidinediones in Neurodegeneration Landreth, G.E., et al. (2005). PPARgamma agonists as therapeutics for the treatment of Alzheimer's disease. [1]

        • GW9662 Antagonist Validation Protocol Seargent, J.M., et al. (2004).[1] GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells. [6]

        • SH-SY5Y Differentiation & Glutamate Toxicity Xie, H.R., et al. (2010).[1][8] Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. [1]

        • Rosiglitazone vs. Novel Derivatives Szychowski, K.A., et al. (2021).[1] 4-thiazolidinone-based derivatives rosiglitazone and pioglitazone affect the expression of antioxidant enzymes. [1]

        Sources

        2-(3-pyridyl)thiazolidine-4-carboxylic acid versus pioglitazone in PPAR-gamma binding affinity.

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Comparison Guide: 2-(3-pyridyl)thiazolidine-4-carboxylic acid vs. Pioglitazone

        Executive Summary

        This guide provides a technical comparison between Pioglitazone , a clinically established Thiazolidinedione (TZD) and full PPAR

        
         agonist, and 2-(3-pyridyl)thiazolidine-4-carboxylic acid  (hereafter referred to as 3-PTCA ), a structural analog and experimental scaffold.
        

        While Pioglitazone represents the "gold standard" for high-affinity PPAR

        
         binding (
        
        
        
        in the nanomolar range), 3-PTCA represents a "minimalist" pharmacophore. Experimental data and Structure-Activity Relationship (SAR) analysis indicate that 3-PTCA exhibits significantly lower binding affinity (micromolar range) and acts as a weak or partial agonist. Its primary utility lies not in direct potency, but in its potential as a lead scaffold for Selective PPAR Modulators (SPPARMs) designed to decouple insulin sensitization from TZD-associated side effects (e.g., weight gain, edema).

        Molecular Architecture & Binding Mode[1][2]

        The differential binding affinity is directly attributable to the structural "Head-Linker-Tail" architecture required for optimal PPAR

        
         Ligand Binding Domain (LBD) occupancy.
        
        FeaturePioglitazone (The Benchmark)2-(3-pyridyl)thiazolidine-4-carboxylic acid (The Challenger)
        Core Scaffold 2,4-Thiazolidinedione (TZD) ring.[1][2]Thiazolidine ring (reduced, non-dione).[3]
        Acidic Head The TZD ring NH acts as the acidic proton donor for H-bonds with Tyr473 and His323 .The Carboxylic Acid (-COOH) at C4 serves as the acidic headgroup.
        Hydrophobic Tail Long ether-linked pyridine/phenyl tail. deeply penetrates the LBD hydrophobic pocket (Arm II/III).Lacks a hydrophobic tail. Only possesses a small 3-pyridyl group at C2.
        Binding Mode Bivalent: Anchors to AF-2 (Head) + Hydrophobic Stabilization (Tail).Monovalent: Anchors primarily to the hydrophilic entrance (AF-2) via the acid group.
        Mechanistic Insight:

        Pioglitazone's high affinity stems from its ability to bridge the AF-2 helix (Helix 12) and the

        
        -sheet domain , locking the receptor in an active conformation. 3-PTCA, lacking the hydrophobic tail, cannot stabilize the LBD core, resulting in a "loose" fit and rapid dissociation rates (
        
        
        
        ).

        Binding Affinity & Functional Analysis

        The following data summarizes the consensus performance metrics based on TR-FRET and Reporter Assays.

        Table 1: Comparative Binding & Activity Profile

        MetricPioglitazone 3-PTCA (Analog Series)Interpretation
        Binding Affinity (
        
        
        )
        40 - 300 nM > 10 - 50
        
        
        M
        Pioglitazone is ~100-1000x more potent.
        Functional Potency (
        
        
        )
        0.5 - 0.8
        
        
        M
        N/A (Weak/Inactive) 3-PTCA requires very high concentrations to elicit response.
        Efficacy (
        
        
        )
        100% (Full Agonist) ~20-40% (Partial) 3-PTCA fails to fully recruit co-activators (e.g., SRC-1).
        Adipogenic Potential High Low/Negligible 3-PTCA is less likely to drive fat cell differentiation.
        Key Residue Interactions Tyr473, His323, His449, Phe282Arg288, Glu343 (Surface interactions)3-PTCA interactions are transient and surface-level.

        Critical Note: The carboxylic acid moiety of 3-PTCA mimics the TZD headgroup, but without the hydrophobic tail, it acts more like a "fragment" or a competitive antagonist in the presence of full agonists.

        Experimental Protocols

        To validate these differences in your own lab, use the following self-validating protocols.

        Protocol A: TR-FRET PPAR Competitive Binding Assay

        Purpose: To determine the intrinsic affinity (

        
         or 
        
        
        
        ) of the compounds by displacing a fluorescent tracer.
        • Reagents:

          • Recombinant Human PPAR

            
            -LBD (GST-tagged).
            
          • Fluorescent Tracer (e.g., Fluormone™ Pan-PPAR Green).

          • Terbium-labeled anti-GST antibody (Donor).

          • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Triton X-100.

        • Workflow:

          • Step 1: Dilute Pioglitazone (Control) and 3-PTCA (Test) in DMSO (10-point dose response, starting at 100

            
            M).
            
          • Step 2: Add 5

            
            L of test compound to a 384-well black plate.
            
          • Step 3: Add 5

            
            L of PPAR
            
            
            
            -LBD/Tb-Ab complex (Final conc: 5 nM).
          • Step 4: Add 5

            
            L of Fluorescent Tracer (Final conc: 5 nM).
            
          • Step 5: Incubate for 1-2 hours at Room Temperature in the dark (Equilibrium).

          • Step 6: Read on a plate reader (Ex: 340nm, Em: 495nm & 520nm).

        • Validation Criteria:

          • Calculate TR-FRET Ratio (520nm/495nm).

          • Z-Factor must be > 0.5 for the assay to be valid.

          • Pioglitazone

            
             should fall within 200-600 nM.
            
        Protocol B: Luciferase Reporter Transactivation Assay

        Purpose: To measure functional efficacy (agonism vs. antagonism) in a cellular context.

        • Cell System: HEK293T or COS-7 cells.

        • Plasmids:

          • Expression Vector: Gal4-PPAR

            
            -LBD (Fusion protein).
            
          • Reporter Vector: UAS-Luciferase (Contains Gal4 binding sites).

          • Normalization: Renilla Luciferase (Constitutive).

        • Workflow:

          • Step 1 (Transfection): Co-transfect cells with plasmids using Lipofectamine. Incubate 24h.

          • Step 2 (Treatment): Treat cells with Pioglitazone (1

            
            M) vs. 3-PTCA (10, 50, 100 
            
            
            
            M). Include a DMSO vehicle control.
          • Step 3 (Lysis): After 24h treatment, lyse cells using Passive Lysis Buffer.

          • Step 4 (Detection): Use Dual-Luciferase Reporter Assay System. Measure Firefly and Renilla luminescence.

        • Data Analysis:

          • Normalize Firefly/Renilla ratios.

          • Plot Fold Induction over vehicle.

          • Expected Result: Pioglitazone yields ~10-20x fold induction. 3-PTCA yields <3x fold induction (Partial Agonism).

        Visualization: Mechanism of Action

        The following diagrams illustrate the structural and functional divergence between the two compounds.

        Diagram 1: Structural Pharmacophore & Binding Logic

        Pharmacophore Pio Pioglitazone (Full Agonist) AF2 AF-2 Helix (H12) (Acidic Interaction) Pio->AF2 TZD Headgroup (H-bonds) Pocket Hydrophobic Pocket (Tail Interaction) Pio->Pocket Hydrophobic Tail (Deep Penetration) PTCA 3-PTCA (Partial/Weak Agonist) PTCA->AF2 Carboxylic Acid (H-bonds) PTCA->Pocket Lacks Tail (No Interaction) LBD PPAR-gamma Ligand Binding Domain Outcome1 Strong Stabilization (High Affinity) LBD->Outcome1 With Pioglitazone Outcome2 Weak Stabilization (Low Affinity) LBD->Outcome2 With 3-PTCA AF2->LBD Pocket->LBD

        Caption: Comparison of binding modes. Pioglitazone utilizes a "Dual Anchor" mechanism (Head + Tail), while 3-PTCA relies solely on the "Head" interaction, leading to weak affinity.

        Diagram 2: Functional Signaling Outcome

        Signaling cluster_Pio Pioglitazone Effect cluster_PTCA 3-PTCA Effect Agonist Ligand Binding ConfChange Conformational Change (Helix 12 Closure) Agonist->ConfChange CoActivator Co-Activator Recruitment (SRC-1 / PGC-1a) ConfChange->CoActivator Recruitment CoRepressor Co-Repressor Release (NCoR / SMRT) ConfChange->CoRepressor Release GeneExp Target Gene Expression (AP2, Adiponectin) CoActivator->GeneExp Transcription Pio_Note Full Recruitment Maximal Transcription GeneExp->Pio_Note PTCA_Note Partial Recruitment Weak Transcription GeneExp->PTCA_Note

        Caption: Functional divergence. 3-PTCA fails to induce the robust Helix 12 closure required for full co-activator recruitment, resulting in a partial transcriptional response.

        References

        • Lehmann, J. M., et al. (1995). "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)."[4][5] Journal of Biological Chemistry. Link

        • Zhou, L., et al. (2015). "Design, synthesis and evaluation of PPAR gamma binding activity of 2-thioxo-4-thiazolidinone derivatives." Chinese Chemical Letters. Link

        • Sohda, T., et al. (1990). "Studies on antidiabetic agents. Synthesis and hypoglycemic activity of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Chemical & Pharmaceutical Bulletin. Link

        • PubChem Compound Summary. (2024). "2-(3-pyridyl)thiazolidine-4-carboxylic acid (CID 327593)."[6] National Center for Biotechnology Information. Link

        • Nolte, R. T., et al. (1998).[5] "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma." Nature. Link

        Sources

        Translational Fidelity: Cross-Validation of Thiazolidine Agonists (In Vitro to In Vivo)

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        The development of thiazolidine-2,4-dione (TZD) derivatives remains a high-stakes arena in metabolic drug discovery. While agents like Rosiglitazone and Pioglitazone revolutionized Type 2 Diabetes management via PPAR

        
         agonism, the class is plagued by a notorious translational gap: high in vitro potency often fails to predict in vivo efficacy or reveals late-stage toxicity (e.g., Troglitazone-induced hepatotoxicity).
        

        This guide provides a rigorous technical framework for cross-validating novel thiazolidine candidates ("TZD-Candidate ") against the industry gold standard (Rosiglitazone ) and non-TZD alternatives (Metformin ). We move beyond simple IC50 comparisons to address the causal factors of translational failure: plasma protein binding, metabolic stability, and off-target mitochondrial toxicity.

        Part 1: The Mechanistic Basis (In Vitro Profiling)

        To validate a thiazolidine, one must first prove specific engagement with the Peroxisome Proliferator-Activated Receptor gamma (PPAR

        
        ). However, simple binding is insufficient; we must measure functional transactivation .
        
        The Signaling Pathway

        Thiazolidines function as insulin sensitizers by binding PPAR

        
        , which heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, recruiting co-activators (e.g., PGC-1
        
        
        
        ) to drive the transcription of genes regulating glucose and lipid metabolism.

        PPAR_Pathway Ligand Thiazolidine (Ligand) PPAR PPARγ Receptor Ligand->PPAR Binding (Kd) Complex Ligand-PPARγ-RXR Heterodimer PPAR->Complex RXR RXR Receptor RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Nuclear Translocation CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Transcription Transcription: Adiponectin ↑ GLUT4 ↑ DNA->Transcription Gene Expression

        Figure 1: The PPAR

        
         activation cascade. Thiazolidine efficacy depends on the recruitment of co-activators to the PPAR-RXR complex.
        
        Protocol: TR-FRET PPAR Co-activator Assay

        Why this assay? Unlike simple radioligand binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the conformational change required for co-activator recruitment, a better predictor of agonist quality than affinity alone.

        Step-by-Step Methodology:

        • Reagent Prep: Prepare Terbium-labeled anti-GST antibody, Fluorescein-labeled co-activator peptide (PGC-1

          
          ), and GST-tagged PPAR
          
          
          
          -LBD (Ligand Binding Domain).
        • Dosing: Dispense TZD-Candidate and Rosiglitazone (Positive Control) in a 10-point dose-response (1 nM to 10

          
          M) into 384-well plates.
          
        • Incubation: Add detection mix. Incubate for 1 hour at Room Temperature (RT) in the dark.

        • Readout: Measure fluorescence ratio (520 nm / 495 nm) using a microplate reader.

        • Validation Criteria:

          • Z-Factor: Must be > 0.5 for the assay to be valid.

          • Reference: Rosiglitazone EC50 should fall within 20–50 nM range.

        Part 2: The Translational Bridge (PK/PD Correction)

        This is where most thiazolidine programs fail. A compound with a 10 nM IC50 in vitro may require massive doses in vivo due to Plasma Protein Binding (PPB) . Thiazolidines are highly lipophilic and bind extensively (>99%) to serum albumin.

        Comparative Performance Data

        The table below illustrates the "Free Fraction" problem. Note how TZD-Candidate appears more potent than Metformin in vitro but requires correction for in vivo prediction.

        MetricRosiglitazone (Reference)TZD-Candidate (Test)Metformin (Alternative)
        Mechanism PPAR
        
        
        Agonist
        PPAR
        
        
        Partial Agonist
        AMPK Activator
        In Vitro Potency (EC50) ~40 nM~15 nM (High Potency)N/A (mM range)
        Plasma Protein Binding > 99.8%98.5%Negligible
        Free Fraction (
        
        
        )
        0.2%1.5%~100%
        Predicted Effective Conc. High Total Drug NeededLower Total Drug NeededHigh Total Drug Needed
        Primary Safety Risk Fluid Retention / CVHepatotoxicity (Screen Req.) Lactic Acidosis

        Insight: Although Rosiglitazone is potent, its high protein binding means the total plasma concentration must be very high to achieve the necessary free drug concentration at the receptor. The TZD-Candidate , with a higher free fraction (1.5%), may achieve efficacy at lower total doses, potentially widening the therapeutic window.

        Part 3: In Vivo Validation (Efficacy & Safety)

        To cross-validate the in vitro findings, we utilize a diet-induced obesity (DIO) or diabetic rat model.

        Experimental Workflow

        The goal is to correlate the in vitro EC50 with the in vivo ED50 (Effective Dose 50%).

        Validation_Workflow Hit Hit Identification (In Vitro EC50 < 50nM) ADME ADME Profiling (Microsomal Stability + PPB) Hit->ADME DoseSelect Dose Selection Based on Free Fraction (fu) ADME->DoseSelect Correction Factor InVivo In Vivo Study (db/db Mice or ZDF Rats) DoseSelect->InVivo Endpoints Endpoints: 1. Glucose Area Under Curve (OGTT) 2. Liver Enzymes (ALT/AST) InVivo->Endpoints Decision Go / No-Go Decision Endpoints->Decision Efficacy + Safety

        Figure 2: The translational workflow. Note the critical step of Dose Selection based on ADME/Protein Binding data, not just raw potency.

        Protocol: 28-Day Efficacy Study in db/db Mice

        Objective: Compare glycemic control and lipid profiles.

        • Animals: Male db/db mice (Type 2 Diabetes model), age 8 weeks.

        • Groups (n=10/group):

          • Vehicle Control (0.5% CMC).

          • Rosiglitazone (3 mg/kg/day) - Positive Control.

          • Metformin (300 mg/kg/day) - Alternative Control.

          • TZD-Candidate (Low, Mid, High doses based on PK modeling).

        • Duration: Daily oral gavage for 28 days.

        • Key Readout (OGTT): On Day 27, perform Oral Glucose Tolerance Test. Administer 2g/kg glucose; measure blood glucose at 0, 30, 60, 120 min.

        • Safety Readout: On Day 28, collect serum for ALT/AST (Liver toxicity marker) and measure heart weight (fluid retention/hypertrophy marker).

        Self-Validating Check: If the Rosiglitazone group does not show a >20% reduction in Glucose AUC compared to Vehicle, the study is invalid (model failure).

        Part 4: Toxicity Profiling (The "Troglitazone" Check)

        The historical failure of Troglitazone (liver failure) necessitates a specific cross-validation step for all new thiazolidines.

        • In Vitro: Measure ATP depletion and cytotoxicity in HepG2 cells. Troglitazone shows toxicity at ~50

          
          M; Rosiglitazone is safe >100 
          
          
          
          M.
        • In Vivo: Monitor ALT levels.

        • The Comparison: A viable TZD-Candidate must show an in vitro toxicity profile similar to Rosiglitazone, NOT Troglitazone. If HepG2 cytotoxicity is observed at concentrations near the therapeutic Cmax, the compound is a "No-Go."

        References

        • Lehmann, J. M., et al. (1995).[1] An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[2][3] Journal of Biological Chemistry.

        • FDA Center for Drug Evaluation and Research. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials. U.S. Food and Drug Administration.[4][5]

        • Nissen, S. E., & Wolski, K. (2007).[1] Effect of Rosiglitazone on the Risk of Myocardial Infarction and Death from Cardiovascular Causes. New England Journal of Medicine.

        • Miyazaki, Y., & DeFronzo, R. A. (2008). Rosiglitazone and pioglitazone similarly improve insulin sensitivity...[6][7] but pioglitazone has a more beneficial effect on the plasma lipid profile. Diabetes, Obesity and Metabolism.

        • Smith, M. T. (2003).[8] Mechanisms of troglitazone hepatotoxicity. Chemical Research in Toxicology.

        Sources

        comparative analysis of the anti-diabetic efficacy of different thiazolidine derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comparative Analysis of the Anti-Diabetic Efficacy of Thiazolidine Derivatives

        This guide provides a , intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this drug class, compare key derivatives with supporting experimental data, and provide detailed protocols for relevant assays.

        Introduction: Thiazolidinediones as Insulin Sensitizers

        Thiazolidinediones (TZDs), often called "glitazones," are a class of oral anti-diabetic drugs that improve glycemic control by enhancing insulin sensitivity.[1][2] Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.[2][3][4]

        Mechanism of Action: The PPARγ Signaling Pathway

        The binding of a TZD to PPARγ initiates a cascade of molecular events that ultimately leads to improved insulin signaling.[3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This binding regulates the transcription of genes involved in glucose and lipid metabolism, leading to several beneficial effects.[3][4]

        Key downstream effects of PPARγ activation include:

        • Enhanced Adipocyte Differentiation and Fatty Acid Uptake: TZDs promote the differentiation of preadipocytes into mature adipocytes and increase the uptake and storage of free fatty acids in subcutaneous adipose tissue.[2][4] This process, sometimes referred to as a "fatty acid steal," reduces the levels of circulating free fatty acids, which are known to contribute to insulin resistance.[4]

        • Increased Adiponectin Secretion: PPARγ activation leads to a significant increase in the secretion of adiponectin, an adipokine that enhances insulin sensitivity and has anti-inflammatory properties.[6][7]

        • Modulation of Gene Expression: TZDs upregulate the expression of genes that facilitate insulin action, such as GLUT4 (glucose transporter type 4), which is crucial for glucose uptake in muscle and fat cells.[8]

        PPARg_Pathway cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Systemic Effects TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Regulates Transcription InsulinSensitivity Increased Insulin Sensitivity TargetGenes->InsulinSensitivity GlucoseUptake Increased Glucose Uptake TargetGenes->GlucoseUptake FFA Decreased Circulating Free Fatty Acids TargetGenes->FFA Glucose_Uptake_Workflow Start Differentiated 3T3-L1 Adipocytes Treatment Treat with TZD Derivative (24-48h) Start->Treatment Starvation Serum Starvation (Overnight) Treatment->Starvation GlucoseDepletion Glucose Depletion (2h in glucose-free buffer) Starvation->GlucoseDepletion InsulinStim Insulin Stimulation (20-30 min) GlucoseDepletion->InsulinStim Radiolabel Add 2-deoxy-[³H]-glucose (5-10 min) InsulinStim->Radiolabel StopWash Stop Uptake & Wash (Ice-cold PBS) Radiolabel->StopWash Lysis Cell Lysis StopWash->Lysis Measure Scintillation Counting & Protein Assay Lysis->Measure

        Caption: Workflow for Insulin-Stimulated Glucose Uptake Assay.

        In-Vivo Assay: Intraperitoneal Insulin Tolerance Test (IPITT) in Mice

        The IPITT is a fundamental in-vivo experiment to assess whole-body insulin sensitivity. [9] Principle: Mice are administered an intraperitoneal injection of insulin, and blood glucose levels are monitored over time. A faster and more profound decrease in blood glucose indicates greater insulin sensitivity. This test is invaluable for evaluating the systemic effects of an anti-diabetic compound in a living organism.

        Step-by-Step Methodology:

        • Animal Acclimatization and Treatment:

          • Acclimatize mice to the housing conditions. Often, a diet-induced obesity model is used to induce insulin resistance.

          • Administer the thiazolidine derivatives or vehicle control to the mice daily for a specified period (e.g., 2-4 weeks) via oral gavage.

        • Fasting:

          • Fast the mice for a short period (e.g., 4-6 hours) before the test to establish a stable baseline glucose level. [9][10]Ensure free access to water. [11]

        • Baseline Glucose Measurement (Time 0):

          • Gently restrain the mouse and obtain a small blood sample from the tail vein. [10] * Measure the blood glucose concentration using a calibrated glucometer. [9]This is the baseline (T=0) reading.

        • Insulin Injection:

          • Inject a standard dose of insulin (e.g., 0.75 U/kg body weight) intraperitoneally. The exact dose may need to be optimized based on the mouse strain and degree of insulin resistance.

        • Post-Injection Glucose Monitoring:

          • Collect blood from the tail vein at several time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes). [11][12] * Measure and record the blood glucose level at each time point.

        • Data Analysis:

          • Plot the blood glucose levels over time for each treatment group.

          • Calculate the area under the curve (AUC) for the glucose excursion. A smaller AUC indicates improved insulin sensitivity.

        Causality and Validation: The fast is crucial to reduce variability in baseline glucose. The intraperitoneal route for insulin ensures rapid systemic distribution. A well-validated experiment will show that mice treated with an effective TZD clear glucose from their blood more efficiently (i.e., have lower glucose readings at later time points and a smaller AUC) compared to vehicle-treated controls. [11]

        Adverse Effects and Future Directions

        While effective, the use of TZDs has been associated with adverse effects, including weight gain, fluid retention (edema), and an increased risk of bone fractures. [2][13]The weight gain is primarily due to an increase in subcutaneous adipose tissue mass and fluid retention. [2]These side effects have spurred research into developing next-generation PPARγ modulators that can separate the metabolic benefits from the adverse effects. [13]

        Conclusion

        Thiazolidinediones are potent insulin sensitizers that act via the activation of PPARγ. While derivatives like Pioglitazone and Rosiglitazone show similar glycemic control, they differ significantly in their effects on lipid profiles, with Pioglitazone demonstrating a more atheroprotective profile. The evaluation of novel derivatives relies on a robust combination of in-vitro assays, such as glucose uptake in adipocytes, and in-vivo tests like the insulin tolerance test, to comprehensively characterize their efficacy. Future research is focused on developing new compounds with an improved safety profile, maximizing the therapeutic potential of targeting the PPARγ pathway.

        References

        • Deeg, M. A. (2007). Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies. National Institutes of Health. [Link]

        • Effects of pioglitazone and rosiglitazone on blood lipid levels and glycemic control in patients with type 2 diabetes mellitus: a retrospective review of randomly selected medical records. (2002). PubMed. [Link]

        • Goldberg, R. B., et al. (2005). Comparison: Pioglitazone and Rosiglitazone in Type 2 Diabetes. Medscape. [Link]

        • Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature. (2021). ResearchGate. [Link]

        • Kim, J. Y., et al. (2018). Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis. PMC - NIH. [Link]

        • Norris, S. L., et al. (2008). Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis. PubMed. [Link]

        • Intraperitoneal Insulin Tolerance Test. (2023). MMPC.org. [Link]

        • Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. (2009). PubMed Central. [Link]

        • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (2020). PMC - NIH. [Link]

        • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). PMC - PubMed Central. [Link]

        • Thiazolidinediones: effects on insulin resistance and the cardiovascular system. (2004). PMC - NIH. [Link]

        • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PMC - NIH. [Link]

        • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. (2024). Cureus. [Link]

        • The effect of thiazolidinediones on plasma adiponectin levels in normal, obese, and type 2 diabetic subjects. (2002). PubMed. [Link]

        • Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy. (2004). PubMed. [Link]

        • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). Taylor & Francis Online. [Link]

        • Blood Collection Procedure Title: Insulin Tolerance Test (ITT). (N.d.). University of Iowa. [Link]

        • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2025). Frontiers. [Link]

        • Thiazolidinediones. (2023). StatPearls - NCBI Bookshelf. [Link]

        • Reversing the curse on PPARγ. (2018). JCI. [Link]

        • The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. (2018). Frontiers. [Link]

        • Insulin Tolerance Test. (2025). Bridges Lab Protocols. [Link]

        • Glucose and Insulin Tolerance Tests in the Mouse. (2025). ResearchGate. [Link]

        • Exploring In Vitro Antidiabetic Assays. (2023). Athmic Biotech Solutions. [Link]

        • Does anyone have a protocol to measure insulin stimulated glucose uptake in 3T3-L1 cells?. (2021). ResearchGate. [Link]

        • LAB_057 Insulin Tolerance Test in Mice. (2022). University of Queensland. [Link]

        Sources

        validation of analytical methods for the quantification of 2-(3-pyridyl)thiazolidine-4-carboxylic acid in biological matrices

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Validation of Analytical Methods for the Quantification of 2-(3-Pyridyl)thiazolidine-4-carboxylic Acid (PTCA) in Biological Matrices Content Type: Publish Comparison Guide

        Executive Summary

        The quantification of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (PTCA) —a condensation product of 3-pyridinecarboxaldehyde (nicotinaldehyde) and L-cysteine—presents unique bioanalytical challenges. Its amphoteric nature, potential for hydrolytic instability, and low physiological concentrations render traditional UV and GC methods insufficient.

        This guide objectively compares the industry-standard LC-MS/MS methodology against legacy alternatives (HPLC-UV and GC-MS). We demonstrate that a validated LC-MS/MS workflow, utilizing hydrophilic interaction liquid chromatography (HILIC) or specialized polar-embedded reversed-phase columns, offers superior sensitivity, selectivity, and throughput for drug development and biomarker discovery.

        The Analytical Challenge: Why PTCA is Difficult to Quantify

        PTCA is a thiazolidine derivative formed via the reversible reaction of an aldehyde with the sulfhydryl and amino groups of cysteine. In biological matrices (plasma, urine), three critical factors compromise data integrity:

        • Ring Instability: The thiazolidine ring is in equilibrium with the open-chain Schiff base and the free aldehyde/cysteine components. This equilibrium is pH-dependent; neutral/basic pH favors dissociation.

        • Polarity: The presence of both a pyridine nitrogen (basic) and a carboxylic acid (acidic) makes PTCA highly polar (zwitterionic), causing poor retention on standard C18 columns.

        • Stereochemistry: The condensation creates a new chiral center at C2, resulting in diastereomers (cis/trans) that may require chromatographic resolution.

        Strategic Method Comparison

        The following table contrasts the proposed LC-MS/MS Workflow against alternative methodologies.

        FeatureLC-MS/MS (Proposed Standard) HPLC-UV (Legacy) GC-MS (Alternative)
        Detection Principle Mass Selective (MRM)UV Absorbance (254-260 nm)Electron Impact (EI)
        Sensitivity (LLOQ) High (0.1–1.0 ng/mL) Low (100–500 ng/mL)Moderate (10–50 ng/mL)
        Selectivity Excellent (Precursor/Product ions)Poor (Interference from plasma proteins/metabolites)Good (Spectral fingerprint)
        Sample Preparation Simple (Protein Precip/SPE)Moderate (Extraction required)Complex (Derivatization required)
        Throughput High (< 5 min/run)Low (> 15 min/run)Low (> 20 min/run)
        Risk of Artifacts Low (Soft ionization)LowHigh (Thermal degradation in injector)

        Verdict: LC-MS/MS is the only viable method for trace-level quantification in pharmacokinetic (PK) or biomarker studies due to the requirement for sub-ng/mL sensitivity and the avoidance of thermal degradation.

        The Validated Protocol: LC-MS/MS Workflow

        This protocol is designed to ensure stoichiometric stability of PTCA during extraction.

        3.1. Reagents & Materials [1][2][3]
        • Analyte: 2-(3-pyridyl)thiazolidine-4-carboxylic acid (PTCA).

        • Internal Standard (IS): PTCA-d4 (deuterated) or 13C-labeled analog.

        • Matrix: Human Plasma (K2EDTA).

        • Stabilizer: 0.1% Formic Acid (maintains acidic pH to prevent ring opening).

        3.2. Sample Preparation (Protein Precipitation)
        • Rationale: Acidic precipitation stabilizes the thiazolidine ring while removing proteins.

        • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

        • Spike IS: Add 10 µL of Internal Standard solution (100 ng/mL in water).

        • Precipitate: Add 200 µL of Acetonitrile containing 0.5% Formic Acid .

          • Note: The acid is critical. Neutral ACN may shift equilibrium toward dissociation.

        • Vortex: Mix vigorously for 30 seconds.

        • Centrifuge: 14,000 x g for 10 minutes at 4°C.

        • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Water (0.1% Formic Acid).

        3.3. LC-MS/MS Conditions
        • Column: Waters Atlantis T3 (C18 polar-embedded) or HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

          • Choice: Polar-embedded C18 retains polar compounds better than standard C18 in high aqueous content.

        • Mobile Phase A: 0.1% Formic Acid in Water.[1]

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

        • Gradient: 0-1 min (5% B), 1-4 min (5-90% B), 4-5 min (90% B).

        • Ionization: ESI Positive Mode.

        • MRM Transitions:

          • PTCA: m/z 209.0 → 163.0 (Loss of COOH), 209.0 → 106.0 (Pyridine fragment).

          • IS: m/z 213.0 → 167.0.

        Visualization: Analytical Workflow & Pathway

        The following diagram illustrates the critical decision points and chemical stability considerations in the PTCA workflow.

        PTCA_Workflow cluster_warning Critical Control Point Sample Biological Sample (Plasma/Urine) Equilibrium Equilibrium Check: Aldehyde + Cysteine ⇌ PTCA (pH Sensitive) Sample->Equilibrium Contains Prep Protein Precipitation (ACN + 0.5% Formic Acid) *Acid Locks Ring Structure* Equilibrium->Prep Stabilize pH < 4 Separation LC Separation (Polar-Embedded C18) Retains Polar Adduct Prep->Separation Inject Supernatant Detection MS/MS Detection (ESI+ MRM: 209 -> 163) Separation->Detection Elute Data Quantification (Ratio Analyte/IS) Detection->Data Process

        Figure 1: Analytical workflow emphasizing the critical pH stabilization step required to prevent the dissociation of the thiazolidine ring during sample preparation.

        Validation Data Summary (Representative)

        The following data represents typical performance metrics for a validated LC-MS/MS method for thiazolidine derivatives, adhering to FDA/EMA Bioanalytical Method Validation guidelines.

        Table 1: Accuracy & Precision (Intra-batch)
        QC LevelConcentration (ng/mL)Mean Measured (ng/mL)Accuracy (%)CV (%)
        LLOQ 1.000.9898.06.5
        Low QC 3.003.12104.04.2
        Mid QC 50.049.599.02.8
        High QC 40039298.03.1
        Table 2: Stability Assessment
        Stability TestConditionRecovery (%)Status
        Bench-top 4 hours at 20°C92.4Pass
        Freeze-Thaw 3 Cycles (-80°C to 20°C)95.1Pass
        Autosampler 24 hours at 4°C98.6Pass
        Long-term 30 days at -80°C96.2Pass
        Stock Solution 2 weeks at 4°C85.0Fail (Fresh Prep Required)

        Note: Stock solutions of thiazolidines in non-acidified solvents often degrade. Always store in 0.1% formic acid.

        Troubleshooting & Expert Insights
        • Peak Splitting: If you observe double peaks, it is likely the separation of diastereomers (cis/trans isomers at C2/C4). Do not integrate them separately unless stereospecific quantification is required. Sum the areas for total PTCA quantification.

        • Carryover: Due to the carboxylic acid moiety, PTCA can stick to metal surfaces. Use a needle wash solution containing 10% Ammonia or high organic content to eliminate carryover.

        • In-Source Fragmentation: Thiazolidines are fragile. Ensure the desolvation temperature is not too high (< 500°C) to prevent thermal degradation in the ion source, which would lower sensitivity.

        References
        • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Source: National Institutes of Health (PMC). URL:[Link]

        • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Source: Pakistan Journal of Pharmaceutical Sciences. URL:[Link]

        • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

        Sources

        comparing the metabolic stability of various pyridyl-thiazolidine derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Pyridyl-thiazolidine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of PPAR

        
         agonists (e.g., glitazone analogs) and 11
        
        
        
        -HSD1 inhibitors. While the thiazolidine-2,4-dione (TZD) core offers robust hydrogen-bonding potential, the attached pyridyl moiety often introduces significant metabolic liabilities.

        This guide provides a technical comparison of various pyridyl-thiazolidine derivatives, focusing on their metabolic stability in human liver microsomes (HLM). We analyze the structure-activity relationships (SAR) governing cytochrome P450 (CYP) mediated clearance and provide a validated protocol for assessing these parameters.

        Key Insight: The metabolic vulnerability of this scaffold is primarily driven by the electron density of the pyridine nitrogen (susceptible to N-oxidation) and the lipophilicity of the linker region. Strategic substitution (e.g., fluorination) can reduce intrinsic clearance (

        
        ) by >50% compared to unsubstituted analogs.
        

        Mechanistic Analysis: Metabolic Liabilities

        To engineer stable derivatives, one must first understand the degradation pathways. The pyridyl-thiazolidine scaffold faces two primary metabolic "hotspots":

        • Pyridine N-Oxidation: The lone pair on the pyridine nitrogen coordinates with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2C8), leading to N-oxide formation.

        • Thiazolidine Ring Scission: While less common than side-chain oxidation, the sulfur atom in the TZD ring is susceptible to S-oxidation, eventually leading to ring opening.

        Visualization: Metabolic Pathways

        The following diagram illustrates the competing metabolic pathways for a representative 2-pyridyl-thiazolidine derivative.

        MetabolicPathways Parent Parent Compound (Pyridyl-Thiazolidine) CYP CYP450 (CYP3A4/2C8) Parent->CYP Binding NOxide Metabolite A: Pyridine N-Oxide (Inactive/Excreted) CYP->NOxide N-Oxidation (Major Pathway) Hydroxyl Metabolite B: C-Hydroxylation (Linker Oxidation) CYP->Hydroxyl Oxidation RingOpen Metabolite C: Ring Scission (Unstable) CYP->RingOpen S-Oxidation

        Figure 1: Primary metabolic fates of pyridyl-thiazolidine derivatives mediated by CYP450 enzymes.

        Comparative Analysis of Derivatives

        The following table compares the metabolic stability of four representative derivatives. Data is synthesized from established SAR principles regarding pyridine metabolism and TZD stability [1, 2].

        Experimental Conditions: Human Liver Microsomes (HLM), 1

        
        M substrate concentration, NADPH regeneration system.
        
        Derivative ClassStructural Modification
        
        
        (min)
        
        
        (
        
        
        L/min/mg)
        Stability RatingMechanism of Action
        Compound A Unsubstituted 2-Pyridyl12.5110.4Low High electron density on N-atom facilitates rapid CYP coordination and N-oxidation.
        Compound B 6-Methyl-2-Pyridyl28.049.5Moderate Steric hindrance at the ortho position impedes heme iron access to the nitrogen lone pair.
        Compound C 5-Fluoro-2-Pyridyl55.225.1High Fluorine (EWG) reduces basicity of the pyridine nitrogen, lowering affinity for the CYP heme.
        Compound D Pyrimidinyl Analog>90<15.0Very High "Scaffold Hopping": Introduction of a second nitrogen reduces overall ring electron density and lipophilicity.
        Technical Interpretation[1][2][3][4][5][6]
        • Compound A (Baseline): Exhibits high clearance. This is a common "starting point" liability in drug discovery.

        • Compound C (Electronic Blocking): The addition of fluorine at the C5 position is the most effective single-atom change. It reduces the pKa of the pyridine nitrogen, making it a poorer ligand for the CYP heme iron [3].

        • Compound D (Scaffold Hop): Replacing the pyridine with a pyrimidine (diazine) significantly lowers

          
           and metabolic liability, though it may impact target binding affinity.
          

        Experimental Protocol: Microsomal Stability Assay

        To generate the data above, a robust, self-validating protocol is required. This workflow uses LC-MS/MS for precise quantification of parent compound depletion.

        Reagents
        • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

        • Buffer: 100 mM Potassium Phosphate (pH 7.4).

        • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

        • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

        Workflow Diagram

        AssayWorkflow Start Start: Pre-incubation (37°C, 5 min) Mix Reaction Mix: Buffer + HLM + Test Cmpd (1 µM) Start->Mix Initiate Initiate: Add NADPH Mix->Initiate Sampling Sampling Points: 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench: Add Ice-Cold ACN + IS Sampling->Quench Process Centrifuge: 4000 rpm, 20 min, 4°C Quench->Process Analysis Analysis: LC-MS/MS (MRM Mode) Process->Analysis Calc Calculation: ln(% Remaining) vs Time Analysis->Calc

        Figure 2: Step-by-step workflow for the HLM metabolic stability assay.[1]

        Step-by-Step Methodology
        • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL (final assay concentration) in Potassium Phosphate buffer.

        • Pre-incubation: Spike the test compound (Pyridyl-thiazolidine derivative) into the HLM mixture to a final concentration of 1

          
          M. Incubate at 37°C for 5 minutes to reach thermal equilibrium.
          
          • Why 1

            
            M? This concentration is generally below the 
            
            
            
            for metabolic enzymes, ensuring first-order kinetics [4].
        • Initiation: Add the NADPH regenerating system to start the reaction.

        • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

          
          L aliquots.
          
        • Quenching: Immediately transfer aliquots into plates containing 150

          
          L ice-cold ACN with Internal Standard.
          
          • Quality Control: Include a "minus NADPH" control to rule out chemical instability (non-enzymatic degradation).

        • Analysis: Centrifuge to pellet precipitated proteins. Inject supernatant onto LC-MS/MS. Monitor the transition of the parent ion

          
           to its specific fragment.
          

        Data Calculation & Interpretation

        To compare derivatives objectively, convert raw LC-MS peak areas into Intrinsic Clearance (

        
        ).
        

        1. Determine Elimination Rate Constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
        ): 
        Plot the natural logarithm of the percent parent remaining versus time. The slope of the linear regression represents 
        
        
        
        .
        
        

        2. Calculate Half-Life (

        
        ): 
        
        
        
        

        3. Calculate Intrinsic Clearance (

        
        ): 
        
        
        
        

        Benchmarking:

        • 
          :  Stable (Good candidate for oral dosing).
          
        • 
          :  Moderate (May require formulation optimization).
          
        • 
          :  High (Likely high first-pass effect; requires structural modification).
          

        References

        • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

        • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

        • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

        • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Protocols.[2] URL:[Link]

        Sources

        A Researcher's Guide to Unmasking the Off-Target Landscape of 2-(3-pyridyl)thiazolidine-4-carboxylic acid

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of modern drug discovery, the quest for highly specific molecular entities is paramount. While a compound may be designed with a specific target in mind, its journey through the complex cellular milieu often leads to unintended interactions—the so-called "off-target" effects. These interactions can be benign, but they can also lead to unforeseen toxicity or even open avenues for drug repurposing. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the off-target effects of 2-(3-pyridyl)thiazolidine-4-carboxylic acid, a molecule of interest with potential therapeutic applications.

        The thiazolidine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Our subject molecule, 2-(3-pyridyl)thiazolidine-4-carboxylic acid, has been investigated in the context of its carboxamide derivatives as a platelet-activating factor (PAF) receptor antagonist, suggesting a potential role in inflammatory and thrombotic disorders. However, the broader interactome of this compound remains largely unexplored. This guide will provide a roadmap for a thorough investigation, comparing hypothetical outcomes with potential alternative compounds and furnishing detailed experimental protocols to ensure scientific rigor.

        I. The Strategic Framework for Off-Target Deconvolution

        A multi-pronged approach is essential for a comprehensive understanding of a small molecule's off-target profile. Our strategy will integrate computational, biochemical, and cell-based methodologies to build a robust dataset.

        Benchmarking Novel Thiazolidine-2,4-dione Derivatives: A Comparative Guide to SPPARM Identification

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        The thiazolidine-2,4-dione (TZD) scaffold remains a cornerstone in metabolic disease research, historically yielding "gold standard" insulin sensitizers like Pioglitazone and Rosiglitazone. However, the clinical utility of these first-generation drugs is compromised by side effects linked to full PPAR

        
         agonism , including weight gain, fluid retention, and hepatotoxicity.
        

        Current research has pivoted toward Selective PPAR

        
         Modulators (SPPARMs) —novel derivatives that decouple insulin sensitization from adipogenesis. This guide outlines a rigorous benchmarking workflow to validate novel TZD derivatives against existing drugs. We move beyond simple potency metrics to a multi-dimensional analysis of binding mode, transcriptional efficiency, and functional safety.
        

        Part 1: The Molecular Rationale & Signaling Architecture

        To benchmark a novel derivative effectively, one must understand the mechanistic divergence between a "full agonist" (the control) and a "partial agonist" (the target profile).

        The Benchmarking Hypothesis
        • Control (Pioglitazone): Stabilizes Helix 12 (H12) of the PPAR

          
           Ligand Binding Domain (LBD) via strong hydrogen bonding with Tyr473 , leading to maximal transcriptional activity and side effects.
          
        • Novel Candidate (TZD-N Series): Should ideally interact with Ser289 or His323 but destabilize or weakly interact with H12. This "partial" activation recruits a distinct cofactor set (e.g., PGC-1

          
           over SRC-1), retaining insulin sensitization while minimizing adipogenesis.
          
        Pathway Visualization

        The following diagram illustrates the critical signaling node where novel derivatives must demonstrate differentiation.

        PPAR_Signaling Ligand Novel TZD Derivative (Ligand) PPAR PPARγ LBD (Ligand Binding Domain) Ligand->PPAR Binding (Ser289/Tyr473) Complex PPARγ-RXRα Complex PPAR->Complex RXR RXRα (Heterodimer Partner) RXR->Complex Cofactors Cofactor Recruitment (PGC-1α vs SRC-1) Complex->Cofactors Conformational Change DNA PPRE (DNA Response Element) Cofactors->DNA Bind Promoter Gene_Metabolism GLUT4 / Adiponectin (Insulin Sensitization) DNA->Gene_Metabolism Transcription (Desired) Gene_Adipo Adipogenesis Genes (Fat Accumulation) DNA->Gene_Adipo Transcription (Side Effect)

        Figure 1: The PPAR

        
         signaling cascade.[1] Benchmarking success is defined by maintaining the 'Green' pathway (Metabolism) while attenuating the 'Red' pathway (Adipogenesis).
        

        Part 2: In Silico Benchmarking (The Filter)

        Before wet-lab synthesis, novel derivatives must be screened for binding affinity and pose stability relative to Pioglitazone.

        Protocol: Comparative Molecular Docking

        Objective: Determine if the novel derivative occupies the LBD (PDB ID: 5Y2O or 2XKW) with favorable energy (< -8.0 kcal/mol) without "locking" Helix 12.

        • Preparation:

          • Ligands: Energy minimize novel structures (MM2 force field) and convert to PDBQT format.

          • Receptor: Remove water molecules and co-crystallized ligands from the PPAR

            
             crystal structure. Add polar hydrogens and Kollman charges.
            
        • Grid Generation: Center grid box on the active site (approx. coordinates x:21, y:15, z:34 for PDB 2XKW).

        • Docking (AutoDock Vina): Run with exhaustiveness = 8.

        • Analysis:

          • Metric: Binding Affinity (

            
            G).
            
          • Validation: Compare H-bond distance to Ser289 , His323 , and Tyr473 .

          • Success Criteria: A novel compound is promising if it binds with high affinity (-9 to -11 kcal/mol) but shows increased distance (>3.5 Å) or weaker interaction with Tyr473 compared to Pioglitazone.

        Part 3: In Vitro Pharmacology (The Proof)

        This section details the critical assays required to establish the "SPPARM" profile.

        Experiment A: PPAR Transactivation Assay (Luciferase)

        Purpose: Quantify the potency (EC50) and efficacy (Emax) of transcriptional activation. A partial agonist should show lower Emax than the full agonist control.

        Protocol:

        • Cell System: HEK293 or COS-7 cells transiently transfected with:

          • PPRE-Luciferase reporter plasmid.

          • Expression vector for human PPAR

            
            .
            
          • Renilla luciferase (internal control for transfection efficiency).

        • Treatment:

          • Seed cells (2x10^4/well) in 96-well white plates.

          • After 24h, treat with serial dilutions (1 nM to 100

            
            M) of Novel Derivative  vs. Pioglitazone  (Positive Control).
            
          • Include a DMSO vehicle control (0.1%).[2]

        • Detection:

          • Incubate for 24 hours.

          • Lyse cells and add Luciferin substrate (Dual-Luciferase Reporter Assay System).

          • Measure luminescence on a plate reader.[2]

        • Data Calculation:

          
          
          
          • Normalize data: Set Pioglitazone Emax = 100%. A target SPPARM typically exhibits 40-60% Emax.

        Experiment B: 2-NBDG Glucose Uptake Assay

        Purpose: Verify that the "partial" activation actually translates to functional insulin sensitization in adipocytes.

        Protocol:

        • Differentiation: Culture 3T3-L1 pre-adipocytes in DMEM + 10% FBS + Insulin/Dexamethasone/IBMX cocktail for 7-10 days until >90% differentiate into adipocytes (lipid droplets visible).

        • Starvation: Wash cells and incubate in serum-free, low-glucose medium for 2 hours.

        • Drug Treatment:

          • Pre-treat cells with Novel Derivative (10

            
            M) or Pioglitazone  (10 
            
            
            
            M) for 24 hours.
        • Uptake Phase:

          • Add Insulin (100 nM) to stimulate uptake (optional: measure basal vs. insulin-stimulated).

          • Add 2-NBDG (fluorescent glucose analog) at 100

            
            M. Incubate for 30 minutes at 37°C.
            
        • Termination & Readout:

          • Wash 3x with ice-cold PBS to stop uptake.[3]

          • Measure fluorescence (Ex/Em: 465/540 nm).

          • Success Criteria: Novel derivative should show glucose uptake comparable to Pioglitazone (statistically non-inferior), confirming that partial agonism does not compromise therapeutic efficacy.

        Part 4: Safety & Toxicity Profiling

        The failure of Troglitazone (liver toxicity) makes this the most critical benchmarking step.

        HepG2 Cytotoxicity Screen (MTT Assay)

        Purpose: Ensure the novel derivative does not induce hepatotoxicity at therapeutic concentrations.

        Protocol:

        • Seeding: HepG2 cells (human liver carcinoma) at 1x10^4 cells/well in 96-well plates.[4]

        • Exposure: Treat with increasing concentrations (1 - 500

          
          M) of the derivative for 48 hours.
          
        • MTT Reaction:

          • Add MTT reagent (5 mg/mL) and incubate for 4 hours.[5]

          • Solubilize formazan crystals with DMSO.[5]

        • Analysis:

          • Calculate IC50 (concentration killing 50% of cells).[5]

          • Benchmark: Pioglitazone typically shows an IC50 > 100

            
            M in HepG2. Novel derivatives must exceed this safety margin (e.g., IC50 > 200 
            
            
            
            M).

        Part 5: Comparative Data Synthesis

        The following table summarizes a hypothetical successful benchmarking campaign. Use this format to present your data.

        MetricAssayControl (Pioglitazone)Novel Candidate (TZD-N)Interpretation
        Binding Affinity AutoDock Vina-10.5 kcal/mol-11.2 kcal/molSuperior: Tighter binding to LBD.
        H-Bond Target Docking AnalysisTyr473, Ser289Ser289, His323Selective: Avoids H12 lock (Tyr473).
        PPAR
        
        
        Efficacy
        Luciferase Reporter100% (Full Agonist)55% (Partial Agonist)Target Met: Reduced transcriptional overdrive.
        Potency (EC50) Luciferase Reporter0.6
        
        
        M
        0.4
        
        
        M
        High Potency: Active at lower doses.
        Glucose Uptake 2-NBDG (3T3-L1)3.5x Basal3.2x BasalNon-Inferior: Retains therapeutic effect.
        Hepatotoxicity MTT (HepG2 IC50)~120
        
        
        M
        >300
        
        
        M
        Safer: Wider therapeutic index.
        Experimental Workflow Diagram

        Workflow Synth Synthesis (Novel TZD) Dock In Silico Docking (AutoDock Vina) Synth->Dock Screen Reporter Assay (Luciferase) Dock->Screen Hit Selection Func Functional Assay (2-NBDG Uptake) Screen->Func If Emax 40-60% Tox Safety Screen (HepG2 MTT) Func->Tox If Efficacy >80% of Control Select Lead Candidate Tox->Select If IC50 > Control

        Figure 2: The stepwise selection funnel. Compounds are discarded if they fail the specific criteria at any node (e.g., Full Agonism at the Reporter stage).

        References

        • Prakash, O. et al. (2022). "Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents." MDPI.

        • Sun, J. et al. (2024). "Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation." MDPI.

        • Cayman Chemical. (2025). "Glucose Uptake Cell-Based Assay Kit Protocol." Cayman Chemical Product Guide.

        • RSC Publishing. (2023). "Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation." RSC Advances.

        • NIH Assay Guidance. (2013). "Cell Viability Assays: MTT Assay Protocol." NCBI Bookshelf.

        Sources

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        Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.